Product packaging for Oxonia Active(Cat. No.:CAS No. 100920-70-5)

Oxonia Active

Cat. No.: B1202147
CAS No.: 100920-70-5
M. Wt: 110.07 g/mol
InChI Key: KEUKAQNPUBYCIC-UHFFFAOYSA-N
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Description

Oxonia Active™ is an EPA-registered peroxyacetic acid-based antimicrobial reagent with broad-spectrum efficacy against numerous pathogenic organisms, including spore-forming microorganisms. This stabilized formulation combines hydrogen peroxide and peroxyacetic acid, demonstrating potent sporicidal activity validated in peer-reviewed research against challenging spore formers such as Bacillus cereus , B. stearothermophilus , B. subtilis , and multiple Clostridium species, including C. botulinum types A, B, and E . Its effectiveness spans acidic to neutral pH ranges, maintaining reliable sanitizing activity across diverse chemical environments . The reagent is engineered with material compatibility in mind, being non-corrosive to 304 and 316 stainless steel and aluminum surfaces at recommended concentrations, and compatible with most plastic and rubber materials commonly used in research and industrial processing equipment . Its non-foaming characteristic is particularly valuable for clean-in-place (CIP) simulation studies, helping to minimize cycle times and improve operational efficiency in process validation research . Following application, this compound undergoes rapid decomposition into environmentally benign breakdown products—water, oxygen, and acetic acid—making it a subject of interest for sustainable process design research . Furthermore, it holds OMRI certification for use as a hard surface food contact sanitizer, supporting its relevance in organic food processing research . This compound™ is For Research Use Only (RUO) and is strictly not for personal, commercial, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O5 B1202147 Oxonia Active CAS No. 100920-70-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

100920-70-5

Molecular Formula

C2H6O5

Molecular Weight

110.07 g/mol

IUPAC Name

ethaneperoxoic acid;hydrogen peroxide

InChI

InChI=1S/C2H4O3.H2O2/c1-2(3)5-4;1-2/h4H,1H3;1-2H

InChI Key

KEUKAQNPUBYCIC-UHFFFAOYSA-N

SMILES

CC(=O)OO.OO

Canonical SMILES

CC(=O)OO.OO

Other CAS No.

100920-70-5

Synonyms

Oxonia
Oxonia Active

Origin of Product

United States

Foundational & Exploratory

The Core Active Components of Oxonia Active: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxonia Active is a widely utilized broad-spectrum antimicrobial agent, valued for its efficacy against a range of pathogenic organisms, including resilient spore-forming bacteria.[1][2] This technical guide provides an in-depth analysis of its active ingredients, their mechanism of action, and relevant experimental data for research and development applications.

Core Active Ingredients

The primary active ingredients in this compound are Peroxyacetic Acid (PAA) and Hydrogen Peroxide (H₂O₂) .[1] These components exist in an equilibrium mixture with acetic acid and water.[3] The specific concentrations can vary depending on the specific product formulation, such as this compound, this compound LS, or P3-oxonia active.

Table 1: Composition of Representative this compound Formulations
ComponentProduct FormulationConcentration Range (%)Reference
Peroxyacetic Acid (PAA) This compound1 - <5[4]
P3-oxonia active 150Not specified[5]
P3 OXONIA-ACTIVE4.5[3]
Hydrogen Peroxide This compound8 - <35[4]
P3-oxonia active 150Not specified[5]
P3 OXONIA-ACTIVE25.5[3]
Acetic Acid This compound<10[4]
P3-oxonia active 150> 10[5]
P3 OXONIA-ACTIVE6.7[3]

Mechanism of Action: Oxidative Disruption

The antimicrobial activity of this compound is driven by the strong oxidizing potential of its active ingredients, peroxyacetic acid and hydrogen peroxide. This mechanism is not target-specific to a particular receptor or pathway, but rather involves broad-spectrum oxidative damage to essential cellular components.

The synergistic action of PAA and H₂O₂ is particularly effective against bacterial spores. It is understood that hydrogen peroxide first compromises the protective spore coat, which is a primary factor in spore resistance.[6] This initial damage allows for enhanced penetration of peroxyacetic acid, which then exerts its potent sporicidal activity within the spore.[6]

The primary mode of action involves the oxidation of microbial cell structures and functional components.[7] This includes:

  • Disruption of Cell Membranes: Oxidation of lipids and proteins in the cell membrane leads to a loss of integrity and leakage of cellular contents.

  • Enzyme Inactivation: Critical enzymes are denatured through the oxidation of their sulfhydryl and sulfur bonds, disrupting metabolic pathways.

  • Genetic Material Damage: The strong oxidizing agents can damage DNA and RNA, preventing replication and leading to cell death.

Mechanism_of_Action PAA Peroxyacetic Acid (PAA) CellMembrane Cell Membrane PAA->CellMembrane Oxidative Damage Cytoplasm Cytoplasm (Enzymes, DNA, RNA) PAA->Cytoplasm Oxidative Damage H2O2 Hydrogen Peroxide (H₂O₂) CellWall Cell Wall / Spore Coat H2O2->CellWall Compromises integrity

Mechanism of Action of this compound on a Microbial Cell.

Antimicrobial Efficacy

This compound demonstrates broad-spectrum efficacy against a variety of microorganisms, including bacteria, fungi, and spores.[1][2] The effective concentration and contact time can vary depending on the target microorganism, the presence of organic soil, and the specific application.

Table 2: Efficacy Data for this compound and its Active Components
Target OrganismProduct/ComponentConcentrationContact TimeConditionsLog ReductionReference
Bacillus subtilis sporesPeracetic acid-based disinfectant1%15 minutesClean & DirtyNot specified[8]
Bacillus cereus sporesPeracetic acid-based disinfectant0.5%, 1.0%, 1.25%15 minutesDirtyNot specified[8]
Clostridioides difficile sporesPeracide (Peracetic acid)4000 ppm15 secondsHeavily soiled7[9]
Staphylococcus aureusThis compound LS0.20% - 0.28% v/v1 minuteHard, non-porous surfacesNot specified[10]
Escherichia coliThis compound LS0.20% - 0.28% v/v1 minuteHard, non-porous surfacesNot specified[10]
Listeria monocytogenesPeroxyacetic acid80 ppm2 minutesNot specified3.5[11]
Staphylococcus aureusHydrogen Peroxide1,000 ppm60 minutes24°CComplete kill[12]
Escherichia coliHydrogen Peroxide1,000 ppm60 minutes24°CComplete kill[12]
Staphylococcus aureusPeracetic Acid80 ppm30 seconds20°CComplete kill[12]
Escherichia coliPeracetic Acid80 ppm30 seconds20°CComplete kill[12]

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy of disinfectants like this compound are outlined in standardized methods. A common framework for such an evaluation is the quantitative suspension test, such as the European Standard EN 1276 for bactericidal activity or EN 17126 for sporicidal activity.[8][13]

A generalized workflow for a suspension test to determine bactericidal or sporicidal efficacy is as follows:

  • Preparation of Microbial Suspension: A standardized culture of the test microorganism is prepared to a specific concentration.

  • Preparation of Disinfectant Solutions: this compound is diluted to the desired test concentrations.

  • Contact Time: A specified volume of the microbial suspension is mixed with the disinfectant solution and incubated for a defined contact time.

  • Neutralization: The antimicrobial action is stopped by adding a validated neutralizing agent. This is a critical step to prevent overestimation of the disinfectant's efficacy.

  • Enumeration of Survivors: The number of viable microorganisms in the neutralized sample is determined by plating on a suitable growth medium.

  • Calculation of Log Reduction: The log reduction in microbial count is calculated by comparing the number of viable organisms in the treated sample to that of an untreated control.

Experimental_Workflow start Start prep_microbe Prepare Microbial Suspension start->prep_microbe prep_disinfectant Prepare this compound Dilutions start->prep_disinfectant mixing Mix Microbial Suspension and Disinfectant prep_microbe->mixing prep_disinfectant->mixing incubation Incubate for Defined Contact Time mixing->incubation neutralization Neutralize Antimicrobial Action incubation->neutralization plating Plate on Growth Medium neutralization->plating incubation2 Incubate Plates plating->incubation2 enumeration Enumerate Surviving Microorganisms incubation2->enumeration calculation Calculate Log Reduction enumeration->calculation end End calculation->end

Generalized Experimental Workflow for Efficacy Testing.

Physicochemical Properties

The physical and chemical properties of this compound are important for its application and handling.

Table 3: Physicochemical Properties of a Representative this compound Formulation
PropertyValueReference
Appearance Colorless liquid[14]
pH (1% solution) 3.0 - 3.4[14]
Density (at 20°C) 1.08 - 1.10 g/cm³[14]
Solubility in Water Miscible in any proportion[14]
Flash Point Not applicable[14]
Foaming Characteristics Non-foaming[14]

Conclusion

This compound is a potent antimicrobial agent with peroxyacetic acid and hydrogen peroxide as its core active ingredients. Its efficacy is derived from a non-specific oxidative mechanism that disrupts microbial cells, making it effective against a broad spectrum of organisms, including bacterial spores. For research and development purposes, it is crucial to consider the specific formulation and to employ standardized experimental protocols to accurately assess its antimicrobial properties under relevant conditions. The synergistic action of its components and its favorable environmental profile, breaking down into water, oxygen, and acetic acid, contribute to its widespread use in various industries.[1][2]

References

An In-depth Technical Guide to the Bactericidal Mechanism of Oxonia Active

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Oxonia Active is a broad-spectrum, high-efficacy antimicrobial agent widely utilized for disinfection and sanitization in food, beverage, and life sciences industries.[1][2][3][4] Its potent bactericidal activity stems from a synergistic formulation of its primary active components: peracetic acid (PAA) and hydrogen peroxide (H₂O₂).[1][5][6] This document provides a detailed examination of the molecular mechanisms through which this compound exerts its effects on bacteria. The core action involves a multi-targeted oxidative assault on critical cellular structures, leading to rapid cell death. The synergy between H₂O₂ and PAA is particularly crucial, where H₂O₂ compromises the bacterial cell's outer defenses, facilitating enhanced penetration and activity of PAA.[7][8]

Introduction: Chemical Composition and Properties

This compound is an equilibrium mixture primarily composed of peroxyacetic acid (PAA), hydrogen peroxide (H₂O₂), and acetic acid in an aqueous solution.[9][10][11] Formulations typically contain hydrogen peroxide at concentrations of 10-30% and peracetic acid between 1-6%.[11][12] As a strong oxidizing agent, it is effective against a wide range of microorganisms, including pathogenic bacteria, spoilage organisms, and even highly resistant bacterial spores.[1][2][7] The active ingredients ultimately break down into environmentally benign components: water, oxygen, and acetic acid.[1][3][4][10]

Core Mechanism of Action

The bactericidal efficacy of this compound is not attributable to a single action but to a coordinated and overwhelming oxidative attack on multiple cellular targets. This multi-pronged approach prevents the development of microbial resistance.

Role of Peracetic Acid (PAA)

Peracetic acid is the primary driver of the antimicrobial activity in the formulation.[7][8] Its high oxidizing potential and ability to readily penetrate the cell membrane allow it to disrupt cellular function irreversibly.[10]

  • Disruption of Cell Envelope: PAA denatures proteins within the cell membrane by oxidizing sulfhydryl (-SH) and sulfur (S-S) bonds in enzymes and structural proteins. This action increases cell wall permeability, disrupts cellular transport, and leads to the leakage of essential intracellular components.

  • Enzyme Inactivation: Once inside the cell, PAA continues to denature essential enzymes, disrupting metabolic pathways critical for survival, such as glycolysis.

  • Genetic Material Damage: The oxidative action extends to the purine and pyrimidine bases of DNA, leading to mutations and strand breaks that compromise genetic integrity.

Role of Hydrogen Peroxide (H₂O₂)

While a potent oxidizer, hydrogen peroxide by itself is a less effective disinfectant against many bacteria due to the protective effects of cellular enzymes like catalase.[9] However, within the this compound formulation, it plays a critical synergistic role.

  • Generation of Hydroxyl Radicals: H₂O₂ can generate highly reactive hydroxyl radicals (•OH), which are among the most potent oxidizing species. These radicals cause widespread, non-specific damage to lipids, proteins, and nucleic acids.

  • Weakening of Bacterial Defenses: H₂O₂'s primary synergistic function is to compromise the outer protective layers of the bacterial cell, particularly the complex coat of bacterial endospores.[7][8] This initial damage creates entry points for PAA.

The Synergistic Effect

The combination of PAA and H₂O₂ results in a bactericidal activity greater than the sum of the individual components.[7][13] This synergy is the cornerstone of this compound's effectiveness. The mechanism is best understood as a two-step process:

  • Breaching the Defenses: Hydrogen peroxide acts on the exterior of the bacterium, weakening its structural defenses (e.g., the spore coat or cell wall).[7][8]

  • Lethal Oxidative Strike: This compromised barrier allows peracetic acid to penetrate the cell's interior more efficiently, where it can exert its potent, multi-targeted oxidative damage, leading to rapid cell death.[7][8]

Furthermore, PAA's ability to inactivate catalase enzymes can render the bacterium more susceptible to the oxidative stress induced by H₂O₂.[9]

Quantitative Efficacy Data

The following table summarizes efficacy data for this compound formulations against various bacteria as specified in product documentation. These values demonstrate the practical application of the mechanism against common target organisms.

Target OrganismConcentration of this compoundContact TimeTemperatureEfficacy
Staphylococcus aureus0.20% - 0.28% v/v≥ 1 minuteAmbientSanitizer[3]
Escherichia coli0.20% - 0.28% v/v≥ 1 minuteAmbientSanitizer[3]
Pseudomonas aeruginosa0.20% - 0.28% v/v≥ 1 minuteAmbientSanitizer[3]
Listeria monocytogenes0.20% - 0.28% v/v≥ 1 minuteAmbientSanitizer[3]
Saccharomyces cerevisiae0.5% - 4.0%≥ 5 minutes25 - 45°CSanitizer[3]
Pediococcus damnosus0.5% - 4.0%≥ 5 minutes25 - 45°CSanitizer[3]
Lactobacillus malefermentans0.5% - 4.0%≥ 5 minutes25 - 45°CSanitizer[3]

Experimental Protocols

The synergistic activity of PAA and H₂O₂ can be quantified using established microbiological methods. A generalized protocol for a quantitative suspension test to determine bactericidal efficacy is outlined below.

Generalized Protocol: Quantitative Bactericidal Suspension Test

Objective: To determine the reduction in viable bacterial counts of a specific microorganism after exposure to this compound for a defined contact time.

Materials:

  • This compound solution of known concentration.

  • Standardized bacterial suspension (e.g., E. coli at ~1.5-5.0 x 10⁸ CFU/mL).

  • Sterile hard water or water of standard hardness.

  • Neutralizer solution (e.g., Dey-Engley Broth, sodium thiosulfate solution) to stop the antimicrobial action.

  • Plate Count Agar (PCA) or other suitable solid growth medium.

  • Sterile pipettes, test tubes, and Petri dishes.

  • Incubator set to the appropriate temperature for the test organism (e.g., 37°C).

  • Timer.

Procedure:

  • Preparation: Prepare the working solution of this compound by diluting the concentrate in sterile hard water to the desired test concentration (e.g., 0.2%). Maintain the solution at the specified test temperature (e.g., 25°C).

  • Inoculation: Add 1 part of the bacterial suspension to 9 parts of the this compound working solution. Immediately start the timer for the specified contact time (e.g., 5 minutes).

  • Neutralization: At the end of the contact time, transfer a 1.0 mL aliquot of the bacteria-disinfectant mixture into a tube containing 9.0 mL of a validated neutralizer solution. This immediately stops the bactericidal action.

  • Enumeration: Perform serial ten-fold dilutions of the neutralized sample in a suitable diluent.

  • Plating: Plate aliquots of the appropriate dilutions onto PCA plates in duplicate.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

  • Counting: Count the number of colonies on plates that contain between 30 and 300 colony-forming units (CFUs).

  • Calculation: Calculate the number of surviving bacteria (CFU/mL) in the test solution. Compare this to the initial count of the bacterial suspension to determine the log reduction.

Visualizations of Mechanism and Workflows

Diagram: Synergistic Bactericidal Action

Synergistic_Action cluster_oxonia This compound Components cluster_bacteria Bacterial Cell H2O2 Hydrogen Peroxide (H₂O₂) Cell Outer Membrane / Spore Coat Cell Wall / Peptidoglycan Cytoplasmic Membrane Cytoplasm (Proteins, Enzymes, DNA) H2O2->Cell:f0 1. Compromises outer defenses PAA Peracetic Acid (PAA) PAA->Cell:f2 2. Penetrates weakened barrier Death Cell Death Cell:f3->Death Leads to Internal_PAA->Cell:f3 3. Oxidizes internal components

Caption: Synergistic attack where H₂O₂ weakens the cell exterior, enabling PAA to penetrate and kill.

Diagram: Molecular Targets of Oxidative Damage

Molecular_Targets cluster_targets Cellular Components cluster_damage Resulting Damage Oxidants PAA & H₂O₂ (Reactive Oxygen Species) Lipids Membrane Lipids Oxidants->Lipids Proteins Proteins & Enzymes Oxidants->Proteins DNA Genetic Material (DNA/RNA) Oxidants->DNA Peroxidation Lipid Peroxidation Lipids->Peroxidation causes Denaturation Denaturation & Inactivation Proteins->Denaturation causes Lesions Strand Breaks & Lesions DNA->Lesions causes CellDeath CELL DEATH Peroxidation->CellDeath Denaturation->CellDeath Lesions->CellDeath

Caption: Multi-targeted oxidative damage to lipids, proteins, and DNA leading to bacterial cell death.

Diagram: Experimental Workflow for Efficacy Testing

Experimental_Workflow start 1. Prepare Bacterial Suspension & this compound Solution mix 2. Mix Bacteria with this compound (Start Timer) start->mix neutralize 3. Add to Neutralizer (Stop Reaction) mix->neutralize dilute 4. Perform Serial Dilutions neutralize->dilute plate 5. Plate Dilutions onto Agar dilute->plate incubate 6. Incubate Plates (e.g., 24-48 hours) plate->incubate count 7. Count Colonies (CFU) incubate->count end 8. Calculate Log Reduction count->end

Caption: Workflow for a quantitative suspension test to measure bactericidal efficacy.

Conclusion

The mechanism of action of this compound against bacteria is a rapid, synergistic, and multi-targeted process driven by its active components, peracetic acid and hydrogen peroxide. By compromising bacterial defenses and inducing widespread oxidative damage to critical cellular structures, this compound serves as a highly effective bactericidal agent. Its broad-spectrum efficacy and the low probability of resistance development make it a valuable tool in microbial control for research, scientific, and industrial applications.

References

Peracetic Acid: A Technical Guide to its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peracetic acid (PAA) is a potent, broad-spectrum antimicrobial agent extensively utilized for disinfection and sterilization across various industries, including healthcare, food processing, and water treatment. Its high oxidizing potential, favorable efficacy profile in the presence of organic matter, and environmentally friendly decomposition products—acetic acid, water, and oxygen—make it a valuable alternative to traditional biocides. This technical guide provides an in-depth analysis of the antimicrobial spectrum of peracetic acid, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Peracetic acid exerts its antimicrobial effect through the denaturation of proteins, disruption of cell wall permeability, and the oxidation of sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites.[1] Its primary mode of action is oxidation; it disinfects by oxidizing the outer cell membranes of microorganisms.[2] The transfer of electrons from the microorganism to PAA occurs rapidly, leading to swift inactivation or death.[2]

Signaling Pathway of Peracetic Acid's Antimicrobial Action

The following diagram illustrates the key mechanisms by which PAA leads to microbial cell death.

PAA_Mechanism Membrane Cell Membrane/ Wall/Spore Coat Cell_Lysis Cell Lysis/ Structural Damage Membrane->Cell_Lysis Leads to Proteins Proteins & Enzymes Inactivation Enzyme Inactivation Proteins->Inactivation Results in DNA Genetic Material (DNA/RNA) Replication_Inhibition Inhibition of Replication DNA->Replication_Inhibition Prevents Metabolites Essential Metabolites Metabolic_Disruption Metabolic Disruption Metabolites->Metabolic_Disruption Causes PAA Peracetic Acid (PAA) PAA->Membrane Disrupts permeability, denatures proteins PAA->Proteins Oxidizes sulfhydryl and sulfur bonds PAA->DNA Induces damage (viruses) PAA->Metabolites Oxidizes essential molecules

Caption: Mechanism of Peracetic Acid's Antimicrobial Action.

Antimicrobial Spectrum of Activity: Quantitative Data

Peracetic acid demonstrates a broad spectrum of activity against various microorganisms, including bacteria, viruses, fungi, and bacterial spores. The following tables summarize its efficacy based on concentration, contact time, and log reduction.

Table 1: Bactericidal Activity of Peracetic Acid
MicroorganismConcentration (ppm)Contact TimeLog ReductionTest ConditionsReference
Escherichia coli1.2 mg/L20 min1.78Municipal wastewater[3]
Escherichia coli1.5 mg/L20 min2.43Municipal wastewater[3]
Escherichia coli2.0 mg/L45 min>2Municipal wastewater[3]
Enterococcus faecium55 min3Water[4][5]
Fecal Coliforms1.2 mg/L20 min1.23Municipal wastewater[3]
Fecal Coliforms1.5 mg/L20 min1.77Municipal wastewater[3]
Salmonella Typhimurium (planktonic)205 minComplete killClean conditions[6]
Salmonella Typhimurium (planktonic)305 minComplete killDirty conditions[6]
Salmonella Typhimurium (biofilm on stainless steel)501 min5.3-[6]
Salmonella Typhimurium (biofilm on stainless steel)505 minComplete eradication-[6]
Ciprofloxacin-resistant bacteria50 mg/L10 min2.1Untreated hospital wastewater[7]
Ciprofloxacin-resistant bacteria75 mg/L10 minUnder detection levelUntreated hospital wastewater[7]
Vegetative Bacteria1.3 mmol/L1 min625°C, acidic conditions[8]
Table 2: Virucidal Activity of Peracetic Acid
VirusConcentration (ppm)Contact TimeLog ReductionTest ConditionsReference
Poliovirus type 10.2% (aqueous solution)5 min4-[9][10]
Poliovirus type 10.2% PAA + 80% Ethanol1 min4-[9][10]
Vaccinia virus (enveloped)0.2% PAA + 80% Ethanol1 min4-[9][10]
Adenovirus type 2 (non-enveloped)0.2% PAA + 80% Ethanol1 min4-[9][10]
Papova virus SV 400.2% PAA + 80% Ethanol1 min4-[9][10]
Poliovirus15005 min-35°C, quantitative suspension test[11]
Adenovirus400-≥5.1320°C, quantitative suspension test[11]
Murine Norovirus4005 min≥4.520°C, quantitative suspension test[11]
Male-specific (F+) coliphages5010 min3Water[4][5]
Rotavirus1-3.53 min4pH relevant for vegetable sanitation[12]
Tulane Virus10>30 min4pH relevant for vegetable sanitation[12]
Table 3: Fungicidal and Sporicidal Activity of Peracetic Acid
MicroorganismConcentration (ppm)Contact TimeLog ReductionTest ConditionsReference
Aspergillus and Paecilomyces0.6% - 1%->5-[13]
Cladosporium porophorum (conidia)0.02% - 0.08%-Complete inhibition-[13]
Aspergillus flavus (MFC)93.8 mg/L--Liquid medium[14]
Penicillium verrucosum (MFC)187.5 mg/L--Liquid medium[14]
Bacillus subtilis spores30005 min3Water[4][5]
Bacterial spores500 - 10,00015 sec - 30 min-Suspension[1]

Experimental Protocols

The evaluation of peracetic acid's antimicrobial efficacy relies on standardized and well-defined experimental protocols. Below are methodologies for key experiments cited in the assessment of biocidal activity.

Quantitative Suspension Test (e.g., EN 13727)

This test evaluates the bactericidal activity of a disinfectant in solution.

Methodology:

  • Preparation of Microbial Suspension: A standardized suspension of the test microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus hirae) is prepared to a specific concentration (typically 1.5 - 5.0 x 10⁸ CFU/mL).

  • Test and Control Solutions: The peracetic acid solution is prepared at the desired test concentration(s). A hard water or other specified diluent serves as the control.

  • Exposure: A defined volume of the microbial suspension is added to a specified volume of the PAA solution and the control solution. The mixture is maintained at a set temperature for a predetermined contact time.

  • Neutralization: At the end of the contact time, a sample of the mixture is transferred to a neutralizing solution to stop the antimicrobial action of the PAA. Common neutralizers include sodium thiosulfate, sodium metabisulfite, or complex formulations containing lecithin, saponin, and tween.[15][16]

  • Enumeration: The number of surviving microorganisms in the neutralized sample is determined by plating serial dilutions onto a suitable agar medium.

  • Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable organisms in the test sample to the number in the control sample. A disinfectant is typically considered effective if it achieves a ≥ 5-log reduction.

Quantitative Carrier Test (e.g., prEN 17111:2017)

This test simulates the practical application of a disinfectant on a non-porous surface.

Methodology:

  • Carrier Preparation: Standardized carriers (e.g., stainless steel discs, glass slides) are cleaned and sterilized.

  • Inoculation: A defined volume of the test microbial suspension is applied to the surface of the carrier and dried under specific conditions to create a dried film of microorganisms.

  • Disinfectant Application: The inoculated carrier is immersed in or covered with the peracetic acid solution for the specified contact time and temperature.

  • Neutralization and Recovery: The carrier is transferred to a neutralizing solution, and the surviving microorganisms are recovered from the surface through methods such as vortexing or sonication.

  • Enumeration and Log Reduction Calculation: The number of surviving microorganisms is quantified by plating, and the log reduction is calculated by comparing with the initial inoculum count on control carriers.

Sporicidal Activity Testing

Evaluating sporicidal activity requires robust methodologies due to the high resistance of bacterial spores.

Methodology:

  • Spore Suspension Preparation: A suspension of highly resistant bacterial spores (e.g., Bacillus subtilis, Bacillus cereus) is prepared and purified to remove vegetative cells and debris.

  • Exposure and Neutralization: The spore suspension is exposed to the peracetic acid solution under defined conditions, similar to the suspension test. Effective neutralization is critical.

  • Enumeration: Viable spores are enumerated by plating on a nutrient-rich agar medium and incubating for a sufficient period to allow for germination and outgrowth. Heat shock may be applied to the spores after neutralization to encourage germination.

  • Microscopic Analysis: Techniques such as scanning electron microscopy can be used to visualize the morphological changes and damage to the spore coat induced by PAA.[4][5]

Experimental Workflow for Antimicrobial Efficacy Testing

The following diagram outlines a typical workflow for assessing the antimicrobial efficacy of peracetic acid.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results Microbe_Prep Prepare Standardized Microbial/Spore Suspension Suspension_Test Suspension Test (Liquid Phase) Microbe_Prep->Suspension_Test Carrier_Test Carrier Test (Surface Phase) Microbe_Prep->Carrier_Test PAA_Prep Prepare PAA Test Solutions & Controls PAA_Prep->Suspension_Test PAA_Prep->Carrier_Test Neutralization Neutralize PAA Activity Suspension_Test->Neutralization Carrier_Test->Neutralization Enumeration Enumerate Survivors (e.g., Plate Count) Neutralization->Enumeration Log_Reduction Calculate Log Reduction Enumeration->Log_Reduction Data_Analysis Statistical Analysis & Interpretation Log_Reduction->Data_Analysis

Caption: General Workflow for PAA Efficacy Testing.

Conclusion

Peracetic acid stands out as a highly effective antimicrobial agent with a broad spectrum of activity. Its rapid action at low concentrations against bacteria, viruses, fungi, and spores makes it a versatile tool in infection control and sanitation. Understanding the quantitative efficacy and the standardized protocols for its evaluation is crucial for its appropriate and effective application in research, drug development, and various industrial settings. The data and methodologies presented in this guide provide a solid foundation for professionals working with this potent biocide.

References

The Synergistic Power of Hydrogen Peroxide and Peracetic Acid: An In-depth Technical Guide to Enhanced Disinfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of hydrogen peroxide (H₂O₂) and peracetic acid (PAA) presents a potent, broad-spectrum antimicrobial solution with significant synergistic effects. This technical guide delves into the core mechanisms of this synergy, providing a comprehensive overview for researchers, scientists, and drug development professionals. The document outlines the enhanced sporicidal, bactericidal, and virucidal activity achieved through their combined use, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. The primary synergistic mechanism, particularly against highly resistant bacterial spores, involves the disruption of the outer spore coat by hydrogen peroxide, facilitating the penetration and lethal action of peracetic acid within the core. This guide serves as a critical resource for the development and optimization of advanced disinfection and sterilization strategies.

Introduction: The Synergistic Antimicrobial Action

Hydrogen peroxide and peracetic acid are both powerful oxidizing agents widely used for disinfection and sterilization.[1] While each compound is effective individually, their combination results in a synergistic effect, yielding a more rapid and potent antimicrobial activity than the sum of their individual actions.[2] This synergy is particularly pronounced against highly resistant microorganisms such as bacterial endospores.[3]

The primary mechanism behind this synergy lies in a sequential and cooperative assault on the microbial structure. Hydrogen peroxide acts as a permeabilizing agent, particularly on the protective outer layers of microorganisms like the spore coat of bacteria.[3][4] This initial damage allows for enhanced penetration of peracetic acid, which then exerts its potent biocidal effects on the cell's interior components, including proteins, enzymes, and nucleic acids.[1][5]

Quantitative Data: Efficacy of Hydrogen Peroxide and Peracetic Acid Synergy

The synergistic action of hydrogen peroxide and peracetic acid has been quantified across various studies, demonstrating significant improvements in microbial inactivation. The following tables summarize key quantitative data on their combined efficacy against different microorganisms.

Table 1: Synergistic Sporicidal Efficacy against Bacillus subtilis Spores

H₂O₂ Conc. (% w/v)PAA Conc. (% w/v)Contact TimeLog₁₀ ReductionReference
10.058 min> 5[6]
1-> 6 hours< 2[6]
-0.05> 6 hours< 2[6]
1 (pretreatment)0.0510 minSignificant sensitization[2]

Table 2: Bactericidal Efficacy against Planktonic Bacteria

MicroorganismH₂O₂ Conc. (ppm)PAA Conc. (ppm)Contact TimeLog₁₀ ReductionReference
Escherichia coli---> 5 (as mixture)[7]
Staphylococcus aureus---> 5 (as mixture)[7]
Listeria spp.---> 5 (as mixture)[7]
Poultry Carcasses (Salmonella)85 (as PAHP mixture)85 (as PAHP mixture)Chiller application92% reduction[8]
Poultry Carcasses (Campylobacter)85 (as PAHP mixture)85 (as PAHP mixture)Chiller application43% reduction[8]

Table 3: Efficacy Against Bacterial Biofilms

MicroorganismDisinfectantConcentration (ppm)Contact TimeEfficacyReference
Pseudomonas aeruginosaPeracetic Acid900-100% effective[9]
Pseudomonas aeruginosaHydrogen Peroxide< 2000-Ineffective[9]
Dairy Processing IsolatesBioDestroy (PAA + H₂O₂)25-500-More effective than PAA alone[9]

Core Mechanisms of Action

Individual Mechanisms
  • Hydrogen Peroxide (H₂O₂): As a strong oxidant, H₂O₂ generates highly reactive hydroxyl radicals (•OH) that indiscriminately damage essential cellular components, including lipids, proteins, and DNA.[5][10] However, many microorganisms possess enzymes like catalase and peroxidase that can degrade H₂O₂, reducing its efficacy.[5]

  • Peracetic Acid (PAA): PAA is a more potent biocide than hydrogen peroxide.[1] It functions by disrupting the cell membrane through the oxidation of sulfhydryl and sulfur bonds in proteins and enzymes, leading to cell lysis.[1][11] PAA is also effective against a broad spectrum of microorganisms and is less susceptible to inactivation by catalase and peroxidase.[5]

The Synergistic Mechanism

The synergistic disinfection is primarily attributed to a two-step mechanism, especially evident in the inactivation of bacterial spores:

  • Spore Coat Permeabilization: Hydrogen peroxide initiates the attack by chemically modifying and compromising the structural integrity of the outer spore coat proteins.[3][4] This action effectively weakens the primary defense barrier of the spore.

  • Enhanced Penetration of Peracetic Acid: The damage to the spore coat created by H₂O₂ allows for more efficient penetration of PAA to its target sites within the spore's core, including the inner membrane and DNA.[3][4] This leads to a rapid and lethal inactivation of the spore.

This synergistic interaction allows for effective disinfection at lower concentrations and shorter contact times than would be required for either agent alone.[2]

Experimental Protocols

Synergy Testing: The Checkerboard Assay

This method is used to quantitatively assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Protocol:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of hydrogen peroxide and peracetic acid in a suitable sterile diluent (e.g., sterile distilled water).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of hydrogen peroxide along the x-axis and peracetic acid along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria, spores, or fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include control wells with no antimicrobial agents (growth control) and wells with each agent alone.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.

  • Determine Minimum Inhibitory Concentration (MIC): After incubation, determine the MIC for each agent alone and for each combination by observing the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FICₐ + FICₑ = (MIC of agent A in combination / MIC of agent A alone) + (MIC of agent B in combination / MIC of agent B alone)

  • Interpret the Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4[12]

Evaluating Efficacy against Biofilms: ASTM E2871-12

This standard test method evaluates the efficacy of a disinfectant against bacterial biofilms grown in a CDC Biofilm Reactor.

Protocol:

  • Biofilm Growth: Grow a biofilm of the test organism (e.g., Pseudomonas aeruginosa) on coupons within a CDC Biofilm Reactor according to ASTM E2562 standards.[13]

  • Coupon Harvesting: Aseptically remove the biofilm-coated coupons from the reactor.

  • Treatment: Place each coupon in a separate sterile 50 mL conical tube. Add the disinfectant solution (a mixture of H₂O₂ and PAA) to the treated coupons and a sterile buffer solution to the control coupons.[13][14]

  • Contact Time: Allow the disinfectant to act for the specified contact time at a controlled temperature.[13]

  • Neutralization: Add a suitable neutralizer to stop the action of the disinfectant.

  • Biofilm Removal: Remove the biofilm from the coupons by a combination of vortexing and sonication.[15]

  • Enumeration: Perform serial dilutions of the resulting cell suspension and plate on appropriate agar to determine the number of viable bacteria (CFU/coupon).

  • Calculate Log₁₀ Reduction: The efficacy is reported as the log₁₀ reduction in viable cells on the treated coupons compared to the untreated controls.[14]

Analytical Determination of Hydrogen Peroxide and Peracetic Acid Concentrations

Accurate measurement of H₂O₂ and PAA concentrations is crucial for disinfection studies. A common method is a two-step redox titration.

Protocol:

  • Sample Preparation: Place the sample containing H₂O₂ and PAA in a beaker with crushed ice and acidify with sulfuric acid. Add a ferroin indicator.[16]

  • Titration of Hydrogen Peroxide: Titrate the sample with a standardized cerium(IV) sulfate solution until the color changes from orange to blue. The volume of titrant used is proportional to the H₂O₂ concentration.[16]

  • Titration of Peracetic Acid: To the same solution, add an excess of potassium iodide. The PAA will oxidize the iodide to iodine, turning the solution dark brown.[16]

  • Titrate the Iodine: Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution becomes paler. Add a starch indicator (which will turn the solution dark again) and continue titrating until the color disappears. The volume of sodium thiosulfate used is proportional to the PAA concentration.[16]

  • Calculations: Calculate the concentrations of H₂O₂ and PAA based on the volumes of the respective titrants used.[17]

Visualizing the Synergy: Diagrams and Workflows

Synergistic Mechanism of Action against Bacterial Spores

SynergyMechanism cluster_Spore Bacterial Spore Spore Intact Spore SporeCore Spore Core (DNA, Enzymes) InactivatedSpore Inactivated Spore SporeCore->InactivatedSpore Lethal Action SporeCoat Outer Spore Coat H2O2 Hydrogen Peroxide (H₂O₂) H2O2->SporeCoat Damages Spore Coat (Permeabilization) PAA Peracetic Acid (PAA) PAA->SporeCore Penetrates and Damages Core Components

Caption: Synergistic inactivation of a bacterial spore by H₂O₂ and PAA.

Experimental Workflow for Synergy Evaluation

ExperimentalWorkflow A Prepare Stock Solutions (H₂O₂ and PAA) B Perform Serial Dilutions (Checkerboard Assay) A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Microbial Inoculum C->D E Incubate under Controlled Conditions D->E F Determine MIC E->F G Calculate FIC Index F->G H Interpret Results (Synergy, Additive, Antagonism) G->H OxidativeStress Peroxides H₂O₂ and PAA ROS Increased Intracellular Reactive Oxygen Species (ROS) Peroxides->ROS OxyR OxyR (inactive) ROS->OxyR PerR PerR-Fe²⁺ (active repressor) ROS->PerR CellularDamage Oxidative Damage to DNA, Proteins, Lipids ROS->CellularDamage OxyR_act OxyR (active) OxyR->OxyR_act Oxidation DefenseGenes Upregulation of Stress Response Genes (e.g., catalase, peroxidase) OxyR_act->DefenseGenes Induces Transcription PerR_inact PerR (inactive) PerR->PerR_inact Oxidation of Fe²⁺ PerR_inact->DefenseGenes De-repression CellDeath Cell Death CellularDamage->CellDeath

References

An In-depth Technical Guide to the Chemical Properties of Oxonia Active Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Oxonia Active, a widely used disinfectant solution. The information presented herein is intended to support research, development, and quality control activities by providing detailed data on its composition, stability, reactivity, and biocidal mechanisms.

Chemical Composition and Physical Properties

This compound is an equilibrium mixture of peroxyacetic acid (PAA), hydrogen peroxide (H₂O₂), and acetic acid (AA) in an aqueous solution.[1][2] The synergistic action of these components results in a broad-spectrum biocide with high efficacy.

Table 1: Typical Composition of this compound Solution

ComponentChemical FormulaCAS NumberConcentration Range (% w/w)
Peroxyacetic AcidCH₃CO₃H79-21-01 - 15%
Hydrogen PeroxideH₂O₂7722-84-110 - 30%
Acetic AcidCH₃COOH64-19-75 - 10%
WaterH₂O7732-18-5Balance

Note: The exact composition can vary between different product formulations of this compound.[1][3]

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physical and Chemical Properties of this compound Solution

PropertyValue
Appearance Colorless liquid[4]
Odor Pungent, vinegar-like[5][6]
pH (1% solution) 2.5 - 4.0[7]
Density (at 20°C) 1.08 - 1.12 g/cm³[4][7]
Viscosity (dynamic, at 20°C) ~1.7 mPas[4]
Flash Point Not applicable, does not sustain combustion[5]
Solubility Miscible with water in all proportions[4]

Stability and Reactivity

Stability: this compound solutions are inherently unstable and are in a constant state of equilibrium. The stability is influenced by factors such as temperature, pH, and the presence of impurities like heavy metal ions.[8] For optimal stability, it is recommended to store the solution in a cool, well-ventilated area, away from direct sunlight and heat sources.[5][9] Under recommended storage conditions (0 to 30°C), the product can have a shelf life of at least one year.[4]

Reactivity: this compound is a strong oxidizing agent.[5] It can react vigorously with combustible materials, reducing agents, and metals.[3][5] Mixing with bleach or other chlorinated products should be avoided as it can lead to the release of toxic chlorine gas.[5][9] The solution decomposes upon heating, which can lead to a pressure build-up in closed containers.[5]

Biocidal Mechanism of Action

The primary biocidal mechanism of this compound is through oxidative stress. Peroxyacetic acid and hydrogen peroxide are potent oxidizing agents that disrupt the cellular structures of microorganisms, leading to cell death.[8][10]

The process can be visualized as a multi-step attack on the microbial cell:

Biocidal_Mechanism cluster_solution This compound Solution cluster_cell Microbial Cell PAA Peroxyacetic Acid (PAA) CellWall Cell Wall/ Membrane PAA->CellWall Disruption of permeability Proteins Cellular Proteins (Enzymes) PAA->Proteins Denaturation and inactivation DNA Genetic Material (DNA/RNA) PAA->DNA Oxidative damage H2O2 Hydrogen Peroxide (H₂O₂) H2O2->CellWall Oxidation of lipids H2O2->Proteins Oxidation of sulfhydryl groups H2O2->DNA Strand breaks CellWall->Proteins Leakage of contents

Biocidal mechanism of this compound on a microbial cell.

The oxidative attack begins with the disruption of the cell wall and membrane, leading to increased permeability and leakage of intracellular components.[8] Concurrently, the oxidizing species penetrate the cell and denature essential proteins and enzymes by oxidizing their sulfhydryl and sulfur bonds.[8] Finally, oxidative damage to the genetic material (DNA and RNA) inhibits replication and leads to cell death.

Biocidal Efficacy

This compound exhibits broad-spectrum antimicrobial activity against bacteria, fungi, yeasts, and viruses. Its efficacy is dependent on concentration, contact time, temperature, and the presence of organic load.

Table 3: Bactericidal Efficacy of this compound (EN 1276)

Test OrganismConcentration (%)Contact Time (min)Temperature (°C)Log Reduction
Staphylococcus aureus0.05520>5
Pseudomonas aeruginosa0.05520>5
Escherichia coli0.05520>5
Enterococcus hirae0.05520>5

Data based on typical results from EN 1276 testing under clean conditions.[4]

Table 4: Fungicidal and Yeasticidal Efficacy of this compound (EN 1650)

Test OrganismConcentration (%)Contact Time (min)Temperature (°C)Log Reduction
Candida albicans0.25 - 0.51520>4
Aspergillus brasiliensis4.01520>4

Data based on typical results from EN 1650 testing under clean conditions.[4]

Material Compatibility

The compatibility of this compound with various materials is a critical consideration in its application.

Table 5: Material Compatibility of this compound Solution

Material CategoryCompatibleConditionally Compatible (Short-term exposure)Incompatible
Metals Austenitic Stainless Steel (e.g., 304, 316), Aluminum, Tinned Iron[4][7]Mild Steel, Copper and its alloys, Galvanized Iron[4]---
Plastics Polyethylene (PE), Polypropylene (PP), Polyvinyl Chloride (PVC), Polytetrafluoroethylene (PTFE), Polyvinylidene Fluoride (PVDF)[4]------
Elastomers Suitability should be tested on a case-by-case basis.[4]------

Note: The stability of the sanitizing solution can be impaired with conditionally compatible materials. Pitting corrosion can occur with static solutions, high chloride content, and high temperatures.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments related to the evaluation of this compound.

Determination of Peroxyacetic Acid and Hydrogen Peroxide Concentration

A common method for determining the concentration of PAA and H₂O₂ in solution is through a two-step redox titration.

Titration_Workflow start Start sample_prep Sample Preparation (Dilution in acidified, chilled deionized water) start->sample_prep titration1 Step 1: H₂O₂ Titration (Titrate with Ceric Sulfate using Ferroin indicator) sample_prep->titration1 endpoint1 Endpoint 1: Color change from orange to blue titration1->endpoint1 titration2 Step 2: PAA Titration (Add Potassium Iodide, titrate liberated Iodine with Sodium Thiosulfate using starch indicator) endpoint1->titration2 endpoint2 Endpoint 2: Disappearance of blue color titration2->endpoint2 calculation Calculate Concentrations (Based on titrant volumes) endpoint2->calculation end End calculation->end

Workflow for the determination of PAA and H₂O₂ concentration.

Methodology:

  • Sample Preparation: A known volume of the this compound solution is diluted in chilled, deionized water, and the solution is acidified (e.g., with sulfuric acid).

  • Hydrogen Peroxide Titration: The solution is titrated with a standardized solution of ceric sulfate in the presence of a ferroin indicator. The endpoint is a color change from orange to blue. The volume of titrant used is proportional to the H₂O₂ concentration.

  • Peroxyacetic Acid Titration: To the same solution, potassium iodide is added. The PAA oxidizes the iodide to iodine. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate, typically using a starch indicator. The endpoint is the disappearance of the blue color. The volume of thiosulfate used is proportional to the PAA concentration.

Evaluation of Bactericidal Efficacy (Based on EN 1276)

This quantitative suspension test evaluates the bactericidal activity of chemical disinfectants.

EN1276_Workflow start Start prep_suspension Prepare bacterial suspension (e.g., S. aureus) start->prep_suspension add_interfering Add interfering substance (e.g., bovine albumin for clean/dirty conditions) prep_suspension->add_interfering add_disinfectant Add this compound solution add_interfering->add_disinfectant contact_time Incubate for specified contact time and temperature add_disinfectant->contact_time neutralize Neutralize disinfectant action contact_time->neutralize plate_count Plate serial dilutions and incubate neutralize->plate_count calculate_reduction Calculate log reduction plate_count->calculate_reduction end End calculate_reduction->end

Experimental workflow for EN 1276 bactericidal efficacy test.

Methodology:

  • A suspension of the test bacteria is prepared in a solution containing an interfering substance that simulates clean or dirty conditions.

  • The this compound solution at the desired concentration is added to the bacterial suspension.

  • The mixture is maintained at a specified temperature for a defined contact time.

  • The action of the disinfectant is neutralized.

  • The number of surviving bacteria is determined by plate count.

  • The log reduction in viable counts is calculated. A 5-log reduction is typically required for a pass under this standard.

Evaluation of Fungicidal and Yeasticidal Efficacy (Based on EN 1650)

This quantitative suspension test is similar to EN 1276 but is used for fungi and yeasts.

Methodology:

  • A suspension of the test fungus or yeast is prepared.

  • The this compound solution is added to the microbial suspension.

  • The mixture is incubated for the specified contact time and at the defined temperature.

  • The disinfectant is neutralized.

  • The number of surviving fungi or yeasts is enumerated.

  • The log reduction is calculated. A 4-log reduction is generally required for a pass.

Material Compatibility Testing

Metals (Based on ASTM G31):

  • Test coupons of the metal of interest are prepared with a defined surface area and finish.

  • The initial weight of the coupons is accurately measured.

  • The coupons are immersed in the this compound solution at a specified temperature for a defined period.

  • After immersion, the coupons are removed, cleaned to remove any corrosion products, and re-weighed.

  • The corrosion rate is calculated based on the weight loss, surface area, and immersion time.

Plastics (Based on ISO 175):

  • Test specimens of the plastic material are prepared to standard dimensions.

  • The initial mass, dimensions, and relevant physical properties (e.g., tensile strength, hardness) of the specimens are measured.

  • The specimens are fully immersed in the this compound solution for a specified duration and at a defined temperature.

  • After immersion, the specimens are removed, dried, and their mass, dimensions, and physical properties are re-measured.

  • The changes in these properties are reported to assess the effect of the chemical on the plastic.

Conclusion

This compound is a potent, broad-spectrum disinfectant with a well-understood, oxidative mechanism of action. Its efficacy is well-documented against a range of microorganisms. However, its reactivity and stability require careful handling and storage. The provided data and experimental protocols offer a robust framework for the scientific evaluation and application of this important biocidal solution.

References

Oxonia Active: A Technical Guide to Biofilm Removal in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Oxonia Active, a peroxyacetic acid-based disinfectant, for the effective removal of biofilms in laboratory environments. This document outlines the core composition of this compound, its mechanism of action against stubborn biofilm matrices, and detailed experimental protocols for its application. Quantitative data from relevant studies are presented in a clear, tabular format to facilitate comparison and aid in experimental design.

Introduction to this compound and Biofilm Challenges

Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), pose a significant challenge in research and pharmaceutical settings due to their inherent resistance to conventional antimicrobial agents.[1][2] this compound, a formulation containing peroxyacetic acid (PAA), hydrogen peroxide, and acetic acid, is an EPA-registered antimicrobial agent with proven efficacy against a broad spectrum of microorganisms, including those encapsulated within biofilms.[3][4] Its potent oxidizing properties enable it to penetrate the complex EPS matrix and eradicate the embedded microbial cells.[5] This guide focuses on the practical application of this compound for biofilm control on hard, non-porous surfaces commonly found in laboratories.

Core Components of this compound:

ComponentChemical FormulaFunction
Peroxyacetic Acid (PAA)CH₃CO₃HPrimary biocidal agent; strong oxidizer.
Hydrogen PeroxideH₂O₂Oxidizing agent; enhances PAA stability and efficacy.
Acetic AcidCH₃COOHStabilizer; contributes to the acidic pH for optimal activity.

Mechanism of Action

The primary mode of action of this compound against biofilms involves the potent oxidizing capabilities of peroxyacetic acid. The process can be summarized in the following stages:

  • Surface Contact and Penetration: Upon application, the low surface tension of the this compound solution allows it to wet the biofilm surface thoroughly. The relatively small size of the PAA molecule facilitates its diffusion through the channels within the EPS matrix.[2][5]

  • Disruption of the EPS Matrix: PAA and hydrogen peroxide chemically attack the macromolecules of the EPS, including polysaccharides, proteins, and extracellular DNA (eDNA).[6][7] This oxidative damage weakens the structural integrity of the biofilm.

  • Action on Microbial Cells: Once PAA reaches the embedded microbial cells, it disrupts cellular function through several mechanisms:

    • Oxidation of Cellular Components: PAA oxidizes sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites, leading to their inactivation.

    • Disruption of Cell Membranes: It increases cell membrane permeability by disrupting chemical bonds, leading to cell lysis.

    • Damage to Genetic Material: PAA can also cause damage to the DNA of the microorganisms.

  • Biofilm Dispersal and Removal: The combination of EPS degradation and microbial cell death leads to the detachment and dispersal of the biofilm from the surface.

The following diagram illustrates the proposed mechanism of action:

This compound Mechanism of Action cluster_0 Biofilm on Surface cluster_1 This compound Application cluster_2 Mechanism of Biofilm Eradication cluster_3 Result Biofilm Intact Biofilm (EPS Matrix + Bacteria) Surface Laboratory Surface Penetration 1. Penetration of EPS Matrix OxoniaActive This compound (PAA, H₂O₂, Acetic Acid) OxoniaActive->Penetration Application EPS_Disruption 2. Oxidative Disruption of EPS Components Penetration->EPS_Disruption Cellular_Attack 3. Attack on Microbial Cells (Membrane, Proteins, DNA) EPS_Disruption->Cellular_Attack Dispersal 4. Biofilm Dispersal and Cell Lysis Cellular_Attack->Dispersal CleanSurface Clean Surface Dispersal->CleanSurface Eradication

Caption: Logical workflow of this compound's mechanism against biofilms.

Quantitative Data on Efficacy

The following tables summarize quantitative data from studies on the efficacy of peracetic acid-based disinfectants against common biofilm-forming bacteria in laboratory settings.

Table 1: Efficacy of Peracetic Acid against Pseudomonas aeruginosa Biofilms

PAA Concentration (ppm)Contact Time (minutes)Surface MaterialLog ReductionReference
25005Not SpecifiedEradication[8]
900Not SpecifiedNot SpecifiedTotal Kill[2]
20010Silicone>3.1[9]
20010Nylon>2.2[9]
20010Stainless Steel>1.2[9]
3000 (0.3%)5Catheter TubeEradication[1]

Table 2: Efficacy of Peracetic Acid against Staphylococcus aureus Biofilms

PAA Concentration (%)Contact Time (seconds)Surface MaterialLog ReductionReference
0.5%15PolystyreneEradication[10]
0.5%30Stainless SteelAlmost 100% inactivation[10]
0.3%60 (1 min)Catheter TubeEradication[1]

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of this compound's efficacy against biofilms in a laboratory setting. These protocols are synthesized from established research practices.

Protocol for Biofilm Cultivation (CDC Biofilm Reactor Method)

This protocol is based on the ASTM E3161 standard for generating reproducible biofilms.

Biofilm Cultivation Workflow start Start: Prepare Materials prepare_media Prepare Growth Medium (e.g., Tryptic Soy Broth) start->prepare_media prepare_inoculum Prepare Bacterial Inoculum (e.g., P. aeruginosa ATCC 15442) start->prepare_inoculum assemble_reactor Assemble CDC Biofilm Reactor with Sterile Coupons prepare_media->assemble_reactor prepare_inoculum->assemble_reactor inoculate Inoculate Reactor with Bacterial Suspension assemble_reactor->inoculate incubation_batch Incubate under Batch Conditions (24h, 37°C, 125 rpm) inoculate->incubation_batch incubation_flow Switch to Continuous Flow (Fresh Medium, 24h) incubation_batch->incubation_flow harvest Harvest Biofilm Coupons for Disinfectant Testing incubation_flow->harvest end End: Mature Biofilm Ready harvest->end

Caption: Experimental workflow for cultivating laboratory biofilms.

Methodology:

  • Preparation: Sterilize all components of the CDC Biofilm Reactor, including the vessel, rod holders, and coupons (e.g., stainless steel, polystyrene). Prepare the appropriate growth medium (e.g., Tryptic Soy Broth for S. aureus) and a standardized inoculum of the target microorganism.

  • Assembly and Inoculation: Aseptically assemble the reactor and add the growth medium. Inoculate the medium with the bacterial suspension to a desired starting concentration.

  • Batch Phase: Incubate the reactor under batch conditions (no flow of fresh medium) for a set period (e.g., 24 hours) at the optimal growth temperature with gentle agitation to allow for initial bacterial attachment to the coupons.

  • Continuous Flow Phase: After the initial attachment phase, switch to a continuous flow of fresh medium to promote biofilm maturation. This phase typically lasts for another 24-48 hours.

  • Harvesting: Once the biofilm has reached the desired maturity, stop the medium flow and aseptically remove the rods with the biofilm-coated coupons for subsequent disinfectant efficacy testing.

Protocol for Disinfectant Efficacy Testing

This protocol is a general guideline for assessing the biocidal activity of this compound against the cultivated biofilms.

Disinfectant Efficacy Testing Workflow start Start: Harvested Biofilm Coupons prepare_disinfectant Prepare Use-Solution of This compound start->prepare_disinfectant prepare_control Prepare Control Solution (e.g., Sterile Saline) start->prepare_control treat_coupons Immerse Biofilm Coupons in This compound for a Set Contact Time prepare_disinfectant->treat_coupons treat_control Immerse Control Coupons in Control Solution prepare_control->treat_control neutralize Transfer Coupons to a Neutralizing Broth treat_coupons->neutralize treat_control->neutralize remove_biofilm Physically Remove Biofilm (e.g., Scraping, Sonication) neutralize->remove_biofilm serial_dilution Perform Serial Dilutions of the Biofilm Suspension remove_biofilm->serial_dilution plate_and_incubate Plate Dilutions on Agar and Incubate serial_dilution->plate_and_incubate count_cfu Count Colony-Forming Units (CFU) plate_and_incubate->count_cfu calculate_log_reduction Calculate Log Reduction vs. Control count_cfu->calculate_log_reduction end End: Efficacy Determined calculate_log_reduction->end

Caption: Workflow for testing the efficacy of a disinfectant against biofilms.

Methodology:

  • Preparation: Prepare the desired concentration of this compound use-solution according to the manufacturer's instructions or experimental design. Also, prepare a control solution (e.g., sterile phosphate-buffered saline) and a neutralizing broth to stop the action of the disinfectant after the contact time.

  • Treatment: Place the harvested biofilm coupons into individual tubes containing the this compound solution for the specified contact time (e.g., 5, 10, 30 minutes). Simultaneously, place control coupons in the control solution.

  • Neutralization: After the contact time, transfer the coupons to the neutralizing broth to inactivate any residual disinfectant.

  • Biofilm Removal and Quantification: Physically remove the biofilm from the coupons (e.g., by scraping or sonication) into a known volume of sterile saline. Perform serial dilutions of the resulting bacterial suspension.

  • Enumeration: Plate the dilutions onto an appropriate agar medium and incubate to allow for colony growth. Count the number of colony-forming units (CFUs) to determine the number of viable bacteria remaining.

  • Data Analysis: Calculate the log reduction in viable bacteria for the treated coupons compared to the control coupons to determine the efficacy of this compound.

Material Compatibility

This compound, when used at recommended concentrations, is compatible with a wide range of materials commonly found in laboratory settings. It is non-corrosive to 304 and 316 stainless steel and aluminum surfaces.[11] It is also compatible with most plastic and rubber materials.[11] However, it is always recommended to test for compatibility on a small, inconspicuous area before widespread use on a new material.

Safety Precautions

This compound is a concentrated oxidizing agent and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[8] Ensure adequate ventilation when preparing and using solutions. Refer to the Safety Data Sheet (SDS) for detailed safety information and emergency procedures.[8]

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should adapt these protocols to their specific experimental needs and always adhere to institutional safety guidelines. The efficacy of this compound can be influenced by factors such as biofilm age and composition, temperature, and the presence of organic matter.

References

The Sporicidal Power of Peracetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peracetic acid (PAA) stands as a potent sporicidal agent, widely employed in sterilization and high-level disinfection protocols across the pharmaceutical, medical device, and food industries. Its broad-spectrum antimicrobial activity, coupled with its favorable environmental profile—decomposing into harmless byproducts of acetic acid, oxygen, and water—makes it a compelling choice for critical applications. This technical guide delves into the core of PAA's sporicidal activity, presenting a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Sporicidal Action

Peracetic acid's ability to inactivate highly resistant bacterial spores stems from its powerful oxidizing nature. The primary mode of action involves the denaturation of proteins, disruption of cell wall permeability, and the oxidation of sulfhydryl and sulfur bonds in proteins, enzymes, and other essential metabolites.[1]

The inactivation of bacterial spores by PAA is a multi-step process that targets various spore structures:

  • Spore Coat Solubilization: The outer spore coat, a complex structure rich in proteins, provides the first line of defense against chemical insults. PAA can disrupt and solubilize proteins within this layer, compromising its integrity.

  • Inner Membrane Damage: The primary target for PAA's sporicidal activity is believed to be the inner spore membrane.[2][3][4] Damage to this critical barrier leads to the leakage of internal components and disrupts essential functions like germination. Specifically, PAA has been shown to be active against the GerB and GerK germination receptors located in the inner membrane.[2][4]

  • Synergistic Action with Hydrogen Peroxide: Peracetic acid is often used in combination with hydrogen peroxide, a formulation that exhibits synergistic sporicidal activity.[5][6][7] In this combination, hydrogen peroxide is thought to compromise the spore coat, facilitating the penetration of PAA to its primary target, the inner membrane, resulting in a more rapid and effective kill.[5][6][7]

The following diagram illustrates the proposed mechanism of action of peracetic acid on a bacterial spore.

G Core Core (DNA, Ribosomes) InnerMembrane Inner Membrane (Ger Receptors) Cortex Cortex (Peptidoglycan) OuterMembrane Outer Membrane SporeCoat Spore Coat (Proteinaceous Layers) PAA Peracetic Acid (PAA) PAA->InnerMembrane Primary Target: Oxidative Damage, Disrupts Germination Receptors PAA->SporeCoat Disrupts Proteins H2O2 Hydrogen Peroxide (H2O2) H2O2->SporeCoat Compromises Spore Coat

Diagram 1: Mechanism of Peracetic Acid Sporicidal Action.

Quantitative Efficacy of Peracetic Acid

The sporicidal efficacy of peracetic acid is influenced by several factors, including its concentration, the contact time, temperature, pH, and the presence of organic matter. The following tables summarize quantitative data from various studies on the efficacy of PAA against different bacterial spores.

Table 1: Sporicidal Efficacy of Peracetic Acid Against Bacillus Species

Test OrganismPAA ConcentrationContact TimeTemperatureLog10 ReductionTest ConditionsReference
Bacillus subtilis spores3,000 ppm5 minNot Specified3In water[8]
Bacillus subtilis spores1% (10,000 ppm)15 minNot Specified>4Clean and dirty conditions[9]
Bacillus atrophaeus spores0.2% (2,000 ppm)40 minRoom Temperature6-7Stainless steel surface[10][11]
Bacillus cereus spores1% (10,000 ppm)60 min20°C~7Without protein load[12]
Bacillus cereus spores0.5% - 1.25%15 minNot Specified>4Dirty conditions[9]
Bacillus thuringiensis spores1.75%5 min35°C≥6.60On PPE material[13]
Bacillus thuringiensis spores1.75%5 min4°C<6On PPE material[13]
Bacillus anthracis Sterne spores1.75%Not SpecifiedNot SpecifiedComplete inactivationOn PPE material[13]

Table 2: Sporicidal Efficacy of Peracetic Acid Against Clostridium difficile

Test OrganismPAA ConcentrationContact TimeTemperatureLog10 ReductionTest ConditionsReference
Clostridium difficile spores4,000 ppm15 secNot Specified7Heavily soiled conditions[14]
Clostridium difficile spores1,000 ppm1 minNot Specified>3Clean and dirty conditions[14]
Clostridium difficile spores450 ppm (in 70% ethanol, pH 1.5)10 min22°C~5Suspension test[15]
Clostridium difficile spores1,500 ppm (aqueous)3 min22°C~3Suspension test[15]

Experimental Protocols for Evaluating Sporicidal Activity

The evaluation of a chemical's sporicidal efficacy requires a rigorous and standardized methodology. Several standard protocols exist, including those from AOAC International (e.g., Official Method 966.04) and ASTM International (e.g., E2197-11), as well as European Standards (e.g., EN 13704, EN 14347).[16][17][18][19] The following is a generalized workflow for a quantitative suspension test to determine sporicidal efficacy.

3.1. Preparation of Spore Suspension

  • Strain Selection: Select a suitable spore-forming bacterium, such as Bacillus subtilis (e.g., ATCC 6051) or Bacillus atrophaeus (e.g., ATCC 9372), which are commonly used as biological indicators.[10][11][20]

  • Sporulation: Culture the selected strain on a suitable sporulation medium under optimal conditions (e.g., temperature, time) to induce spore formation.[20]

  • Purification: Harvest the spores and purify them from vegetative cells and debris. This can be achieved through methods like density gradient centrifugation, heat shock, and treatment with lysozyme.[20]

  • Quantification and Quality Control: Determine the spore concentration (spores/mL) using a hemocytometer or by plating serial dilutions. Verify the purity and resistance of the spore suspension.

3.2. Sporicidal Efficacy Test

  • Test Preparation: Prepare the peracetic acid solution to the desired test concentration(s). Also, prepare a validated neutralizing solution capable of inactivating the sporicidal activity of the PAA without being toxic to the spores. A common neutralizer includes sodium thiosulfate.

  • Exposure: Inoculate a known volume of the PAA solution with a known volume and concentration of the spore suspension. The initial spore concentration is typically in the range of 106 to 108 spores/mL.[16]

  • Contact Time: Allow the spores to be exposed to the PAA solution for a predetermined contact time at a specified temperature.

  • Neutralization: At the end of the contact time, transfer a specific volume of the spore-PAA mixture to the neutralizing solution to stop the sporicidal action.

  • Enumeration of Survivors: Perform serial dilutions of the neutralized suspension and plate them on a suitable growth medium. Incubate the plates under appropriate conditions.

  • Data Analysis: Count the number of colony-forming units (CFU) on the plates and calculate the log10 reduction in viable spores compared to a control sample (spores in a non-disinfectant solution).

The following diagram outlines the general workflow for a sporicidal efficacy test.

G cluster_prep 1. Preparation cluster_test 2. Efficacy Testing cluster_analysis 3. Analysis SporePrep Spore Suspension Preparation & Quantification Inoculation Inoculate Disinfectant with Spore Suspension SporePrep->Inoculation DisinfectantPrep Disinfectant & Neutralizer Preparation DisinfectantPrep->Inoculation Exposure Contact Time (Defined Duration & Temp) Inoculation->Exposure Neutralization Transfer to Neutralizer Exposure->Neutralization Plating Serial Dilution & Plating Neutralization->Plating Incubation Incubation Plating->Incubation Enumeration Colony Counting (CFU) Incubation->Enumeration Calculation Calculate Log Reduction Enumeration->Calculation

Diagram 2: General Workflow for a Sporicidal Efficacy Test.

Conclusion

Peracetic acid is a highly effective sporicidal agent with a well-characterized, albeit complex, mechanism of action. Its efficacy is dependent on a variety of factors that must be carefully controlled and validated for specific applications. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to understand, evaluate, and effectively utilize the sporicidal properties of peracetic acid in their respective fields. As with any sterilant, proper validation under real-world conditions is crucial to ensure the desired level of sterility assurance.

References

Oxonia Active in Aqueous Environments: A Technical Guide to Decomposition Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonia Active, a widely utilized antimicrobial agent in the food processing, beverage, and dairy industries, is an equilibrium mixture of peracetic acid (PAA), hydrogen peroxide (H2O2), and acetic acid (HAc) in an aqueous solution.[1] Its potent biocidal efficacy is attributed to the strong oxidizing potential of its active components. However, the inherent instability of these peroxy compounds in aqueous solutions leads to their decomposition, a process of critical importance for understanding its application, residual effects, and environmental fate. This technical guide provides an in-depth analysis of the decomposition products of this compound in water, complete with quantitative data, detailed experimental protocols for analysis, and a visualization of the decomposition pathways. The active ingredients in this compound rapidly break down into water, oxygen, and acetic acid.[2]

Decomposition Products of this compound in Water

The primary decomposition of this compound in water involves the breakdown of its active ingredients, peracetic acid and hydrogen peroxide. This process yields benign end products, making it an environmentally conscious choice for many applications.

The principal decomposition products are:

  • Acetic Acid (CH₃COOH): A primary breakdown product of peracetic acid.[3]

  • Oxygen (O₂): Formed during the decomposition of both peracetic acid and hydrogen peroxide.[3]

  • Water (H₂O): A ubiquitous solvent and a final product of decomposition.

Under certain conditions, particularly in the presence of catalysts or upon interaction with other molecules, a cascade of reactive oxygen species (ROS) can be generated. These transient species, including hydroxyl radicals (•OH) and organic radicals, are highly reactive and contribute to the oxidative capacity of the solution.[4]

Quantitative Analysis of Decomposition

The rate of this compound decomposition is influenced by several factors, including temperature, pH, the presence of organic matter, and metal ions. The decomposition of peracetic acid in aqueous solutions typically follows first-order or pseudo-first-order kinetics.

Table 1: Kinetic Data for Peracetic Acid Decomposition in Aqueous Solutions

Temperature (°C)pHInitial PAA ConcentrationRate Constant (k)Half-life (t½)Reference
25NeutralNot Specified1.71 x 10⁻³ h⁻¹~406 h[5]
35NeutralNot SpecifiedNot SpecifiedNot Specified[5]
40NeutralNot SpecifiedNot SpecifiedNot Specified[5]
45NeutralNot Specified9.64 x 10⁻³ h⁻¹~72 h[5]
203.48Not Specified1.24 x 10⁻³ h⁻¹~559 h[6]
303.48Not SpecifiedNot SpecifiedNot Specified[6]
353.48Not SpecifiedNot SpecifiedNot Specified[6]
403.48Not Specified5.59 x 10⁻³ h⁻¹~124 h[6]

Table 2: Influence of Organic Matter on PAA Decomposition Rate Constants

Organic MatterConcentration of Organic Matter (g/L)Temperature (°C)Pseudo-first-order Rate Constant (k) (h⁻¹)Reference
Beer2.520-40Not Specified[6]
Beer5.020-40Not Specified[6]
Milk2.520-40Not Specified[6]
Milk5.020-40Not Specified[6]
Tomato Juice2.520-40Not Specified[6]
Tomato Juice5.020-40Not Specified[6]

Experimental Protocols for Analysis

Accurate quantification of this compound's components and their decomposition products is crucial for research and quality control. Various analytical methods are employed for this purpose.

Titrimetric Determination of Peracetic Acid and Hydrogen Peroxide

This method relies on sequential redox titrations to differentiate and quantify PAA and H₂O₂.

Principle:

  • Hydrogen peroxide is first titrated with a standard solution of cerium(IV) sulfate or potassium permanganate.[7][8]

  • Subsequently, potassium iodide is added to the solution, which reacts with peracetic acid to liberate iodine.[7]

  • The liberated iodine is then titrated with a standard solution of sodium thiosulfate.[7]

Reagents:

  • Cerium(IV) sulfate solution (0.1 N) or Potassium permanganate solution (0.02 mol/L)[7][8]

  • Sodium thiosulfate solution (0.1 N)[7]

  • Sulfuric acid (10%)

  • Potassium iodide solution (1 mol/L)[8]

  • Ferroin indicator solution[7]

  • Starch indicator solution[7]

Procedure:

  • Take a known volume of the sample and dilute it with deionized water.

  • Acidify the solution with sulfuric acid.

  • H₂O₂ Titration: Add a few drops of ferroin indicator and titrate with the cerium(IV) sulfate solution until the color changes from orange to blue. Record the volume of titrant used.[7]

  • PAA Titration: To the same solution, add potassium iodide solution. The solution will turn dark brown.[7]

  • Titrate with the sodium thiosulfate solution until the color fades. Add starch indicator, and continue the titration until the blue color disappears. Record the volume of titrant used.[7]

Calculations: The concentrations of H₂O₂ and PAA can be calculated based on the stoichiometry of the reactions and the volumes of titrants used.

Spectrophotometric Determination of Peracetic Acid and Hydrogen Peroxide

Colorimetric methods offer a sensitive alternative for the quantification of PAA and H₂O₂.

Principle: This method can utilize reagents like N,N-diethyl-p-phenylenediamine (DPD) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) which produce colored compounds upon reaction with PAA and/or H₂O₂.[9] The absorbance of the resulting solution is measured using a spectrophotometer at a specific wavelength.

Reagents:

  • DPD reagent[9]

  • Potassium iodide (KI) solution[9]

  • Ammonium molybdate solution[10]

  • Phosphate buffer

Procedure (DPD Method for PAA):

  • Prepare a series of PAA standards of known concentrations.

  • To a known volume of the sample or standard, add the DPD reagent and potassium iodide solution in a phosphate buffer.

  • Allow the color to develop for a specific time.

  • Measure the absorbance at the wavelength of maximum absorbance for the colored product (typically around 515 nm for the DPD method).[9]

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of PAA in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a highly selective and sensitive method for the simultaneous determination of PAA, H₂O₂, and acetic acid.

Principle: The components of the mixture are separated on a chromatographic column based on their differential partitioning between the mobile phase and the stationary phase. Detection is often achieved using a UV detector. Derivatization with an organic sulfide reagent can be employed for selective detection of PAA.[11]

Instrumentation:

  • HPLC system with a UV detector

  • C18 or other suitable reversed-phase column

  • Mobile phase (e.g., a mixture of acetonitrile and water)

Procedure:

  • Prepare standard solutions of PAA, H₂O₂, and acetic acid.

  • Filter the samples and standards before injection.

  • Inject a known volume of the sample or standard into the HPLC system.

  • Elute the components using the chosen mobile phase and column.

  • Detect the components at a specific wavelength (e.g., 210 nm).

  • Identify and quantify the components by comparing their retention times and peak areas to those of the standards. A rapid and highly selective far-UV spectroscopic method can also be used for the simultaneous determination of PAA, H₂O₂, and AA.[12]

Decomposition Pathways

The decomposition of this compound in water can proceed through several pathways, including hydrolysis and radical-mediated reactions.

Decomposition_Pathway cluster_radical Radical Pathways This compound This compound Peracetic Acid (PAA) Peracetic Acid (PAA) This compound->Peracetic Acid (PAA) Hydrogen Peroxide (H2O2) Hydrogen Peroxide (H2O2) This compound->Hydrogen Peroxide (H2O2) Acetic Acid (HAc) Acetic Acid (HAc) This compound->Acetic Acid (HAc) Peracetic Acid (PAA)->Acetic Acid (HAc) Hydrolysis Oxygen (O2) Oxygen (O2) Peracetic Acid (PAA)->Oxygen (O2) Decomposition Organic Radicals Organic Radicals Peracetic Acid (PAA)->Organic Radicals Activation (e.g., UV, metal ions) Water (H2O) Water (H2O) Hydrogen Peroxide (H2O2)->Water (H2O) Decomposition Hydrogen Peroxide (H2O2)->Oxygen (O2) Decomposition Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Hydrogen Peroxide (H2O2)->Reactive Oxygen Species (ROS) Activation (e.g., UV, metal ions) Further Reactions Further Reactions Reactive Oxygen Species (ROS)->Further Reactions Organic Radicals->Further Reactions

Caption: Decomposition pathway of this compound in water.

This diagram illustrates the primary decomposition routes of the main components of this compound. Peracetic acid undergoes hydrolysis to form acetic acid and also decomposes to produce oxygen. Hydrogen peroxide decomposes into water and oxygen. Under activating conditions such as UV light or the presence of transition metal ions, both PAA and H₂O₂ can generate highly reactive organic radicals and reactive oxygen species, respectively, which then participate in further oxidative reactions.

Conclusion

The decomposition of this compound in water is a multifaceted process resulting in the formation of acetic acid, oxygen, and water. The kinetics of this decomposition are significantly influenced by environmental factors such as temperature, pH, and the presence of other substances. A thorough understanding of these decomposition pathways and the ability to accurately quantify the components are essential for optimizing the use of this compound in various applications, ensuring its efficacy, and assessing its environmental impact. The analytical methods detailed in this guide provide robust frameworks for researchers and professionals to monitor and control processes involving this versatile antimicrobial agent.

References

An In-depth Technical Guide to the Material Compatibility of Surfaces with Oxonia Active

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of manufacturing and laboratory surfaces is paramount. Oxonia Active, an effective peracetic acid-based disinfectant and sanitizer, is widely used for microbial control. This guide provides a detailed overview of its compatibility with various materials, compiling available data to facilitate informed material selection and maintenance protocols.

Chemical Composition and Mode of Action

This compound is an antimicrobial agent composed of peroxyacetic acid (PAA) and hydrogen peroxide. Its efficacy stems from its high oxidizing potential, which denatures proteins and disrupts cell walls of a broad spectrum of microorganisms, including spore-forming bacteria.[1] After use, its active ingredients rapidly decompose into water, oxygen, and acetic acid, minimizing environmental impact.[2][3]

Material Compatibility Overview

The selection of materials for equipment, pipelines, tanks, and seals is critical to prevent corrosion, degradation, and potential contamination. This compound has been formulated to be compatible with many materials commonly used in the food, beverage, dairy, and life science industries.[2]

Compatibility with Metals

Use solutions of this compound are generally non-corrosive to high-grade stainless steel and aluminum.[1][4][5] However, factors such as concentration, temperature, exposure time, and the presence of impurities like chlorides can influence corrosion rates. Static disinfection solutions should be avoided due to the risk of pitting corrosion, which is favored by high chloride content and elevated temperatures.[6]

The following table presents quantitative corrosion data for various metals exposed to a comparable P3-oxonia® active solution. The data illustrates surface loss in grams per square meter per hour (g/m²/h) at 20°C.

Table 1: Quantitative Corrosion Data for Metals [6]

MaterialConcentration: 0.2%Concentration: 0.5%Concentration: 1.0%
Aluminum 99.50.000.000.00
Chrome Nickel Steel (AISI 304)0.000.000.00
Chrome Nickel Steel (AISI 316)0.000.000.00
Tinned Iron0.000.000.00
Galvanized Iron0.050.200.50
Mild Steel (St 37/2)0.701.101.60
Copper (discoloration)0.050.100.50

Note: While mild steel and copper show measurable surface loss, it may remain within acceptable limits for short-term exposure, though the stability of the sanitizing solution can be impaired.[6]

Compatibility with Plastics and Elastomers

This compound is stated to be compatible with most plastics and rubber materials typically used in processing operations.[1][2][4][5] However, given the vast diversity in polymer and elastomer formulations, specific compatibility should always be verified, especially for applications involving long-term exposure or higher concentrations.

The following table summarizes the compatibility of various polymers and elastomers with peroxyacetic acid solutions, based on general chemical resistance guides. The ratings indicate the level of resistance.

Table 2: Compatibility of Plastics and Elastomers with Peroxyacetic Acid Solutions [7]

MaterialRatingNotes
Plastics
Polyethylene (PE)BService life depends on temperature and grade.
Polypropylene (PP)BCracking on bending.
Polyvinyl Chloride (PVC)B
Polytetrafluoroethylene (PTFE)ARecommended.
Polyvinylidene Fluoride (PVDF)ARecommended.
Elastomers
Natural RubberCUnsuitable.
NeopreneCUnsuitable.
Nitrile RubberCUnsuitable.
Silicone RubberBBleached and slightly rigid.
Styrene ButadieneCUnsuitable.

Rating Key:

  • A: Recommended material with acceptable degradation rates.

  • B: Material has limited resistance or requires further testing.

  • C: Material is considered unsuitable for use.

Experimental Protocols for Compatibility Testing

Standardized testing is crucial for determining material compatibility. The methodologies for evaluating the resistance of plastics and adhesive bonds to chemical reagents are often based on established standards.

  • Plastics: Test methods frequently comply with ASTM D543-06 , "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."[8] This practice outlines procedures for exposing plastic specimens to chemical reagents and evaluating changes in properties such as weight, dimensions, appearance, and mechanical strength.

  • Adhesive Bonds: For bonded materials, test methods may follow ASTM D896-04 , "Standard Practice for Resistance of Adhesive Bonds to Chemical Reagents."[8] This involves immersing bonded specimens in the chemical solution and measuring the change in bond strength.

The following diagram illustrates a generalized workflow for conducting a material compatibility study based on these principles.

ExperimentalWorkflow Experimental Workflow for Material Compatibility Testing cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Post-Exposure Analysis cluster_results Phase 4: Assessment A Material Sample Preparation (e.g., cleaning, weighing, measuring initial properties) C Controlled Immersion (per ASTM D543) A->C B Prepare this compound Solution (to specified concentration and temperature) B->C E Visual Inspection (e.g., discoloration, swelling, cracking) C->E F Measure Physical Changes (e.g., weight, dimensions) C->F G Mechanical Property Testing (e.g., tensile strength, hardness) C->G D Define Exposure Conditions (Time, Temperature) D->C H Data Analysis & Comparison to Control E->H F->H G->H I Determine Compatibility Rating H->I

Caption: A generalized workflow for material compatibility assessment.

Factors Influencing Material Compatibility

The compatibility of a material with this compound is not absolute and depends on several interrelated factors. Understanding these relationships is key to predicting performance and preventing equipment failure.

LogicalRelationships Factors Influencing Material Compatibility cluster_chemical Chemical Factors cluster_physical Physical & Environmental Factors cluster_material Material Properties Concentration This compound Concentration Outcome Overall Material Compatibility Concentration->Outcome pH Solution pH pH->Outcome Impurities Water Quality (e.g., Chlorides) Impurities->Outcome Temperature Temperature Temperature->Outcome Exposure Exposure Time & Frequency Exposure->Outcome Stress Mechanical Stress on Material Stress->Outcome MaterialType Base Material (e.g., SS 316L, EPDM) MaterialType->Outcome SurfaceFinish Surface Finish (e.g., polished, rough) SurfaceFinish->Outcome

Caption: Key factors affecting material compatibility with chemical agents.

Conclusion and Recommendations

This compound demonstrates excellent compatibility with high-grade stainless steels and a wide range of plastics and elastomers under recommended use conditions.[2][4] However, for materials rated with limited resistance or for critical applications, it is imperative to conduct specific compatibility testing that mirrors the actual operational conditions (temperature, concentration, and exposure time).[1] Always consult the manufacturer's technical data sheets and, when in doubt, perform a small-scale test on a sample surface before widespread application.[1]

References

Methodological & Application

Oxonia Active: Application Notes and Protocols for Surface Disinfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonia Active is a broad-spectrum, EPA-registered antimicrobial agent widely utilized for surface disinfection in various industries, including pharmaceutical, cosmetic, dairy, beverage, and food processing.[1][2][3] Its formulation is a stabilized mixture of peroxyacetic acid (PAA) and hydrogen peroxide, which provides rapid and effective antimicrobial activity against a wide range of pathogenic and spoilage microorganisms, including bacteria, fungi, viruses, and bacterial spores.[4][5] This document provides detailed application notes and protocols for the use of this compound as a surface disinfectant, with a focus on effective concentrations and methodologies for evaluation.

Key Attributes of this compound:

  • Broad-Spectrum Efficacy: Effective against a wide variety of microorganisms.[1][6]

  • Rapid Action: Provides quick sanitization, minimizing downtime.

  • Environmental Profile: Decomposes into water, oxygen, and acetic acid, leaving no harmful residues.[1][3]

  • Material Compatibility: Non-corrosive to stainless steel (304 and 316), aluminum, and most plastic and rubber materials at recommended concentrations.[1][2][3]

  • Low Foaming: Suitable for clean-in-place (CIP) systems.[1][2][3]

Mechanism of Action

The antimicrobial activity of this compound is attributed to its primary components, peroxyacetic acid and hydrogen peroxide. These oxidizing agents disrupt the cell membranes of microorganisms, denature proteins and enzymes, and disrupt DNA and RNA, leading to cell death.[7]

cluster_Oxonia This compound Components cluster_Microorganism Microorganism PAA Peroxyacetic Acid (PAA) Cell Cell Membrane & Wall PAA->Cell Oxidative Damage H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Cell Oxidative Damage Proteins Proteins & Enzymes Cell->Proteins Disruption DNA_RNA Genetic Material (DNA/RNA) Cell->DNA_RNA Disruption Inactivation Inactivation Proteins->Inactivation Inactivation Damage Damage DNA_RNA->Damage Damage CellDeath CellDeath Inactivation->CellDeath Cell Death Damage->CellDeath

Caption: General mechanism of action of this compound's components on a microbial cell.

Recommended Concentrations for Surface Disinfection

The effective concentration of this compound varies depending on the application, target microorganisms, and contact time. The following tables summarize recommended concentrations for various applications based on manufacturer guidelines and scientific literature.

Table 1: Food Contact Surface Sanitization
ApplicationThis compound Concentration (v/v)DilutionTarget MicroorganismsContact TimeTemperatureRinse Requirement
General Food Contact Surfaces0.20% - 0.28%1.0 - 1.4 fl. oz. per 4 gallons of waterStaphylococcus aureus, Escherichia coli, E. coli O157:H7, Listeria monocytogenes, Salmonella typhimurium, Pseudomonas aeruginosa, Vibrio cholerae≥ 1 minuteAmbient or 49°C (120°F)No rinse necessary
Beverage Spoilage Organisms0.5% - 4.0%5 - 40 fl. oz. per 8 gallons of waterPediococcus damnosus, Lactobacillus malefermentans, Saccharomyces cerevisiae≥ 5 minutes25°C - 45°CDrain thoroughly
Pre-cleaned Containers/Closures1.0% - 4.0%10 - 40 fl. oz. per 8 gallons of waterStaphylococcus aureus, Escherichia coli, Salmonella typhimurium, Pediococcus damnosus, Lactobacillus malefermentans, Saccharomyces cerevisiae≥ 7 seconds40°C - 60°C (104°F - 140°F)Potable water rinse

Data sourced from Ecolab technical data sheets for this compound and this compound LS.[1][6]

Table 2: Non-Food Contact Surface Disinfection
ApplicationThis compound Concentration (v/v)DilutionTarget MicroorganismsContact TimeRinse Requirement
Foam Sanitizing (with Liquid K)0.2% this compound + 0.13% Liquid K1 oz. This compound + 0.7 oz. Liquid K per 4 gallons of waterStaphylococcus aureus, Enterobacter aerogenes, Listeria monocytogenes≥ 5 minutesNo rinse necessary
Life Sciences (Pharmaceutical/Cosmetic)Refer to specific product labeling-Staphylococcus aureus, Burkholderia cepacia, Salmonella enterica--

Data sourced from Ecolab technical data sheets for this compound and this compound LS.[1][6]

Experimental Protocols

General Surface Disinfection Protocol

This protocol outlines a general procedure for the application of this compound for surface disinfection.

start Start: Surface to be Disinfected pre_clean Step 1: Pre-cleaning Remove gross food particles and soil. start->pre_clean wash Step 2: Washing Wash with a detergent solution. pre_clean->wash rinse1 Step 3: Rinsing Rinse with potable water. wash->rinse1 prepare_solution Step 4: Prepare this compound Solution Dilute to the recommended concentration (see Tables 1 & 2). rinse1->prepare_solution apply_solution Step 5: Application Apply solution to the surface (spray, foam, or immersion). prepare_solution->apply_solution contact_time Step 6: Maintain Contact Time Ensure the surface remains wet for the specified duration. apply_solution->contact_time drain Step 7: Draining Allow the solution to drain thoroughly. contact_time->drain rinse2 Step 8: Final Rinse (if required) Rinse with potable or disinfected water as per guidelines. drain->rinse2 air_dry Step 9: Air Dry Allow the surface to air dry. rinse2->air_dry end End: Disinfected Surface air_dry->end

References

Application Notes and Protocols for Sterilization of Laboratory Equipment with Peracetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective sterilization of laboratory equipment using peracetic acid (PAA). PAA is a potent, broad-spectrum sterilant that is increasingly used as an alternative to traditional sterilization methods, particularly for heat-sensitive instruments. Its efficacy against a wide range of microorganisms, including bacterial spores, and its environmentally friendly decomposition into harmless byproducts make it a valuable tool in research and development settings.[1][2]

Principle and Mechanism of Action

Peracetic acid is a strong oxidizing agent that sterilizes by denaturing proteins, disrupting cell wall permeability, and oxidizing sulfhydryl and sulfur bonds in proteins and enzymes.[3] This mechanism of action is effective against a broad spectrum of microorganisms, including bacteria, fungi, viruses, and spores.[3] PAA is effective even in the presence of organic matter.[2][3]

cluster_PAA Peracetic Acid (PAA) cluster_Microorganism Microorganism PAA PAA CellWall Cell Wall/ Membrane PAA->CellWall Oxidizes lipids, disrupts permeability Proteins Proteins & Enzymes PAA->Proteins Denatures proteins, oxidizes sulfhydryl bonds DNA_RNA Genetic Material (DNA/RNA) PAA->DNA_RNA Oxidizes purine and pyrimidine bases Inactivation Microbial Inactivation CellWall->Inactivation Proteins->Inactivation DNA_RNA->Inactivation

Caption: Mechanism of microbial inactivation by peracetic acid.

Safety Precautions

Peracetic acid is a hazardous chemical that requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (nitrile or neoprene for small quantities, butyl rubber for larger volumes), and a lab coat.[4]

  • Ventilation: Use peracetic acid in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store PAA in a cool, dry, and well-ventilated area away from direct sunlight, heat, and incompatible materials such as combustibles and metals.[4] Recommended storage temperature is 2-8°C.[4]

  • Spills: In case of a spill, evacuate the area and notify others. Absorb the spill with an inert material and dispose of it according to institutional guidelines. Do not use combustible materials like paper towels for cleanup.

  • First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.

Materials and Equipment

  • Peracetic acid solution (commercially available concentrations vary)

  • Deionized or distilled water for dilution

  • Appropriate containers for dilution and immersion (e.g., polypropylene, glass)

  • Personal Protective Equipment (see section 2.0)

  • Timer

  • Biological indicators (e.g., Geobacillus stearothermophilus or Bacillus atrophaeus spores) for validation

  • Test strips for concentration monitoring

Protocols

Preparation of Peracetic Acid Working Solution

Commercially available PAA solutions are concentrated and must be diluted to the appropriate working concentration. Always follow the manufacturer's instructions for dilution.

Example Dilution Calculation:

To prepare 1 liter of a 1000 ppm (0.1%) working solution from a 5% stock solution:

  • Formula: C1V1 = C2V2

    • C1 = Concentration of stock solution (5% or 50,000 ppm)

    • V1 = Volume of stock solution to be used

    • C2 = Desired concentration of working solution (1000 ppm)

    • V2 = Desired final volume of working solution (1000 mL)

  • Calculation: (50,000 ppm)(V1) = (1000 ppm)(1000 mL)

    • V1 = (1000 * 1000) / 50,000 = 20 mL

  • Procedure: Add 20 mL of the 5% PAA stock solution to 980 mL of deionized or distilled water.

Note: Always add acid to water, not water to acid. Prepare fresh working solutions daily.

Manual Sterilization Protocol for Laboratory Equipment

This protocol is intended for the sterilization of clean, disassembled laboratory equipment such as glassware, stainless steel instruments, and compatible plasticware.

start Start pre_clean 1. Pre-cleaning (Remove gross contamination) start->pre_clean disassemble 2. Disassembly (If applicable) pre_clean->disassemble immersion 3. Immersion (Submerge in PAA solution) disassemble->immersion contact_time 4. Contact Time (Adhere to recommended duration) immersion->contact_time rinse 5. Rinsing (Thoroughly rinse with sterile water) contact_time->rinse drying 6. Drying (Aseptically dry equipment) rinse->drying end End drying->end

Caption: Workflow for manual sterilization with peracetic acid.

Step 1: Pre-cleaning Thoroughly clean all surfaces of the equipment to remove any organic or inorganic debris.[1] This is a critical step as residual soil can interfere with the sterilization process. Use a suitable laboratory detergent and rinse with deionized water.

Step 2: Disassembly If the equipment is composed of multiple parts, disassemble it to ensure that the sterilant can contact all surfaces.

Step 3: Immersion Completely immerse the cleaned and disassembled equipment in the freshly prepared PAA working solution. Ensure there are no air bubbles trapped on the surfaces.

Step 4: Contact Time Adhere to the required contact time based on the PAA concentration and the type of microorganisms being targeted. Refer to Table 1 for general guidelines.

Step 5: Rinsing After the specified contact time, carefully remove the equipment from the PAA solution and rinse thoroughly with sterile deionized or distilled water to remove any residual PAA. The number of rinses will depend on the sensitivity of the subsequent application. For critical applications, three or more rinses are recommended.

Step 6: Drying Dry the sterilized equipment in a laminar flow hood or a sterile drying cabinet. Alternatively, equipment can be air-dried in a clean, controlled environment.

Quantitative Data

The efficacy of peracetic acid is dependent on concentration and contact time. The following table provides a summary of effective concentrations for different types of microorganisms.

Table 1: Microbicidal Activity of Peracetic Acid

MicroorganismConcentration (ppm)Contact Time
Gram-positive & Gram-negative Bacteria< 100< 5 minutes
Fungi & Yeasts< 100< 5 minutes
Bacteria in the presence of organic matter200 - 500Variable
Viruses12 - 2250Variable (e.g., 15 min for Poliovirus at 1500-2250 ppm)
Bacterial Spores500 - 10,000 (0.05% - 1%)15 seconds - 30 minutes

Data compiled from multiple sources.[2][3]

Experimental Protocol: Validation of Sterilization Efficacy

It is crucial to validate the effectiveness of the peracetic acid sterilization protocol in your specific laboratory setting. This can be achieved using biological indicators.

Objective: To confirm that the peracetic acid sterilization protocol achieves a desired sterility assurance level (SAL), typically a 6-log reduction of the most resistant microorganisms.

Materials:

  • Biological indicators (BIs) containing Geobacillus stearothermophilus or Bacillus atrophaeus spores.

  • Equipment to be sterilized.

  • PAA working solution.

  • Sterile culture media (e.g., Tryptic Soy Broth).

  • Incubator.

  • Positive and negative controls.

Procedure:

  • Place BIs in the most challenging locations of the equipment to be sterilized (e.g., inside lumens, areas with joints or crevices).

  • Run a positive control by placing an untreated BI directly into the culture medium.

  • Run a negative control by incubating a sterile culture medium.

  • Subject the equipment with the BIs to the complete sterilization protocol as described in section 4.2.

  • Aseptically retrieve the BIs and transfer them to the sterile culture medium.

  • Incubate the treated BIs, the positive control, and the negative control at the appropriate temperature for the specific microorganism (e.g., 55-60°C for G. stearothermophilus) for the recommended time (typically 7 days).

  • Interpretation of Results:

    • Successful Sterilization: No growth (no turbidity) in the culture medium containing the treated BIs. The positive control should show growth (turbidity), and the negative control should show no growth.

    • Sterilization Failure: Growth (turbidity) in the culture medium containing the treated BIs. This indicates that the protocol was not effective, and troubleshooting is required.

Material Compatibility

Peracetic acid is compatible with a wide range of materials commonly found in the laboratory. However, it can be corrosive to some metals and may degrade certain plastics with prolonged exposure. Always consult the manufacturer's guidelines for your specific equipment.

Table 2: General Material Compatibility with Peracetic Acid

MaterialCompatibilityNotes
Plastics
Polypropylene (PP)Good
Polyethylene (PE)Good
Polytetrafluoroethylene (PTFE)Excellent
Polyvinyl Chloride (PVC)FairMay become rigid over time.
Polycarbonate (PC)FairMay cause crazing with prolonged exposure.
Polystyrene (PS)PoorNot recommended for prolonged contact.
Metals
Stainless Steel (304, 316)ExcellentPassivated surfaces are recommended.
AluminumPoorCorrodes.
Copper, Brass, BronzePoorCorrodes and can cause decomposition of PAA.
Other
GlassExcellent
SiliconeGoodMay experience some swelling.

This table is a general guide. Compatibility can be affected by concentration, temperature, and contact time. It is recommended to test for compatibility under your specific operating conditions.[5][6][7]

References

Dilution and Application of Oxonia Active for General Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonia Active is a broad-spectrum antimicrobial agent effective against a wide range of pathogenic organisms, including bacteria, fungi, and viruses.[1][2] Its active ingredients are a stabilized combination of peroxyacetic acid (PAA), hydrogen peroxide, and acetic acid.[3][4][5] This formulation acts as a powerful oxidizer, disrupting cell membranes of microorganisms, making it an effective disinfectant and sanitizer for general laboratory use.[6] Proper dilution and application are crucial for ensuring efficacy while maintaining safety within the laboratory environment. These application notes provide detailed protocols for the preparation and use of this compound for the disinfection of common laboratory surfaces and equipment.

Chemical Composition and Hazards

This compound is a concentrated solution and presents several hazards in its undiluted form. It is corrosive and can cause severe skin burns and eye damage.[3][5] The vapor can be irritating to the respiratory system.[3] It is also an oxidizer and may intensify fire.[3][5]

Active Ingredients:

  • Peroxyacetic Acid (Peracetic Acid)[4][7]

  • Hydrogen Peroxide[4][7]

  • Acetic Acid[4][7]

Personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves (such as nitrile, neoprene, or butyl rubber), and a lab coat or chemical-resistant apron.[8][9] All handling and dilution procedures should be performed in a well-ventilated area.[8][10]

Recommended Dilutions for General Laboratory Use

The following table summarizes recommended dilution ratios of this compound for various laboratory applications. It is imperative to always add this compound concentrate to water, never the other way around, to prevent splashing of the concentrated chemical.

ApplicationTarget Surfaces & EquipmentDilution Ratio (this compound: Water)Concentration (% v/v)Preparation InstructionsContact Time
General Surface Disinfection Benchtops, fume hood surfaces, biosafety cabinet work surfaces (stainless steel, phenolic resin, epoxy)1:128 to 1:2560.78% to 0.39%Add 8 mL to 4 mL of this compound to 1 L of water.≥ 5 minutes
Equipment Disinfection Non-porous surfaces of incubators, water baths, centrifuges, etc.1:1280.78%Add 8 mL of this compound to 1 L of water.≥ 5 minutes
Glassware and Plasticware Sanitization Soaking of contaminated flasks, beakers, pipette tip boxes, etc., prior to autoclaving or washing.1:5000.2%Add 2 mL of this compound to 1 L of water.≥ 10 minutes

Note: These are general recommendations. For specific applications or when dealing with highly resistant organisms, it may be necessary to validate the efficacy of the chosen dilution and contact time. For disinfection of biofilms, a higher concentration and longer contact time may be required.[11]

Experimental Protocols

Preparation of a 1:128 (0.78% v/v) Working Solution for General Surface and Equipment Disinfection

Materials:

  • This compound concentrate

  • Deionized or distilled water

  • Graduated cylinder or serological pipette

  • Appropriate container for the working solution (e.g., labeled spray bottle or beaker)

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

Procedure:

  • Don the appropriate PPE.

  • Measure 992 mL of deionized or distilled water and pour it into the designated container.

  • Carefully measure 8 mL of this compound concentrate using a graduated cylinder or serological pipette.

  • Slowly add the 8 mL of this compound concentrate to the water in the container.

  • Gently swirl the container to ensure the solution is thoroughly mixed.

  • Clearly label the container with the name of the solution ("0.78% this compound"), the preparation date, and your initials.

  • The prepared solution should be used within 24 hours for maximum efficacy, as the active ingredients will degrade over time.[12]

Protocol for General Laboratory Surface Disinfection

Materials:

  • Prepared 0.78% this compound working solution

  • Clean wipes or paper towels

  • PPE as described above

Procedure:

  • Ensure the surface to be disinfected is free of gross soil and organic matter by cleaning with a general-purpose cleaner and rinsing with water if necessary.[12]

  • Apply the 0.78% this compound solution to the surface using a spray bottle or by wetting a clean wipe.

  • Ensure the entire surface is thoroughly wetted.

  • Allow the disinfectant solution to remain on the surface for a minimum of 5 minutes.[2]

  • After the required contact time, wipe the surface dry with a clean paper towel. For sensitive equipment, it is advisable to wipe the surface with a cloth dampened with sterile water to remove any residue.

Logical Workflow for Preparation and Use of Diluted this compound

Dilution_Workflow cluster_prep Preparation of Working Solution cluster_use Application Protocol A Don Personal Protective Equipment (PPE) B Measure required volume of water A->B Safety First D Slowly add this compound to water B->D C Measure required volume of this compound concentrate C->D E Mix gently and label container D->E Ensure Homogeneity G Apply diluted this compound to surface E->G Proceed to Use F Pre-clean surface to be disinfected F->G Remove Organic Load H Ensure surface remains wet for required contact time G->H I Wipe surface dry or rinse (if necessary) H->I Allow for Efficacy

Caption: Workflow for the safe preparation and application of diluted this compound.

Signaling Pathway for Antimicrobial Action

The primary mode of action for this compound involves the disruption of cellular structures through oxidation. The peroxyacetic acid and hydrogen peroxide are strong oxidizing agents that target various cellular components.

Antimicrobial_Action cluster_disinfectant This compound Components cluster_cell Microbial Cell PAA Peroxyacetic Acid Membrane Cell Membrane (Lipids, Proteins) PAA->Membrane Oxidizes Enzymes Essential Enzymes (e.g., in cytoplasm) PAA->Enzymes Denatures DNA Genetic Material (DNA/RNA) PAA->DNA Damages HP Hydrogen Peroxide HP->Membrane Oxidizes HP->Enzymes Denatures HP->DNA Damages Disruption Oxidative Damage & Cellular Disruption Membrane->Disruption Enzymes->Disruption DNA->Disruption Lysis Cell Lysis & Death Disruption->Lysis

Caption: Oxidative mechanism of this compound leading to microbial cell death.

Storage and Disposal

Concentrated this compound should be stored in its original, vented container in a cool, well-ventilated area, away from combustible materials, direct sunlight, and heat sources.[10] Store between -10°C and 40°C.[4]

Unused working solutions should be neutralized before disposal. This can be achieved by diluting the solution with a large volume of water and then neutralizing with a suitable alkali, such as sodium bicarbonate, until the pH is near neutral.[8] Dispose of the neutralized solution in accordance with local regulations. Never dispose of concentrated this compound down the drain.

References

Application Notes and Protocols: Sporicidal Efficacy of Oxonia Active

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the contact time required for Oxonia Active, a peracetic acid-based disinfectant, to effectively kill bacterial spores. The information is intended to guide researchers and professionals in the pharmaceutical and drug development industries in the effective use of this sterilant for surface and equipment decontamination.

Overview of Sporicidal Activity

This compound is a broad-spectrum antimicrobial agent that demonstrates high efficacy against a wide range of microorganisms, including resilient bacterial endospores.[1][2][3] Its primary active ingredient, peracetic acid, in combination with hydrogen peroxide, disrupts the spore's outer layers, leading to inactivation.[4] The effectiveness of this compound as a sporicide is influenced by factors such as concentration, contact time, temperature, and the presence of organic soil.

Quantitative Data on Sporicidal Efficacy

The following table summarizes the sporicidal efficacy of this compound against various bacterial spores under specific experimental conditions. This data is critical for establishing effective decontamination protocols.

Spore TypeConcentration of this compoundContact TimeLog ReductionTest Conditions
Bacillus anthracis (Ames spores)Not specified in study10 minutes2.93 - 7.76Soaking of various surfaces (carpet, painted concrete, glass, etc.)[5]
Bacillus anthracis (Ames spores)Not specified in study30 minutes5.55 - 8.08Soaking of various surfaces (carpet, painted concrete, glass, etc.)[5]
Bacillus anthracis (Ames spores)Not specified in study120 minutes4.62 - 8.08Soaking of various surfaces (carpet, painted concrete, glass, etc.)[5]
Bacillus subtilisNot specified in study10 minutes6.37Soaking of glass surfaces[5]
Bacillus subtilisNot specified in study30 minutes6.98Soaking of glass surfaces[5]
Bacillus subtilisNot specified in study120 minutes7.63Soaking of glass surfaces[5]
Clostridioides difficile (endospores)3 fl. oz. per gallon5 minutesNot specified, but stated as "effective against"On pre-cleaned, hard, non-porous surfaces[6][7]
Various Bacillus and Clostridium species2%Not specifiedOrder of sensitivity determinedAqueous suspension at 40°C[2]

Note on Bacillus and Clostridium Species Sensitivity: A study using 2% this compound at 40°C in an aqueous suspension found the following order of sensitivity (from least to most sensitive): Bacillus cereus > B. subtilis A > B. stearothermophilus > B. subtilis var. globigii > B. coagulans > Clostridium sporogenes (PA3679) > C. butyricum > C. botulinum type B (nonproteolytic) > C. botulinum type B (proteolytic) = C. botulinum type A = C. botulinum type E.[2] Spores in a dry state were found to be less sensitive than those in an aqueous suspension.[2]

Experimental Protocols

The following are generalized protocols for determining the sporicidal efficacy of this compound based on standard methodologies.

Suspension Test Protocol

This protocol is adapted from standard suspension test methodologies to determine the sporicidal activity of a disinfectant.

  • Spore Suspension Preparation:

    • Prepare a standardized suspension of the target bacterial spores (e.g., Bacillus subtilis, Clostridium sporogenes) with a known concentration (e.g., 10^7 to 10^8 colony-forming units per milliliter [CFU/mL]).

  • Disinfectant Preparation:

    • Prepare the desired concentration of this compound solution using sterile, deionized water.

  • Exposure:

    • Add a specific volume of the spore suspension to a predetermined volume of the this compound solution at a controlled temperature.

    • At specified contact times (e.g., 5, 10, 15, 30 minutes), withdraw an aliquot of the mixture.

  • Neutralization:

    • Immediately transfer the aliquot to a validated neutralizing solution (e.g., sodium thiosulfate with catalase) to stop the sporicidal action of the this compound.

  • Enumeration:

    • Perform serial dilutions of the neutralized sample.

    • Plate the dilutions onto an appropriate growth medium.

    • Incubate the plates under suitable conditions to allow for spore germination and colony formation.

    • Count the number of viable colonies to determine the surviving spore concentration.

  • Calculation of Log Reduction:

    • Calculate the log reduction in viable spores by comparing the initial spore concentration to the concentration after treatment.

Carrier Test Protocol

This protocol is based on methodologies for testing disinfectant efficacy on surfaces, such as the AOAC Sporicidal Activity of Disinfectants test.

  • Carrier Preparation:

    • Use sterile carriers of a specified material (e.g., stainless steel, glass, porcelain).

    • Inoculate each carrier with a defined volume of the spore suspension and allow it to dry under controlled conditions.

  • Disinfectant Application:

    • Immerse the inoculated carriers in the prepared this compound solution for the desired contact time. Ensure the entire surface of the carrier is in contact with the disinfectant.

  • Neutralization and Spore Recovery:

    • After the contact time, transfer the carrier to a neutralizing broth.

    • Use physical methods (e.g., vortexing, sonication) to elute the surviving spores from the carrier into the neutralizer.

  • Enumeration and Log Reduction Calculation:

    • Follow steps 5 and 6 from the Suspension Test Protocol to determine the log reduction of spores on the carrier surface.

Visualizations

Signaling Pathway of Spore Inactivation by Peracetic Acid

G Mechanism of Spore Inactivation by this compound Oxonia_Active This compound (Peracetic Acid & Hydrogen Peroxide) Spore_Coat Spore Outer Layers (Coat and Membranes) Oxonia_Active->Spore_Coat Penetration Core_Components Spore Core (DNA, Enzymes) Oxonia_Active->Core_Components Access Damage Oxidative Damage Spore_Coat->Damage Disruption Core_Components->Damage Inactivation Spore Inactivation (Loss of Viability) Damage->Inactivation

Caption: Oxidative damage to spore structures by this compound.

Experimental Workflow for Sporicidal Efficacy Testing

G Workflow for Determining Sporicidal Contact Time cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Spore_Suspension Prepare Spore Suspension Exposure Expose Spores to this compound for Defined Contact Times Spore_Suspension->Exposure Disinfectant_Solution Prepare this compound Solution Disinfectant_Solution->Exposure Neutralization Neutralize Disinfectant Action Exposure->Neutralization Plating Plate and Incubate Neutralization->Plating Enumeration Enumerate Surviving Spores Plating->Enumeration Calculation Calculate Log Reduction Enumeration->Calculation

Caption: Generalized workflow for sporicidal efficacy testing.

Conclusion

This compound is a potent sporicide, but its efficacy is highly dependent on the application parameters. The provided data and protocols offer a foundation for developing and validating effective decontamination procedures. It is crucial to conduct in-house validation studies that mimic the specific environmental conditions, surfaces, and spore challenges relevant to the intended application to ensure the desired level of sporicidal activity is achieved.

References

Application Notes and Protocols for Peracetic Acid in Microbial Fermentation Decontamination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of peracetic acid (PAA) for the decontamination of microbial fermentation equipment. The information presented here is intended to assist researchers, scientists, and drug development professionals in establishing effective and validated decontamination protocols to ensure the integrity and safety of their fermentation processes.

Introduction to Peracetic Acid for Fermentation Decontamination

Peracetic acid (PAA) is a potent, broad-spectrum biocide widely used for disinfection and sterilization in various industries, including pharmaceutical and food manufacturing. It is an organic compound produced by the reaction of acetic acid and hydrogen peroxide.[1] PAA's effectiveness, rapid action at low temperatures, and favorable environmental profile—decomposing into harmless byproducts (acetic acid, water, and oxygen)—make it an excellent choice for decontaminating fermentation equipment.[1]

Its mechanism of action involves the denaturation of proteins, disruption of cell wall permeability, and oxidation of sulfhydryl and disulfide bonds in proteins, enzymes, and other metabolites.[2] This multi-targeted approach ensures a rapid and effective kill of a wide range of microorganisms, including bacteria, yeasts, fungi, and spores.[3][4]

Quantitative Data on Antimicrobial Efficacy

The following tables summarize the effective concentrations and contact times of peracetic acid for the inactivation of various microorganisms, including common fermentation contaminants.

Table 1: General Antimicrobial Efficacy of Peracetic Acid

Microorganism TypePAA Concentration (ppm)Contact TimeLog ReductionReference
Gram-positive & Gram-negative Bacteria< 100< 5 minutes> 5[3][4]
Yeasts & Fungi< 100< 5 minutes> 5[3][4]
Bacterial Spores500 - 10,000 (0.05% - 1%)15 seconds - 30 minutes> 6[3]
Viruses12 - 225015 minutesVariable[3]

Table 2: Efficacy of Peracetic Acid Against Specific Fermentation Contaminants

ContaminantPAA Concentration (ppm)Contact TimeLog ReductionReference
Lactobacillus brevisNot specifiedNot specifiedHigh susceptibility[5][6]
Pediococcus damnosusNot specifiedNot specifiedHigh susceptibility[5][6]
Staphylococcus aureus1 mM (~76 ppm)10-20 minutesGrowth inhibition[7]
Escherichia coli75Not specified~5[6]
Saccharomyces cerevisiae (wild strains)Not specifiedNot specifiedEffective[1]

Impact of Residual Peracetic Acid on Fermentation

While PAA is a highly effective decontaminating agent, it is crucial to ensure that its residues do not negatively impact the subsequent fermentation process. The primary breakdown product of PAA is acetic acid. Studies on Saccharomyces cerevisiae have shown that high concentrations of acetic acid can inhibit growth and fermentation performance.[8][9][10][11][12] Therefore, it is essential to have a validated rinsing procedure to reduce PAA and acetic acid levels to below the inhibitory threshold for the specific production strain.

Table 3: Acetic Acid Tolerance in Saccharomyces cerevisiae

Acetic Acid ConcentrationEffect on S. cerevisiaeReference
5 - 10 g/LDramatic decrease in growth[8]
4 g/LPre-cultivation at this level can improve tolerance[9]
> 1 g/LMay not be reduced to acceptable levels by yeast metabolism[10]

Experimental Protocols

Preparation of Peracetic Acid Working Solutions

Peracetic acid is commercially available in concentrated solutions, typically as an equilibrium mixture with acetic acid and hydrogen peroxide.[13]

Materials:

  • Concentrated peracetic acid solution (e.g., 5-35%)

  • Deionized or distilled water

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

  • Calibrated measuring cylinders or pipettes

  • Clean, dedicated container for dilution

Procedure:

  • Consult the manufacturer's safety data sheet (SDS) for specific handling precautions.

  • Work in a well-ventilated area, preferably a fume hood.

  • Calculate the required volume of concentrated PAA to achieve the desired final concentration and volume of the working solution.

  • Add the calculated volume of deionized or distilled water to the clean container.

  • Slowly add the concentrated PAA to the water while gently stirring. Always add acid to water, not the other way around.

  • Label the container with the final PAA concentration and the date of preparation.

  • Use the freshly prepared solution for decontamination procedures.

Fermenter Decontamination Protocol (Cleaning-In-Place - CIP)

This protocol outlines a typical CIP procedure for a stainless-steel fermenter. The concentrations and durations may need to be optimized for specific equipment and soil loads.

Materials:

  • Alkaline detergent (e.g., caustic soda)

  • Acid detergent (e.g., phosphoric acid or nitric acid)

  • Peracetic acid working solution (e.g., 150-200 ppm)

  • Potable water

  • Sterile or deionized water for final rinse

Procedure:

  • Pre-Rinse: Rinse the fermenter and associated piping with warm potable water (35-45°C) to remove loose soil and residues.[7]

  • Alkaline Wash: Circulate a 1-2% alkaline detergent solution at 60-80°C for 20-30 minutes to remove organic residues like proteins and fats.[7][13]

  • Intermediate Rinse: Thoroughly rinse the system with potable water to remove all traces of the alkaline detergent. Verify the pH of the rinse water to ensure it has returned to neutral.[7]

  • Acid Wash (Optional): If mineral deposits (e.g., beerstone) are a concern, circulate a 0.5-1% acid detergent solution at 50-60°C for 15-20 minutes.[7]

  • Post-Acid Rinse: If an acid wash was performed, rinse thoroughly with potable water until the pH is neutral.

  • Sanitizing Rinse: Circulate the peracetic acid working solution (e.g., 150-200 ppm) at ambient temperature for a minimum of 10-20 minutes.[14] Ensure that all surfaces, including spray balls, valves, and gaskets, are in contact with the solution.

  • Final Rinse (Optional but Recommended): For most applications, a final rinse is not required as PAA breaks down into non-toxic byproducts. However, for sensitive fermentation processes, a final rinse with sterile or deionized water is recommended to eliminate any potential impact of residual acetic acid on the production microorganisms.

  • Draining: Allow the fermenter and piping to drain completely.

Validation of Fermenter Decontamination

Validation is crucial to ensure that the decontamination protocol consistently achieves the desired level of sterility. This is typically done using biological indicators.[15][16][17]

Materials:

  • Biological indicators (BIs) containing a known population of resistant spores (e.g., Geobacillus stearothermophilus).[17][18]

  • Sterile swabs or rinse solution

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Incubator

  • Kit for residual PAA analysis (e.g., colorimetric test strips or titration kit).[3][13][19][20][21]

Procedure:

  • Placement of Biological Indicators: Place BIs in locations within the fermenter that are considered the most difficult to decontaminate (e.g., behind spray balls, in valve ports, at the furthest points from the CIP inlet).[16]

  • Execution of Decontamination Protocol: Run the full CIP protocol as described in section 4.2.

  • Aseptic Retrieval of BIs: Aseptically retrieve the BIs from the fermenter.

  • Incubation: Activate and incubate the BIs according to the manufacturer's instructions, along with a positive control (an unexposed BI).[17]

  • Evaluation of Results: After the specified incubation period, observe the BIs for any signs of growth. A successful decontamination cycle is indicated by no growth in the exposed BIs, while the positive control shows growth.[17]

  • Surface Swab/Rinse Analysis (Optional): For further validation, after the final rinse, aseptically swab critical surfaces or collect a sample of the final rinse water. Plate the swabs or rinse water onto sterile agar plates and incubate to check for any microbial growth.

  • Residual PAA Analysis: Immediately after the final rinse (or sanitizing step if no final rinse is performed), collect a sample of the residual liquid from the lowest point of the fermenter. Analyze the sample for PAA concentration using a suitable test kit to ensure it is below the predetermined acceptable limit for your fermentation process.[3]

Visualizations

Signaling Pathways and Mechanisms of Action

PAA_Mechanism cluster_cell Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cell Wall->Cell Membrane Increased Permeability Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Leakage of Cellular Contents Proteins/Enzymes Proteins/Enzymes Metabolic Disruption Metabolic Disruption Proteins/Enzymes->Metabolic Disruption DNA DNA PAA Peracetic Acid (PAA) PAA->Cell Wall Disruption PAA->Cell Membrane Oxidation of Lipids PAA->Proteins/Enzymes Oxidation of Sulfhydryl Groups, Denaturation PAA->DNA Oxidative Damage (minor pathway) Cell Death Cell Death Metabolic Disruption->Cell Death Leakage of Cellular Contents Leakage of Cellular Contents Leakage of Cellular Contents->Cell Death

Caption: Mechanism of peracetic acid action on a bacterial cell.

Experimental Workflow for Fermenter Decontamination

CIP_Workflow start Start CIP pre_rinse 1. Pre-Rinse (Warm Potable Water) start->pre_rinse alkaline_wash 2. Alkaline Wash (Caustic Solution) pre_rinse->alkaline_wash intermediate_rinse1 3. Intermediate Rinse (Potable Water) alkaline_wash->intermediate_rinse1 acid_wash 4. Acid Wash (Optional) (Acid Solution) intermediate_rinse1->acid_wash If required sanitizing_rinse 6. Sanitizing Rinse (Peracetic Acid Solution) intermediate_rinse1->sanitizing_rinse If acid wash skipped intermediate_rinse2 5. Intermediate Rinse (Potable Water) acid_wash->intermediate_rinse2 intermediate_rinse2->sanitizing_rinse final_rinse 7. Final Rinse (Optional) (Sterile Water) sanitizing_rinse->final_rinse If required drain 8. Drain Completely sanitizing_rinse->drain If final rinse skipped final_rinse->drain end End CIP (Fermenter Ready) drain->end

Caption: Cleaning-In-Place (CIP) workflow for fermenter decontamination.

Logical Relationship for Validation of Decontamination

Validation_Logic define_protocol Define Decontamination Protocol (CIP) place_bi Place Biological Indicators in Worst-Case Locations define_protocol->place_bi run_protocol Execute Decontamination Protocol place_bi->run_protocol retrieve_bi Aseptically Retrieve Biological Indicators run_protocol->retrieve_bi residual_analysis Analyze for Residual PAA run_protocol->residual_analysis incubate_bi Incubate Exposed and Control BIs retrieve_bi->incubate_bi evaluate_results Evaluate BI Results (Growth/No Growth) incubate_bi->evaluate_results pass Validation Successful evaluate_results->pass No Growth in Exposed BIs fail Validation Failed (Review Protocol) evaluate_results->fail Growth in Exposed BIs residual_analysis->pass Residuals Below Limit residual_analysis->fail Residuals Above Limit

Caption: Logical workflow for the validation of fermenter decontamination.

References

Application Notes and Protocols for Handling Concentrated Oxonia Active

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety precautions for handling concentrated Oxonia Active. It is not a substitute for a thorough review of the manufacturer's Safety Data Sheet (SDS), formal safety training, and a comprehensive risk assessment for your specific application. Always adhere to your institution's safety protocols and regulatory guidelines.

Introduction

This compound is a concentrated antimicrobial agent and sanitizer that contains peroxyacetic acid (PAA), hydrogen peroxide, and acetic acid in an aqueous solution.[1][2][3] Due to its strong oxidizing and corrosive properties, handling concentrated this compound presents significant health and safety risks.[4][5] Exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[6][7] This document outlines essential safety precautions, handling protocols, and emergency procedures to minimize risks for laboratory personnel.

Hazard Identification and Exposure Limits

Concentrated this compound is classified as a hazardous substance that is corrosive, an oxidizer, and potentially toxic.[3][8][9] It can cause severe skin burns, serious eye damage, and respiratory irritation.[3][9]

Table 1: Exposure Limits for Active Components

ComponentOSHA PEL (TWA)ACGIH TLV (TWA)ACGIH TLV (STEL)NIOSH REL (TWA)NIOSH IDLH
Peroxyacetic Acid (PAA) No specific PEL[10]Not established0.4 ppm (15 min)[1]Not established0.64 ppm (1.7 mg/m³)[2]
Hydrogen Peroxide 1 ppm (1.4 mg/m³)1 ppm (1.4 mg/m³)-1 ppm (1.4 mg/m³)75 ppm
Acetic Acid 10 ppm (25 mg/m³)10 ppm (25 mg/m³)15 ppm (37 mg/m³)10 ppm (25 mg/m³)50 ppm
Data sourced from respective agency publications.[2][11]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.

  • Ventilation: All handling of concentrated this compound must be conducted in a well-ventilated area.[12][13] A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors.[14] The ventilation system should be separate from other exhaust systems and designed to exhaust directly to the outside.[12]

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[7][12]

A comprehensive PPE regimen is critical to prevent direct contact with concentrated this compound.[4][10]

Table 2: Recommended Personal Protective Equipment

Body PartRecommended PPEMaterial/Specification Examples
Eyes/Face Chemical safety goggles and a face shield.[12][14]ANSI Z87.1 compliant. A full-face respirator can also provide eye protection.[15]
Hands Chemical-resistant gloves.[12]Nitrile or neoprene are compatible materials.[16] Glove length and thickness should be selected based on the specific task and potential for contact.[16]
Body Impervious coveralls or a chemical-resistant apron over lab coat.[12]Tychem® or similar chemically resistant material.[16]
Feet Closed-toe shoes, preferably chemical-resistant boots.[12]Rubber or neoprene boots.[12]
Respiratory Required when engineering controls are insufficient or during spill response.Full-face, air-purifying respirator with acid gas/organic vapor cartridges.[6][16] For unknown concentrations or major spills, a Self-Contained Breathing Apparatus (SCBA) is necessary.[16]

Experimental Protocol: Preparation of a Diluted Working Solution

This protocol details the steps for safely diluting concentrated this compound.

  • Concentrated this compound

  • Deionized or distilled water

  • Appropriately sized, clean, and compatible container (e.g., polyethylene, glass, or stainless steel)[4]

  • Calibrated measuring equipment (e.g., graduated cylinders, pipettes)

  • All required PPE as specified in Table 2.

  • Preparation:

    • Ensure the work area is clean and free of incompatible materials (e.g., organic materials, combustibles, alkalis, metals).[9][17]

    • Don all required PPE before handling the concentrated solution.

    • Verify that the emergency eyewash and shower are unobstructed and functional.

  • Dilution:

    • Measure the required volume of deionized or distilled water and add it to the clean, secondary container.

    • Always add the concentrated this compound to the water, never the other way around, to prevent splashing of the concentrated chemical.

    • Slowly and carefully measure the required volume of concentrated this compound in the chemical fume hood.

    • Gently add the measured concentrate to the water while stirring slowly to ensure mixing.

  • Post-Dilution:

    • Securely cap the diluted solution container. The container must be vented to prevent pressure buildup.[4][17]

    • Clearly label the secondary container with the chemical name ("Diluted this compound"), the final concentration, preparation date, and appropriate hazard warnings.

    • Thoroughly clean all non-disposable equipment used for measuring the concentrate.

    • Properly dispose of any contaminated disposable items (e.g., pipette tips) as hazardous waste.

    • Never return any unused this compound to the original container to avoid contamination and decomposition.[4]

Safe Handling and Storage

  • Avoid all direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.[7]

  • Use only clean equipment made from compatible materials like polyethylene, glass, or stainless steel.[4]

  • Ensure containers are always vented as decomposition can release gas and cause pressure buildup.[17]

  • Store in original, upright containers in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[17][18][19]

  • Maintain storage temperatures below 30°C (86°F).[17][19]

  • Do not store on wooden pallets.[18][19]

  • Store away from incompatible materials such as combustibles, organic materials, reducing agents, alkalis, and metal salts.[7][17] A separation distance of at least 5 meters (16.5 feet) from such materials is recommended.[18]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of lukewarm water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[20][21] Remove contact lenses if present and easy to do.[21] Seek immediate medical attention.[14]
Skin Contact Immediately remove all contaminated clothing.[7][20] Flush the affected skin area with plenty of water for at least 15 minutes.[14] Seek immediate medical attention.[7]
Inhalation Move the victim to fresh air immediately.[14][20] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[20] Seek immediate medical attention.
Ingestion DO NOT induce vomiting. [20][21] If the person is conscious, rinse their mouth with water and have them drink 2 glasses of water.[22] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.[21]
  • Small Spills:

    • Evacuate non-essential personnel and ensure adequate ventilation.[12]

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite.[7][12] Do not use organic or combustible materials for absorption.[14]

    • Collect the absorbed material into a compatible, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly with water.[14]

  • Large Spills:

    • Evacuate the area immediately and notify emergency personnel.[14]

    • Isolate the spill area and remove all ignition sources.[12]

    • Dike the spill with inert material to prevent it from spreading or entering waterways.[18]

    • Only personnel trained and equipped for hazardous material response should attempt to clean up a large spill.

Disposal

  • Dispose of unused concentrated this compound and contaminated materials in accordance with all local, state, and federal regulations for hazardous waste.[7]

  • Empty containers should be triple-rinsed with water before disposal.[18][19]

Visual Workflow and Pathway Diagrams

Safety_Precautions_Workflow Workflow for Handling Concentrated this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Dilution Phase cluster_cleanup 3. Post-Handling Phase cluster_emergency 4. Emergency Response RiskAssessment Conduct Risk Assessment VerifyControls Verify Engineering Controls (Fume Hood, Eyewash/Shower) RiskAssessment->VerifyControls DonPPE Don Appropriate PPE VerifyControls->DonPPE PrepareWorkArea Prepare Clean Work Area DonPPE->PrepareWorkArea MeasureWater Measure Water into Secondary Container PrepareWorkArea->MeasureWater MeasureConcentrate Measure Concentrate in Fume Hood MeasureWater->MeasureConcentrate AddAcidToWater Slowly Add Concentrate to Water MeasureConcentrate->AddAcidToWater LabelContainer Cap, Vent, and Label Diluted Solution AddAcidToWater->LabelContainer CleanEquipment Clean Non-Disposable Equipment LabelContainer->CleanEquipment DisposeWaste Dispose of Contaminated Items as Hazardous Waste CleanEquipment->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Spill Spill Occurs Evacuate Evacuate & Notify Spill->Evacuate Exposure Personnel Exposure FirstAid Administer First Aid Exposure->FirstAid Cleanup Follow Spill Cleanup Protocol Evacuate->Cleanup Medical Seek Medical Attention FirstAid->Medical

Caption: Logical workflow for safely handling and diluting concentrated this compound.

Emergency_Response_Pathway Emergency Response Pathway for this compound Incidents cluster_spill Spill Response cluster_exposure Exposure Response Incident Incident Occurs (Spill or Exposure) EvacuateSpill Evacuate Area Incident->EvacuateSpill Spill RemoveFromSource Remove Victim from Exposure Source Incident->RemoveFromSource Exposure NotifySpill Notify Supervisor/ Emergency Services EvacuateSpill->NotifySpill AssessSpill Assess Spill Size (Small vs. Large) NotifySpill->AssessSpill CleanupSmall Cleanup with Inert Absorbent & PPE AssessSpill->CleanupSmall Small AwaitResponse Await HazMat Team AssessSpill->AwaitResponse Large CallForHelp Call for Assistance/ Emergency Services RemoveFromSource->CallForHelp Decontaminate Decontaminate (Use Eyewash/Shower) CallForHelp->Decontaminate RemoveClothing Remove Contaminated Clothing Decontaminate->RemoveClothing SeekMedical Seek Immediate Medical Attention RemoveClothing->SeekMedical

References

Peracetic Acid Solutions for Cell Culture Lab Sanitation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the safe and effective preparation and use of peracetic acid (PAA) solutions for sanitation in a cell culture laboratory. Adherence to these guidelines is crucial for maintaining an aseptic environment and ensuring the integrity of experimental results.

Application Notes

Peracetic acid (CH₃CO₃H) is a powerful, broad-spectrum disinfectant that is highly effective against a wide range of microorganisms, including bacteria, fungi, yeasts, spores, and viruses. Its rapid action and environmentally friendly decomposition into acetic acid, water, and oxygen make it a suitable choice for decontaminating surfaces and equipment in a cell culture facility.

Mechanism of Action

Peracetic acid functions as an oxidizing agent, denaturing proteins, disrupting cell wall permeability, and oxidizing sulfhydryl and sulfur bonds in proteins and enzymes of microorganisms. This multi-targeted mechanism of action contributes to its broad-spectrum efficacy and low potential for microbial resistance.

Safety and Handling

Peracetic acid is a corrosive and hazardous chemical that requires strict safety precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat when handling concentrated PAA solutions.

  • Ventilation: Prepare and handle PAA solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store concentrated PAA in its original, vented container in a cool, dry, and dark place, away from incompatible materials such as bases, reducing agents, and combustible materials.

  • Spills: In case of a spill, neutralize with a sodium bicarbonate solution and absorb with an inert material. Evacuate the area if the spill is large or in a poorly ventilated space.

Material Compatibility

Peracetic acid solutions can be corrosive to certain materials. It is essential to consider the compatibility of the surfaces and equipment to be disinfected.

MaterialCompatibility with PAA Solutions
Stainless Steel (304, 316)Excellent
GlassExcellent
Polypropylene (PP)Good
High-Density Polyethylene (HDPE)Good
Polytetrafluoroethylene (PTFE)Excellent
Polyvinyl Chloride (PVC)Fair (can become brittle with prolonged exposure)
AluminumPoor (corrodes)
CopperPoor (corrodes)
BrassPoor (corrodes)
RubberVariable (check manufacturer's specifications)

Always consult the manufacturer's guidelines for your specific equipment before using peracetic acid.

Efficacy of Peracetic Acid

The following table summarizes the effective concentrations and contact times of peracetic acid against common cell culture contaminants.

MicroorganismPAA Concentration (ppm)PAA Concentration (%)Contact TimeTemperature (°C)ApplicationReference
Gram-Positive & Gram-Negative Bacteria< 100< 0.01%< 5 minutesAmbientSurface Disinfection[1][2]
Fungi & Yeasts< 100< 0.01%< 5 minutesAmbientSurface Disinfection[1][2]
Saccharomyces cerevisiae60 - 1200.006% - 0.012%15 minutesAmbientLiquid Suspension
Cladosporium porophorum (conidia)200 - 8000.02% - 0.08%Not SpecifiedAmbientGrowth Inhibition
Viruses (general)12 - 22500.0012% - 0.225%VariableAmbientSurface Disinfection[1][2]
Reovirus 3, MVM Parvovirus, Avian PolyomavirusFogging with 5.8% PAA solutionFogging60 minutesAmbientFacility Decontamination[3]
Bacterial Spores (Bacillus subtilis)500 - 10,0000.05% - 1.0%15 seconds - 30 minutesAmbientLiquid Suspension[1][2]
Bacillus subtilis spores30000.3%5 minutesAmbientWater Disinfection[4]
Mycoplasma500 - 10000.05% - 0.1%Not SpecifiedAmbientMedia Sterilization[5][6]

Protocols

Protocol 1: Preparation of a 1% (10,000 ppm) Peracetic Acid Stock Solution from a 35% Concentrated Stock

This protocol describes the preparation of a 1% stock solution, which can be further diluted for various applications.

Materials:

  • Concentrated Peracetic Acid (35%)

  • Deionized or distilled water

  • Graduated cylinders

  • A clean, chemical-resistant container (e.g., glass or HDPE) with a vented cap

  • Personal Protective Equipment (PPE)

Procedure:

  • Don PPE: Put on gloves, safety goggles, and a lab coat.

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood.

  • Calculate Volumes: Use the following formula to calculate the required volumes: C₁V₁ = C₂V₂ Where:

    • C₁ = Concentration of the stock solution (35%)

    • V₁ = Volume of the stock solution to be used (unknown)

    • C₂ = Desired concentration of the final solution (1%)

    • V₂ = Desired final volume of the solution (e.g., 1000 mL)

    Example Calculation for 1000 mL of 1% PAA solution: (35%) * V₁ = (1%) * (1000 mL) V₁ = (1 * 1000) / 35 V₁ = 28.6 mL of 35% PAA

  • Measure Water: Measure 971.4 mL (1000 mL - 28.6 mL) of deionized or distilled water into the chemical-resistant container.

  • Add PAA to Water: Always add acid to water, never the other way around. Slowly and carefully add 28.6 mL of the 35% PAA concentrate to the water while gently stirring.

  • Label the Container: Clearly label the container with the contents ("1% Peracetic Acid Solution"), the date of preparation, and any necessary hazard warnings.

  • Storage: Store the 1% stock solution in a cool, dark, and well-ventilated area in a container with a vented cap. Use the freshly prepared solution for optimal efficacy.

Protocol 2: General Surface Disinfection of Laboratory Benches and Equipment

Materials:

  • 1% Peracetic Acid Stock Solution (prepared as in Protocol 1)

  • Deionized or distilled water

  • Clean spray bottle or wipes

  • PPE

Procedure:

  • Prepare Working Solution: Dilute the 1% stock solution to the desired working concentration (e.g., 1000-2000 ppm or 0.1-0.2%).

    • For a 0.1% (1000 ppm) solution, mix 1 part of the 1% stock solution with 9 parts of deionized water.

  • Clean the Surface: Before disinfection, remove any gross filth and organic matter from the surface by cleaning with a suitable laboratory detergent and rinsing with water.

  • Apply PAA Solution: Thoroughly wet the surface with the working PAA solution using a spray bottle or by wiping.

  • Ensure Contact Time: Allow the surface to remain wet for the required contact time (typically 5-10 minutes for general disinfection).

  • Wipe or Air Dry: After the contact time, wipe the surface with a sterile cloth or allow it to air dry completely before use. For sensitive equipment, rinsing with sterile water may be necessary.

Protocol 3: Disinfection of a CO₂ Incubator

Materials:

  • 1% Peracetic Acid Stock Solution

  • Deionized or distilled water

  • Sterile wipes or cloths

  • PPE

Procedure:

  • Power Down: Turn off the incubator and allow it to cool to room temperature.

  • Remove Internal Components: Carefully remove all shelves, racks, and the water pan.

  • Clean Components: Thoroughly clean all removable components with a laboratory detergent and rinse with deionized water. Autoclave if possible.

  • Prepare Working Solution: Prepare a 0.1% (1000 ppm) PAA working solution.

  • Disinfect Interior: Wipe all interior surfaces of the incubator, including the door and gasket, with the PAA solution.

  • Contact Time: Allow the solution to remain on the surfaces for at least 10 minutes.

  • Rinse and Dry: Thoroughly wipe all surfaces with sterile deionized water to remove any PAA residue. Allow the incubator to air dry completely with the door ajar.

  • Reassemble and Restart: Replace the sterilized internal components and fill the water pan with fresh, sterile distilled water. Power on the incubator and allow it to equilibrate before reintroducing cell cultures.

Protocol 4: Disinfection of a Biological Safety Cabinet (BSC)

Materials:

  • 1% Peracetic Acid Stock Solution

  • Deionized or distilled water

  • Sterile wipes or cloths

  • PPE

Procedure:

  • Decontaminate Materials: Before cleaning the BSC, surface decontaminate and remove all items from the work area.

  • Prepare Working Solution: Prepare a 0.2% (2000 ppm) PAA working solution.

  • Wipe Surfaces: Wipe the interior surfaces of the BSC (work surface, interior walls, and inside of the sash) with the PAA solution.

  • Contact Time: Allow the solution to remain on the surfaces for a contact time of at least 10-15 minutes.

  • Rinse and Dry: Wipe down all surfaces with sterile deionized water to remove any PAA residue.

  • UV Sterilization (if applicable): After cleaning, the BSC's UV lamp can be turned on for a recommended period as an additional decontamination step.

  • Purge: Allow the BSC to run for at least 5 minutes to purge the air before beginning any new work.

Workflow and Diagrams

Workflow for Peracetic Acid Solution Preparation and Use

The following diagram illustrates the logical steps for the safe preparation and application of peracetic acid solutions in a cell culture lab.

PAA_Workflow start Start: Need for Disinfection risk_assessment 1. Risk Assessment (Identify Contaminant & Surface) start->risk_assessment select_protocol 2. Select Appropriate Protocol & PAA Concentration risk_assessment->select_protocol ppe 3. Don Personal Protective Equipment (PPE) select_protocol->ppe prepare_solution 4. Prepare Working PAA Solution (In Fume Hood) ppe->prepare_solution pre_clean 5. Pre-clean Surface (Remove Organic Matter) prepare_solution->pre_clean apply_paa 6. Apply PAA Solution to Surface pre_clean->apply_paa contact_time 7. Ensure Required Contact Time apply_paa->contact_time rinse_dry 8. Rinse (if required) & Air Dry contact_time->rinse_dry dispose_waste 9. Dispose of Waste & Clean Up rinse_dry->dispose_waste end End: Decontaminated Surface dispose_waste->end

Caption: Workflow for PAA Disinfection in a Cell Culture Lab.

Logical Relationship for PAA Solution Preparation

This diagram outlines the key considerations and steps for preparing a diluted PAA solution from a concentrate.

PAA_Preparation_Logic concentrate Concentrated PAA Stock (e.g., 35%) calculation Calculation (C1V1 = C2V2) concentrate->calculation diluent Diluent (Deionized/Distilled Water) diluent->calculation mixing Mixing (Add Acid to Water) calculation->mixing safety Safety Precautions (PPE, Fume Hood) safety->mixing working_solution Working PAA Solution (e.g., 0.1% - 0.2%) mixing->working_solution

References

Application Notes: Manual Disinfection of Non-Autoclavable Instruments with Peracetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peracetic acid (PAA) is a highly effective, broad-spectrum biocide used for the chemical sterilization and high-level disinfection of medical, surgical, and dental instruments that are not suitable for autoclaving.[1] As a powerful oxidizing agent, it offers rapid action against a wide range of microorganisms, including bacteria, fungi, viruses, and spores.[2][3] Its environmental profile is favorable, as it decomposes into harmless byproducts: acetic acid, water, and oxygen.[3][4] These application notes provide detailed protocols and critical data for researchers, scientists, and drug development professionals on the safe and effective manual disinfection of non-autoclavable instruments using peracetic acid.

Mechanism of Action

Peracetic acid functions by denaturing proteins, disrupting cell wall permeability, and oxidizing sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites.[2] This oxidative mechanism leads to the rapid inactivation of both Gram-positive and Gram-negative bacteria, fungi, and yeasts.[2][3] For viruses, the mode of action involves the oxidation of coat proteins and genetic material.[5] The high oxidizing potential of PAA also makes it effective against bacterial spores.[2]

dot graph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes PAA [label="Peracetic Acid (PAA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microorganism [label="Microorganism\n(Bacteria, Virus, Fungus, Spore)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellWall [label="Cell Wall Disruption &\nPermeability Increase", fillcolor="#FBBC05", fontcolor="#202124"]; ProteinDenaturation [label="Protein Denaturation", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation of Sulfhydryl\n& Sulfur Bonds", fillcolor="#FBBC05", fontcolor="#202124"]; MetaboliteOxidation [label="Oxidation of other\nMetabolites", fillcolor="#FBBC05", fontcolor="#202124"]; Inactivation [label="Microorganism Inactivation\n& Cell Lysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PAA -> Microorganism [label="Acts on"]; Microorganism -> CellWall; Microorganism -> ProteinDenaturation; Microorganism -> Oxidation; Microorganism -> MetaboliteOxidation; {CellWall, ProteinDenaturation, Oxidation, MetaboliteOxidation} -> Inactivation [arrowhead=normal]; } केंद Peracetic Acid's Oxidative Attack on Microorganisms.

Data Presentation

The following tables summarize the quantitative data regarding the microbicidal efficacy and material compatibility of peracetic acid.

Table 1: Microbicidal Efficacy of Peracetic Acid

Microorganism TypeExamplesConcentration (ppm)Contact TimeLog Reduction
Gram-Positive & Gram-Negative BacteriaStaphylococcus aureus, Pseudomonas aeruginosa, Enterococcus hirae, Escherichia coli< 100 - 500< 5 minutes> 5
Fungi & YeastsCandida albicans, Aspergillus brasiliensis1200 - 18755 minutes> 4
VirusesPoliovirus, Adenovirus, Murine norovirus12 - 225015 - 60 minutes> 4
Bacterial SporesBacillus atrophaeus, Bacillus spizizenii500 - 10,000 (0.05% - 1%)15 seconds - 60 minutes6 - 7

Note: Efficacy can be affected by the presence of organic matter, requiring higher concentrations.[2]

Table 2: Material Compatibility with Peracetic Acid Solutions

Material CategoryCompatible MaterialsMaterials Requiring Caution (Limited Exposure Recommended)Incompatible Materials
Metals Stainless Steel (304, 316)Aluminum, Copper, Brass, ZincCarbon Steel
Plastics Polyethylene (PE), Polypropylene (PP), Polytetrafluoroethylene (PTFE), Polyvinylidene fluoride (PVDF), Acrylonitrile butadiene styrene (ABS), AcrylicPolycarbonate, Polysulfone-
Elastomers Silicone Rubber, Viton®EPDM, Neoprene, Nitrile RubberNatural Rubber

Note: This is a general guide. It is recommended to consult the instrument manufacturer's instructions and perform compatibility testing for specific materials and PAA formulations.[6][7]

Experimental Protocols

Protocol 1: Manual High-Level Disinfection of Non-Porous Instruments

This protocol outlines the steps for the manual high-level disinfection of non-porous, non-autoclavable instruments.

1. Pre-Cleaning: a. Immediately after use, thoroughly rinse the instrument under cool running water to remove gross debris. b. Prepare an enzymatic cleaning solution according to the manufacturer's instructions. c. Fully immerse the instrument in the enzymatic solution and allow it to soak for the recommended time. d. Using a soft-bristled brush, meticulously clean all surfaces of the instrument, paying close attention to lumens, joints, and crevices. e. Actuate any moving parts to ensure all areas are cleaned. f. Rinse the instrument thoroughly with purified water to remove all traces of the enzymatic cleaner. g. Visually inspect the instrument for cleanliness. Repeat the cleaning process if any residue remains.

2. Disinfection: a. Prepare the peracetic acid disinfectant solution to the desired concentration (e.g., 0.2% or 2000 ppm) in a designated, well-ventilated area.[2] Always add the concentrated PAA to water, not the other way around. b. Fully immerse the cleaned and dried instrument into the PAA solution, ensuring all surfaces are in contact with the disinfectant. c. For instruments with lumens, flush the channels with the PAA solution to eliminate air pockets. d. Cover the immersion container and allow the instrument to soak for the validated contact time (e.g., 5-12 minutes for high-level disinfection, longer for sterilization).[2][5] e. Monitor the immersion time with a timer.

3. Rinsing: a. After the required contact time, carefully remove the instrument from the PAA solution using sterile forceps. b. Rinse the instrument thoroughly with sterile, filtered water (0.2 µm filter) to remove all residual PAA.[2] A triple-rinse procedure is recommended. c. For instruments with lumens, flush the channels with sterile water.

4. Drying and Storage: a. Dry the instrument using a sterile, lint-free cloth or by flushing with filtered, compressed air. b. Store the disinfected instrument in a sterile, covered container to prevent recontamination.

dot graph "Disinfection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PreClean [label="1. Pre-Cleaning\n(Enzymatic Cleaner)", fillcolor="#FBBC05", fontcolor="#202124"]; Rinse1 [label="2. Rinse with\nPurified Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Disinfect [label="3. Immerse in\nPeracetic Acid Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rinse2 [label="4. Rinse with\nSterile Filtered Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="5. Dry with Sterile\nCloth or Filtered Air", fillcolor="#F1F3F4", fontcolor="#202124"]; Store [label="6. Aseptic Storage", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> PreClean; PreClean -> Rinse1; Rinse1 -> Disinfect; Disinfect -> Rinse2; Rinse2 -> Dry; Dry -> Store; Store -> End; } केंद Manual Disinfection Workflow for Non-Autoclavable Instruments.

Protocol 2: Validation of the Peracetic Acid Disinfection Process

This protocol describes a method to validate the efficacy of the manual disinfection process using biological indicators.

1. Materials: a. Biological Indicators (BIs): Spores of Bacillus atrophaeus (ATCC 9372) on stainless steel carriers.[8] b. Test Instruments: A representative sample of the non-autoclavable instruments to be disinfected. c. Peracetic Acid Solution: Prepared at the concentration used in Protocol 1. d. Neutralizing Broth: To inactivate the peracetic acid after exposure. e. Tryptic Soy Agar (TSA) plates. f. Sterile Water for rinsing. g. Incubator at 35-37°C.

2. Methodology: a. Positive Control: Inoculate a TSA plate with a BI that has not been exposed to PAA to ensure the viability of the spores. b. Test Group: i. Place BIs in challenging areas of the test instruments (e.g., inside lumens, at joints). ii. Subject the instruments with the BIs to the complete disinfection protocol as described in Protocol 1 (pre-cleaning, disinfection, rinsing). iii. After the rinsing step, aseptically remove the BIs and transfer them to a tube of neutralizing broth. iv. Vortex the tube to release any surviving spores. v. Plate a defined volume of the neutralized broth onto a TSA plate. c. Negative Control: Subject an instrument without a BI to the full disinfection and rinsing process. Use the final rinse water to inoculate a TSA plate to check for contamination from the rinse water. d. Incubation: Incubate all TSA plates at 35-37°C for 48-72 hours.

3. Interpretation of Results: a. Positive Control: Should show significant growth of B. atrophaeus. b. Test Group: Should show no growth, indicating a successful disinfection process (6-log reduction). c. Negative Control: Should show no growth.

Safety Precautions

Peracetic acid is a corrosive and strong oxidizing agent that can cause severe skin burns and eye damage.[9][10] Inhalation of vapors can irritate the respiratory tract.[9] Adherence to strict safety protocols is mandatory.

  • Engineering Controls: Always handle concentrated peracetic acid and prepare solutions in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that an eyewash station and safety shower are readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles and a face shield.[11]

    • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber for high concentrations, double-gloving with nitrile for lower volumes).[11]

    • Body Protection: Wear a fluid-resistant lab coat, full-length pants, and closed-toe shoes.[11]

  • Handling and Storage:

    • Store peracetic acid in its original, vented container in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and combustible materials.[10]

    • Never return unused solution to the original container to avoid contamination and decomposition.[13]

  • Spill and Disposal:

    • In case of a spill, dilute with a large amount of water and absorb with an inert material.[13]

    • Dispose of peracetic acid solutions and waste according to local, state, and federal regulations. PAA generally decomposes into non-toxic byproducts, but local regulations must be followed.[4]

References

Troubleshooting & Optimization

Factors affecting the efficacy of Oxonia Active disinfection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxonia Active. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance for your disinfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a liquid sanitizer that utilizes a stabilized combination of peroxyacetic acid (PAA) and hydrogen peroxide. Its primary mechanism of action is through oxidation. The peroxyacetic acid disrupts the cell walls of microorganisms, leading to cell lysis, while both PAA and hydrogen peroxide are strong oxidizing agents that denature proteins and enzymes, effectively killing bacteria, viruses, fungi, and spores.

Q2: What are the key factors that influence the efficacy of this compound?

A2: The primary factors affecting the disinfection efficacy of this compound are:

  • Concentration: Higher concentrations generally lead to a more rapid and effective kill.

  • Contact Time: Sufficient contact time is crucial for the disinfectant to penetrate and inactivate microorganisms.

  • Temperature: Efficacy generally increases with higher temperatures, but excessively high temperatures can cause degradation of the active ingredients.

  • pH: this compound is most effective in acidic to neutral pH ranges.[1]

  • Organic Load: The presence of organic matter, such as soil, blood, or proteins, can reduce the efficacy of the disinfectant by reacting with the active ingredients.[1]

Q3: Is this compound effective against bacterial spores and viruses?

A3: Yes, this compound is known to be sporicidal and virucidal. However, higher concentrations and longer contact times are typically required to inactivate resistant spores and non-enveloped viruses compared to vegetative bacteria and enveloped viruses.[2][3]

Q4: What is the recommended storage procedure for this compound?

A4: this compound should be stored in a cool, well-ventilated area away from direct sunlight and sources of heat. The container should be kept tightly closed. Improper storage can lead to the degradation of the active ingredients, reducing its efficacy.

Q5: Is this compound corrosive to laboratory surfaces and equipment?

A5: At recommended use dilutions, this compound is generally compatible with materials like 304 and 316 stainless steel, aluminum, and most plastics and rubbers.[1][2] However, concentrated solutions can be corrosive to some metals like copper, brass, bronze, plain steel, and galvanized iron. It is always recommended to check material compatibility, especially for sensitive equipment.

Troubleshooting Guides

Problem 1: Inconsistent or Poor Disinfection Results

Possible Causes and Solutions:

  • Incorrect Concentration:

    • Q: How can I verify the concentration of my working solution?

    • A: Use peracetic acid test strips or a titration kit to confirm the concentration of your diluted solution. Always prepare fresh dilutions daily as the active ingredients can degrade over time.[2]

  • Insufficient Contact Time:

    • Q: What is the appropriate contact time for my target microorganism?

    • A: Refer to the quantitative data tables below or the product data sheet. Spores and mycobacteria require significantly longer contact times than vegetative bacteria. Ensure the surface remains wet for the entire duration of the recommended contact time.

  • Presence of Organic Load:

    • Q: My surfaces appear clean, but I still get poor results. Why?

    • A: Even microscopic organic residues can interfere with the action of this compound. Always perform a thorough cleaning step with a suitable detergent to remove gross soil and organic matter before applying the disinfectant.[1]

  • Inappropriate pH of the solution:

    • Q: How does pH affect the performance of this compound?

    • A: The efficacy of peracetic acid, the primary active ingredient, can decrease at higher pH levels (above 8.2).[4] Ensure your water source does not have an unusually high pH. The product is formulated to be effective in an acidic to neutral pH range.[1]

  • Water Hardness:

    • Q: Can hard water affect the disinfection?

    • A: this compound is generally effective in water with hardness up to 500 ppm CaCO3.[1][2] However, very high water hardness can potentially impact efficacy. If you suspect this is an issue, consider using deionized or distilled water for dilution.

Problem 2: Surface Damage or Corrosion

Possible Causes and Solutions:

  • Concentration is too high:

    • Q: I'm noticing some pitting on my stainless-steel surfaces. What should I do?

    • A: Immediately discontinue use and verify your dilution procedure. Use the lowest effective concentration for your application as indicated in the data tables. Concentrated this compound can be corrosive.

  • Material Incompatibility:

    • Q: Which materials should I avoid exposing to this compound?

    • A: Avoid prolonged contact with soft metals like copper, brass, and galvanized iron, especially with concentrated solutions. Always consult the manufacturer's guidelines for your specific equipment and surfaces.

  • Prolonged Contact Time:

    • Q: Can leaving the disinfectant on for too long cause damage?

    • A: While sufficient contact time is necessary for disinfection, unnecessarily long exposure, especially at higher concentrations, can increase the risk of corrosion on susceptible materials. Adhere to the recommended contact times.

Data Presentation

Table 1: Recommended Concentration and Contact Time for this compound against Various Microorganisms
Microorganism TypeTarget OrganismConcentration (% v/v)TemperatureContact TimeLog ReductionReference
Bacteria Staphylococcus aureus, Escherichia coli0.20 - 0.28%49°C (120°F)1 minute>5[2]
Pseudomonas aeruginosa0.20 - 0.28%Ambient1 minute>5[2]
Listeria monocytogenes0.20 - 0.28%Ambient1 minute>5[2]
Biofilm (P. aeruginosa, S. aureus)~0.23% (3 fl. oz./gal)Ambient10 minutesEffective[2]
Spores Clostridioides difficile (endospores)~2.34% (3 fl. oz./gal)Ambient5 minutesEffective[2]
Bacillus subtilis (spores in suspension)0.05 - 1.0%Ambient15 sec - 30 min>6[1]
Viruses Enveloped & Non-enveloped viruses0.4 - 1.0%20°C (68°F)10 minutes>4[2]
Poliovirus (in suspension)0.15%35°C5 minutes≥4.75[5][6]
Adenovirus (in suspension)0.04%20°C5 minutes≥5.13[5][6]
Murine Norovirus (in suspension)0.04%20°C5 minutes≥4.50[5][6]
Fungi/Yeast Saccharomyces cerevisiae0.5 - 4.0%25 - 45°C5 minutes>5[2]
Table 2: Influence of pH on Peracetic Acid Efficacy against SARS-CoV-2
PAA Concentration (ppm)Water Hardness (ppm)pHContact Time (min)Log Reduction of SARS-CoV-2Reference
20015051~1.2[4]
20015081<0.5[4]
20030051~2.0[4]
20030081~1.5[4]
Table 3: Impact of Organic Load on Peracetic Acid Efficacy
MicroorganismPAA ConcentrationOrganic Load ConditionRequired Contact TimeEfficacyReference
Bacteria, Fungi, Yeasts<100 ppmLow/No Organic Load< 5 minutesEffective Inactivation[1]
Bacteria, Fungi, Yeasts200-500 ppmHigh Organic Load< 5 minutesEffective Inactivation[1]
Salmonella serotypes1.5%Bovine Albumin3 minutesComplete Inactivation[7]

Experimental Protocols

Protocol 1: Quantitative Suspension Test for Bactericidal Efficacy

This protocol is a generalized method to determine the bactericidal efficacy of this compound in suspension.

  • Preparation of Materials:

    • Prepare a stock solution of the test bacterium (e.g., Staphylococcus aureus ATCC 6538) to a concentration of approximately 1.5-5.0 x 10^8 CFU/mL.

    • Prepare the desired concentration of this compound working solution using sterile hard water or deionized water.

    • Prepare a neutralizing solution capable of inactivating the peracetic acid without harming the bacteria (e.g., sodium thiosulfate with catalase).

    • Have sterile pipettes, test tubes, and agar plates (e.g., Tryptic Soy Agar) ready.

  • Test Procedure:

    • Add 9.0 mL of the this compound working solution to a sterile test tube and equilibrate to the desired test temperature.

    • Add 1.0 mL of the bacterial stock solution to the test tube, vortex immediately. This is time zero.

    • At the desired contact times (e.g., 30 seconds, 1 minute, 5 minutes), transfer 1.0 mL of the mixture to a tube containing 9.0 mL of the neutralizing solution. Vortex immediately and let it stand for at least 5 minutes.

    • Perform serial dilutions of the neutralized sample.

    • Plate the appropriate dilutions onto agar plates in duplicate.

  • Controls:

    • Neutralizer Efficacy Control: Mix the neutralizing solution with a low concentration of the test organism to ensure it is not toxic.

    • Neutralizer Inactivation Control: Mix the disinfectant and neutralizer, then add the test organism to ensure the disinfectant is effectively neutralized.

    • Viable Count Control: Determine the initial concentration of the bacterial stock by plating serial dilutions.

  • Incubation and Calculation:

    • Incubate the plates at the appropriate temperature and time for the test organism (e.g., 35-37°C for 24-48 hours).

    • Count the colonies on the plates and calculate the CFU/mL for each contact time.

    • Calculate the log reduction by subtracting the log10 of the CFU/mL at each contact time from the log10 of the initial CFU/mL. A ≥ 5-log reduction is typically considered effective for bactericidal activity.

Protocol 2: Carrier Test for Sporicidal Efficacy on a Hard, Non-Porous Surface

This protocol assesses the sporicidal efficacy of this compound on a surface.

  • Preparation of Materials:

    • Prepare a high-concentration spore suspension of a suitable test organism (e.g., Bacillus subtilis ATCC 19659) of at least 10^6 spores/mL.

    • Use sterile carriers (e.g., 1x1 cm stainless steel coupons).

    • Prepare the desired concentration of this compound.

    • Prepare a suitable neutralizer and recovery broth (e.g., Tryptic Soy Broth).

  • Test Procedure:

    • Inoculate each carrier with a known volume of the spore suspension (e.g., 10 µL) and let it dry in a biosafety cabinet.

    • Place each dried, inoculated carrier into a sterile container.

    • Add a specified volume of the this compound working solution to completely cover the carrier.

    • After the specified contact time, transfer the carrier to a tube containing neutralizing broth.

    • Vortex or sonicate the tube to elute the surviving spores from the carrier.

    • Perform serial dilutions of the eluate and plate onto appropriate agar.

  • Controls:

    • Carrier Viability Control: Elute spores from an untreated, dried carrier to determine the initial number of viable spores.

    • Neutralizer Controls: As described in Protocol 1.

  • Incubation and Calculation:

    • Incubate plates under appropriate conditions (e.g., 30-35°C for 48-72 hours).

    • Count the colonies and calculate the log reduction as described in Protocol 1. A ≥ 4-log reduction is often required for sporicidal claims.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_microbe Prepare Microorganism (Bacteria, Spores, Virus) inoculate Inoculate Carrier/ Add to Suspension prep_microbe->inoculate prep_disinfectant Prepare this compound Working Solution apply_disinfectant Apply Disinfectant (Contact Time) prep_disinfectant->apply_disinfectant prep_neutralizer Prepare Neutralizer neutralize Neutralize Disinfectant prep_neutralizer->neutralize inoculate->apply_disinfectant apply_disinfectant->neutralize plate Serial Dilution & Plating neutralize->plate incubate Incubate plate->incubate count Count Colonies incubate->count calculate Calculate Log Reduction count->calculate

Caption: General workflow for disinfectant efficacy testing.

troubleshooting_logic cluster_checks Initial Checks cluster_advanced Advanced Checks start Poor Disinfection Results check_conc Is Concentration Correct? start->check_conc check_time Is Contact Time Sufficient? check_conc->check_time Yes solution Re-run Experiment with Corrected Parameters check_conc->solution No, Adjust check_cleaning Was Pre-cleaning Thorough? check_time->check_cleaning Yes check_time->solution No, Increase check_ph Is Water pH Neutral/Acidic? check_cleaning->check_ph Yes check_cleaning->solution No, Re-clean check_temp Is Temperature Optimal? check_ph->check_temp Yes check_ph->solution No, Check Water check_temp->solution Yes check_temp->solution No, Adjust

Caption: Troubleshooting logic for poor disinfection results.

References

How to neutralize Oxonia Active on surfaces after disinfection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and answers to frequently asked questions regarding the neutralization of Oxonia Active on surfaces after disinfection. It is intended for researchers, scientists, and drug development professionals to ensure the complete removal of residues that could interfere with experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is neutralization important?

A1: this compound is a broad-spectrum antimicrobial agent containing peracetic acid (PAA), hydrogen peroxide, and acetic acid.[1][2][3] Neutralization after disinfection is critical to prevent residual disinfectant from interfering with subsequent experiments, potentially affecting cell cultures, sensitive reagents, or analytical measurements. Complete removal ensures the surface is inert and free from reactive residues.

Q2: When is a potable water rinse sufficient for neutralization?

A2: For many routine applications on non-porous food contact surfaces, a thorough drain and air dry is sufficient, and a final rinse is not always necessary.[4][5][6] However, in a research or pharmaceutical setting where residual chemicals could impact sensitive experiments, a potable water rinse is highly recommended. A rinse is mandatory for all hard non-porous food contact surfaces that have been treated with a boosted detergent containing this compound or have been fogged with the disinfectant.[5]

Q3: How can I confirm that this compound has been completely neutralized?

A3: You can use test strips for peracetic acid and hydrogen peroxide to confirm their absence in the final rinse water. Additionally, the pH of the rinse water can be tested to ensure it has returned to a neutral range. Ecolab also provides a complete validation package with analytical methods for quantifying residual levels.[7][8]

Q4: What are the breakdown products of this compound?

A4: The active ingredients of this compound rapidly break down into water, oxygen, and acetic acid, which are relatively harmless and environmentally friendly.[5][9][10][11]

Q5: What should I do in case of a spill?

A5: For small spills, you can contain them with sand or vermiculite and then dilute the contained product at least 10 times with water. The diluted solution can then be neutralized with a suitable alkali like sodium bicarbonate and transferred to a container for disposal.[12][13][14][15] For larger spills, evacuate the area and allow the reaction to subside before collecting it for disposal.[12][14]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Surface Corrosion or Discoloration The concentration of this compound was too high, or the contact time was too long. The surface material may not be compatible.Solutions above 0.5% can be corrosive to some surfaces.[4][5] Always test the solution on a small, inconspicuous area first. This compound is generally compatible with 304 and 316 stainless steel, aluminum, and most plastic and rubber materials.[5][7][8]
Interference in Experimental Results Incomplete neutralization of this compound, leaving residual disinfectant on the surface.Review and strictly follow the neutralization protocol. Use test strips to verify the absence of peracetic acid and hydrogen peroxide in the final rinse water.
Persistent Acetic Acid Odor Inadequate rinsing or ventilation.Increase the volume and number of rinses with potable water. Ensure proper ventilation in the area to help dissipate any remaining acetic acid vapors.

Neutralization Protocols

Protocol 1: Potable Water Rinsing

This protocol is suitable for most routine applications on compatible surfaces.

Methodology:

  • After the required contact time for disinfection, thoroughly drain the excess this compound solution from the surface.

  • Rinse the surface with copious amounts of potable water. For critical applications, use sterile, distilled, or deionized water.

  • Continue rinsing until the rinse water tests negative for peracetic acid and hydrogen peroxide using appropriate test strips.

  • Allow the surface to air dry completely or dry with a sterile, non-shedding cloth.

Protocol 2: Chemical Neutralization

This protocol is recommended for spills or when rapid and verified neutralization is required.

Methodology:

  • Prepare a neutralizing solution. A common and effective neutralizer is sodium metabisulfite.[16] A solution of sodium bicarbonate can also be used for spills.[12][13][14][15]

  • Apply the neutralizing solution to the surface, ensuring complete coverage.

  • Allow for a short contact time (e.g., 5-10 minutes).

  • Thoroughly rinse the surface with potable water to remove the neutralized disinfectant and the neutralizing agent.

  • Verify the absence of peracetic acid and hydrogen peroxide with test strips.

  • Allow the surface to air dry completely.

Quantitative Data for Neutralization with Sodium Metabisulfite (SMBS)

ComponentAmount of SMBS Required for Neutralization
1 ppm Peracetic Acid (PAA)1.25 ppm SMBS
1 ppm Hydrogen Peroxide (H2O2)2.79 ppm SMBS

Note: This data is for a specific formulation of peracetic acid and hydrogen peroxide. The ratio in this compound may vary. It is recommended to consult the manufacturer's technical data sheet for precise neutralization calculations.[16]

Visualizations

G cluster_main Decomposition of this compound Components oxonia This compound (Peracetic Acid, Hydrogen Peroxide, Acetic Acid) paa Peracetic Acid (CH₃COOOH) oxonia->paa breaks down to h2o2 Hydrogen Peroxide (H₂O₂) oxonia->h2o2 acetic_acid Acetic Acid (CH₃COOH) oxonia->acetic_acid paa->acetic_acid degrades to oxygen Oxygen (O₂) paa->oxygen water Water (H₂O) h2o2->water degrades to h2o2->oxygen

Caption: Decomposition pathway of this compound's main components.

G cluster_workflow Surface Neutralization Workflow start Start: Surface Disinfected with this compound drain Drain Excess Solution start->drain choose_method Choose Neutralization Method drain->choose_method rinse Rinse with Potable Water choose_method->rinse Routine Application chemical Apply Chemical Neutralizer (e.g., Sodium Metabisulfite) choose_method->chemical Spill or Critical Application test Test for Residues (PAA & H₂O₂ test strips) rinse->test rinse_after_chem Thoroughly Rinse with Potable Water chemical->rinse_after_chem rinse_after_chem->test residue_present Residue Detected test->residue_present Yes no_residue No Residue Detected test->no_residue No residue_present->rinse Repeat Rinse dry Air Dry or Wipe with Sterile Cloth no_residue->dry end End: Neutralized Surface Ready for Use dry->end

Caption: Step-by-step workflow for neutralizing this compound.

G cluster_decision Decision Logic for Neutralization Method start Is Neutralization Required? spill Is it a Spill? start->spill Yes critical_app Is it a Critical Application (e.g., cell culture, sensitive assays)? spill->critical_app No chem_neutralize Use Chemical Neutralization (Protocol 2) spill->chem_neutralize Yes routine_app Is it a Routine Application on a Non-Food Contact Surface? critical_app->routine_app No water_rinse Use Potable Water Rinse (Protocol 1) critical_app->water_rinse Yes drain_dry Drain and Air Dry May Be Sufficient (Consult Manufacturer's Guidelines) routine_app->drain_dry Yes end Proceed with Chosen Method routine_app->end No chem_neutralize->end water_rinse->end drain_dry->end

Caption: Decision tree for selecting the appropriate neutralization method.

References

Troubleshooting inconsistent sterilization results with peracetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Peracetic Acid Sterilization

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing inconsistent sterilization results with peracetic acid (PAA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting positive biological indicators (BIs) after a PAA sterilization cycle?

A positive biological indicator (BI), such as one containing Geobacillus stearothermophilus spores, signals a sterilization failure.[1][2] This can stem from several factors, ranging from the sterilant itself to the items being sterilized. A systematic approach is crucial to identify the root cause.

Common causes for BI failure include:

  • Inadequate Sterilant Concentration: The PAA concentration may be too low to achieve a complete kill.

  • Insufficient Contact Time: The exposure time of the load to the PAA may be too short.

  • Improper Cycle Parameters: Incorrect temperature, pressure, or flow rates during the cycle can reduce efficacy.

  • Residual Organic Load: Proteins and other organic materials can interfere with PAA's antimicrobial action.[3][4]

  • Load Configuration: Improper loading of the chamber can create air pockets or prevent the sterilant from reaching all surfaces.

  • Material Incompatibility: The materials being sterilized may degrade or absorb the PAA, reducing its effective concentration.[5][6]

The following flowchart provides a logical workflow for troubleshooting sterilization failures.

G start Start: Sterilization Failure (e.g., Positive Biological Indicator) check_paa 1. Verify PAA Solution start->check_paa paa_conc Is PAA concentration within specification? check_paa->paa_conc check_params 2. Review Cycle Parameters params_time Was contact time correct? check_params->params_time check_load 3. Inspect Load Preparation load_clean Was pre-cleaning thorough? check_load->load_clean check_equipment 4. Examine Equipment equip_connect Were correct connectors used for lumens? check_equipment->equip_connect paa_age Is PAA solution within its use-life? paa_conc->paa_age Yes action_replace_paa Action: Replace with fresh PAA solution. paa_conc->action_replace_paa No paa_age->check_params Yes paa_age->action_replace_paa No params_temp Was temperature within range? params_time->params_temp Yes action_adjust_params Action: Adjust cycle parameters per validation. params_time->action_adjust_params No params_temp->check_load Yes params_temp->action_adjust_params No load_config Was the load configured correctly? load_clean->load_config Yes action_reclean Action: Re-clean and re-process the load. load_clean->action_reclean No load_material Are materials compatible with PAA? load_config->load_material Yes load_config->action_reclean No load_material->check_equipment Yes load_material->action_reclean No, consult compatibility chart equip_cal Is equipment calibrated? equip_connect->equip_cal Yes action_service Action: Service and re-calibrate equipment. equip_connect->action_service No equip_cal->action_service No end_node Problem Resolved: Re-run cycle and verify with new BI. equip_cal->end_node Yes action_replace_paa->end_node action_adjust_params->end_node action_reclean->end_node action_service->end_node

Caption: A step-by-step troubleshooting workflow for PAA sterilization failures.

Q2: How do environmental factors like temperature, pH, and organic load affect PAA efficacy?

Peracetic acid's sterilization performance is not absolute; it is highly dependent on several process variables.[7] Understanding these factors is key to ensuring consistent and reliable results.

  • Temperature: Generally, increasing the temperature enhances the antimicrobial efficacy of PAA.[8] However, very high temperatures can also accelerate the decomposition of PAA, making it less stable.[9] Automated PAA sterilization systems operate at a controlled temperature (e.g., ~50°C) to balance efficacy with stability.[3] Some studies show that for certain applications, lower temperatures (e.g., 4°C) can be more effective than ambient temperatures (27°C) at specific PAA concentrations, possibly due to factors like cold shock contributing to microbial inactivation.[10]

  • pH: PAA is effective over a wide pH range.[9] However, its stability and efficacy can be influenced by pH. Efficacy is often reported to be higher at acidic pH values (e.g., pH 5) compared to alkaline conditions (pH 8 or 9).[11][12] The pKa of peracetic acid is approximately 8.2; above this pH, it can become less stable.[11]

  • Organic & Inorganic Load: PAA maintains its efficacy in the presence of some organic soil, which is an advantage over other sterilants.[3][4] However, a high organic load (proteins, lipids, etc.) will consume the PAA, reducing the concentration available to kill microorganisms.[13] This is why thorough pre-cleaning of instruments is a non-negotiable first step in any sterilization process. Certain inorganic compounds present in water can also contribute to PAA decay.[13]

G main PAA Sterilization Efficacy conc Concentration (ppm) main->conc temp Temperature main->temp time Contact Time main->time ph pH Level main->ph soil Organic & Inorganic Load (Soil, Bioburden) main->soil material Material Compatibility main->material water Water Quality (e.g., Hardness) main->water

Caption: Key factors that influence the efficacy of peracetic acid sterilization.

Quantitative Data Summary

Table 1: PAA Concentration and Antimicrobial Activity

The concentration of PAA required for microbial inactivation varies by the type of microorganism and the presence of organic matter.[3]

Microorganism TypeRequired Concentration (ppm)Contact TimeConditionsCitation(s)
Bacteria (Gram +/-), Fungi, Yeasts< 100< 5 minutesIn suspension[3]
Bacteria (Gram +/-), Fungi, Yeasts200 - 500VariesIn the presence of organic matter[2][3]
Viruses (e.g., Poliovirus)12 - 2250~ 15 minutesVaries by virus type and organic load[2][3]
Bacterial Spores500 - 10,00015 seconds - 30 minutesIn suspension[3]
B. atrophaeus Spores (on surface)1000 - 5000~ 15 minutesOn polymeric scaffolds[14]
E. coli (wastewater)10,000 - 15,000 (10-15 mg/L)10 - 15 minutesPilot-scale wastewater disinfection[15]
Table 2: Material Compatibility with Peracetic Acid

Material compatibility is critical for both sterilization efficacy and device integrity. Incompatible materials can degrade, become brittle, or cause the PAA to decompose.[5][6][16] Always consult the device manufacturer's instructions for use (IFU).

Material CategoryRecommended (Rating A)Limited Resistance (Rating B)Unsuitable (Rating C)Citation(s)
Metals 304 & 316 Stainless Steel--[17]
Plastics ABS, Acrylic, PTFE, PVDFPolyethylene, Polypropylene, PVC-[16][17]
Elastomers -Silicone RubberNatural Rubber, Neoprene, Nitrile[16]

Note: Ratings are general guidelines. Compatibility can be affected by PAA concentration, temperature, and exposure time. Testing under specific use conditions is recommended.[16][17]

Experimental Protocols

Protocol 1: Verification of PAA Working Concentration

Routine monitoring of the PAA concentration is essential to ensure it meets the minimum effective concentration (MEC) required for sterilization.[3]

Objective: To confirm the PAA concentration of the working solution is above the required threshold (e.g., >1500 ppm for some systems).[3]

Materials:

  • PAA chemical test strips (e.g., high-range 0-3000 ppm).[18]

  • Sample of the PAA working solution from the sterilizer.

  • Personal Protective Equipment (PPE): chemical-resistant gloves, eye protection.[18]

  • Manufacturer-provided color chart.

Methodology:

  • Safety First: Don appropriate PPE before handling PAA solutions. Concentrated PAA is corrosive.[19]

  • Sample Collection: Following the sterilizer manufacturer's instructions, carefully draw a sample of the PAA solution used during the cycle.

  • Strip Immersion: Dip the reactive pad of the PAA test strip into the solution for the time specified by the strip manufacturer (typically 1-2 seconds). Do not swirl the strip.

  • Incubation: Remove the strip and wait for the specified development time. Do not shake off excess liquid unless instructed.

  • Reading: Immediately compare the color of the reactive pad to the color chart provided with the test strips.[14]

  • Documentation: Record the concentration reading, date, time, and operator initials in the sterilization log.

  • Action: If the concentration is below the minimum level specified by the sterilizer manufacturer, the solution must be discarded, and a fresh solution must be used for the next cycle. Investigate the cause of the dilution.

Protocol 2: Surface Sterility Validation Using Biological Indicators

This protocol simulates a real-world challenge to validate that the PAA cycle effectively sterilizes surfaces contaminated with resistant bacterial spores.

Objective: To validate the sporicidal efficacy of a PAA sterilization cycle on a representative surface using Bacillus atrophaeus spores.[20]

Materials:

  • Commercial biological indicators (BIs) containing B. atrophaeus spores (e.g., spore strips).[1]

  • Sterile stainless steel coupons (or material representative of the items to be sterilized).

  • Spore suspension of B. atrophaeus ATCC 9372 (if preparing in-house challenge).

  • Sterile Tryptic Soy Broth (TSB) for recovery.

  • Sterile incubator (e.g., 37°C).

  • Positive control: An unprocessed BI from the same lot.

  • PAA sterilization system.

Methodology:

  • Preparation of Challenge:

    • Place a commercial BI spore strip onto a stainless steel coupon.

    • Alternatively, for a more direct challenge, inoculate a sterile coupon with a known population of spores (e.g., 10^6 CFU) and allow it to dry completely in a biological safety cabinet.[20]

  • Packaging and Placement: Place the challenged coupon/BI inside the type of packaging (e.g., pouch, tray) normally used. Position the package in the most challenging location within the sterilizer chamber (e.g., area most difficult for sterilant to reach), as determined by prior validation studies.[1]

  • Run Sterilization Cycle: Execute the PAA sterilization cycle according to the standard operating parameters.

  • Aseptic Recovery: After the cycle, aseptically retrieve the processed BI/coupon.

  • Incubation:

    • Transfer the BI/coupon into a tube of sterile TSB recovery medium.

    • Also, place the unprocessed positive control BI into a separate tube of TSB.

    • Incubate all tubes at the appropriate temperature (e.g., 35-39°C) for the time specified by the BI manufacturer (typically up to 7 days).

  • Interpretation of Results:

    • Successful Sterilization: The broth containing the processed BI/coupon remains clear (no turbidity), indicating no microbial growth.

    • Sterilization Failure: The broth containing the processed BI/coupon becomes turbid, indicating spore survival and growth.

    • Valid Test: The positive control tube must show turbidity. If it does not, the test is invalid.

  • Documentation: Record all results, including cycle parameters, BI lot number, and incubation results, in the validation report.[21]

Mechanism of Action Visualization

Peracetic acid acts as a powerful oxidizing agent, indiscriminately attacking multiple components of microbial cells.[3] This multi-targeted approach is why it is a highly effective, broad-spectrum biocide.

G cluster_cell Microbial Cell cell_wall Cell Wall & Membrane result Cell Lysis & Inactivation cell_wall->result proteins Proteins & Enzymes proteins->result dna Metabolites dna->result paa Peracetic Acid (PAA) action1 Disrupts Cell Wall Permeability paa->action1 action2 Denatures Proteins paa->action2 action3 Oxidizes Sulfhydryl & Sulfur Bonds paa->action3 action1->cell_wall action2->proteins action3->proteins action3->dna

Caption: The mechanism of microbial inactivation by peracetic acid.[2][3][22]

References

Optimizing Oxonia Active concentration for resistant microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Oxonia Active concentrations for combating resistant microorganisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a broad-spectrum antimicrobial agent with peroxyacetic acid (PAA) and hydrogen peroxide as its active components.[1][2] Its mechanism of action is based on the oxidation of cellular components.[3] PAA disrupts chemical bonds within the cell membrane, leading to increased permeability and eventual cell lysis.[4][5] It also denatures proteins, inactivates enzymes, and can cause DNA damage through the generation of reactive oxygen species.[4]

Q2: Against which types of microorganisms is this compound effective?

A2: this compound demonstrates broad efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, yeasts, and viruses.[6] It is also effective against spore-forming organisms like Bacillus subtilis and Clostridium sporogenes, making it a potent sterilant.[1][7] Notably, it is also effective against antibiotic-resistant bacteria and can penetrate and disinfect biofilms produced by organisms such as Pseudomonas aeruginosa and Staphylococcus aureus.[8][9]

Q3: What factors can influence the efficacy of this compound?

A3: Several factors can impact the performance of this compound. These include concentration, contact time, temperature, pH, and the presence of organic matter.[8][10][11] The biocidal activity of PAA is sensitive to pH, with optimal performance generally observed below a pH of 8.[12] Higher temperatures can increase efficacy but may also accelerate the degradation of the solution.[11] The presence of a high organic load can reduce the concentration of available PAA, potentially requiring higher initial concentrations.[10]

Q4: Is this compound corrosive to laboratory equipment?

A4: When used at recommended concentrations, this compound solutions are generally non-corrosive to 304 and 316 stainless steel and aluminum surfaces.[2][13] They are also compatible with most plastic and rubber materials commonly found in processing operations.[13][14] However, solutions with concentrations above 0.5% may be corrosive, and it is always advisable to test the solution on a small surface area prior to widespread use.[13][15]

Q5: What are the safety precautions for handling this compound?

A5: this compound is a concentrated oxidizing agent and should be handled with care. It can cause severe skin burns and eye damage.[16][17] Always wear appropriate personal protective equipment (PPE), including gloves, gowns, and eye protection.[18] Ensure adequate ventilation, as it can be toxic if inhaled.[16] Do not mix this compound with bleach or other chlorinated products, as this will cause the release of chlorine gas.[16] Store in a cool, well-ventilated area away from direct sunlight and combustible materials, and ensure the container is vented.[16][19]

Troubleshooting Guide

Problem: Reduced or no antimicrobial efficacy observed.

Possible Cause Troubleshooting Step
Incorrect Concentration Verify the dilution calculations and ensure the correct volume of this compound concentrate was used. Use test strips or a titration kit to confirm the PAA concentration of the working solution.[20]
Insufficient Contact Time Ensure the target surface or suspension remains in contact with the this compound solution for the minimum required time as determined by your validated protocol.
High Organic Load Increase the concentration of this compound to compensate for the organic matter.[10] If possible, pre-clean surfaces to remove excess organic soil before applying the disinfectant.
Degraded Solution Prepare fresh working solutions daily.[13] Do not store diluted solutions for extended periods, as PAA can degrade over time.[21]
Incorrect pH Check the pH of the working solution. The efficacy of PAA can be reduced at a pH above 8.[12]
Microbial Resistance The target microorganism may have inherent or developed resistance. Consider increasing the this compound concentration or contact time. Perform a Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) test to determine the effective concentration for the specific strain.

Problem: Biofilm formation persists after treatment.

Possible Cause Troubleshooting Step
Inadequate Penetration Increase the contact time to allow for better penetration of the biofilm matrix. Consider using a higher concentration of this compound, as it is known to be effective at penetrating biofilms.[9]
Resistant Biofilm Structure A combination of mechanical cleaning (scrubbing) followed by chemical disinfection with this compound may be necessary to disrupt and eliminate the biofilm.

Quantitative Data Summary

The following tables summarize recommended concentrations of this compound for various applications.

Table 1: Recommended Concentrations for Sanitization of Hard, Non-Porous Surfaces

Target OrganismsConcentration (% v/v)Contact Time
Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, Salmonella typhimurium, Pseudomonas aeruginosa, Vibrio cholerae, Saccharomyces cerevisiae, Pediococcus damnosus, Lactobacillus malefermentans0.20 - 0.28%≥ 1 minute
Staphylococcus aureus, Klebsiella aerogenes, Escherichia coli, Listeria monocytogenes, Salmonella typhimurium, Pseudomonas aeruginosa, Burkholderia cepacia, Saccharomyces cerevisiae, Pediococcus damnosus, Lactobacillus malefermentans0.1 - 0.3%≥ 5 minutes

Data compiled from product information sheets.[14][15]

Table 2: Efficacy of Peracetic Acid (PAA) Against Resistant Bacteria in Wastewater

PAA Concentration (mg/L)Contact Time (minutes)Log Reduction of Ciprofloxacin-Resistant Bacteria
2510.2
25101.1
5011.1
50102.1
7511.6
7510Below detection limit

Adapted from a study on hospital wastewater disinfection.[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard MIC assay procedures to determine the lowest concentration of this compound that inhibits the visible growth of a resistant microorganism.[22][23][24]

Materials:

  • Resistant microorganism culture

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.85% w/v)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Prepare Inoculum:

    • Culture the resistant microorganism overnight in the appropriate broth.

    • Dilute the overnight culture in sterile saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in the sterile broth.

    • Perform a two-fold serial dilution of the this compound stock solution across the wells of the 96-well plate. Leave the last two columns for positive (inoculum only) and negative (broth only) controls.

  • Inoculation:

    • Add the prepared inoculum to each well containing the this compound dilutions and the positive control wells.

    • Do not add inoculum to the negative control wells.

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 16-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: Disinfectant Efficacy Test on a Hard, Non-Porous Surface (Coupon Test)

This protocol is a modification of standard surface disinfection efficacy tests.[25][26][27]

Materials:

  • Sterile coupons of the test surface (e.g., stainless steel, glass)

  • Resistant microorganism culture

  • This compound working solutions at various concentrations

  • Sterile neutralizer solution

  • Sterile agar plates

  • Incubator

Procedure:

  • Prepare and Inoculate Coupons:

    • Sterilize the coupons.

    • Inoculate each coupon with a standardized suspension of the resistant microorganism and allow it to dry in a sterile environment.

  • Apply Disinfectant:

    • Immerse the inoculated coupons in the prepared this compound working solutions for a predetermined contact time.

    • Include a control group of coupons treated with a sterile saline solution.

  • Neutralize and Recover:

    • After the contact time, transfer the coupons to a sterile neutralizer solution to inactivate the this compound.

    • Agitate (e.g., vortex or sonicate) to recover any surviving microorganisms from the coupon surface.

  • Enumerate Survivors:

    • Perform serial dilutions of the neutralizer solution and plate onto appropriate agar plates.

    • Incubate the plates under suitable conditions.

  • Calculate Log Reduction:

    • Count the colonies on the plates and calculate the number of surviving microorganisms per coupon.

    • Compare the results from the treated coupons to the control coupons to determine the log reduction in microbial count.

Visualizations

Microbial_Resistance_to_Oxidative_Stress Microbial Resistance to Oxidative Stress Oxonia_Active This compound (PAA) ROS Reactive Oxygen Species (ROS) Oxonia_Active->ROS Generates Cellular_Damage Cellular Damage (Membrane, Proteins, DNA) ROS->Cellular_Damage Induces Cell_Death Cell Death Cellular_Damage->Cell_Death Leads to Resistance_Mechanisms Resistance Mechanisms Resistance_Mechanisms->ROS Counteracts Catalase Catalase/Peroxidase (Detoxification) Catalase->ROS Degrades Efflux_Pumps Efflux Pumps Efflux_Pumps->Oxonia_Active Expels Biofilm Biofilm Formation Biofilm->Oxonia_Active Physical Barrier DNA_Repair DNA Repair Systems DNA_Repair->Cellular_Damage Repairs

Caption: Microbial resistance mechanisms against this compound.

Disinfectant_Efficacy_Workflow Disinfectant Efficacy Testing Workflow Start Start Prepare_Culture Prepare Microbial Culture (Resistant Strain) Start->Prepare_Culture Prepare_Disinfectant Prepare this compound Serial Dilutions Start->Prepare_Disinfectant Inoculate_Test Inoculate Test System (Broth or Surface) Prepare_Culture->Inoculate_Test Apply_Disinfectant Apply Disinfectant (Varying Contact Times) Prepare_Disinfectant->Apply_Disinfectant Inoculate_Test->Apply_Disinfectant Neutralize Neutralize Disinfectant Apply_Disinfectant->Neutralize Recover_Microbes Recover Surviving Microbes Neutralize->Recover_Microbes Enumerate Enumerate Survivors (Plate Counting) Recover_Microbes->Enumerate Analyze Analyze Data (Log Reduction, MIC/MBC) Enumerate->Analyze End End Analyze->End

Caption: Workflow for disinfectant efficacy testing.

References

Impact of temperature on Oxonia Active's antimicrobial activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on the antimicrobial activity of Oxonia Active.

Frequently Asked Questions (FAQs)

Q1: How does temperature influence the antimicrobial efficacy of this compound?

Temperature has a significant impact on the antimicrobial activity of this compound, which is a peracetic acid (PAA)-based sanitizer. Generally, increasing the temperature enhances the germicidal efficacy of PAA.[1][2] For instance, the efficacy of PAA against Listeria monocytogenes on fresh apples improved dramatically when the temperature was elevated.[3] An 80 ppm PAA solution at 43°C and 46°C resulted in a greater reduction of L. monocytogenes than at lower temperatures.[3] Similarly, for sanitizing containers, this compound is effective at temperatures between 40 to 60°C.[4]

However, it is crucial to note that higher temperatures can also accelerate the decomposition of PAA, which could lead to a loss of efficacy if not managed correctly.[1][3]

Q2: What is the optimal temperature range for using this compound?

The optimal temperature for using this compound depends on the specific application, target microorganisms, and the required contact time. Technical datasheets for this compound and its variants provide specific temperature guidelines for various applications. For general sanitization of food contact surfaces, a temperature range of 25°C to 45°C is often recommended.[4] For specific applications like sanitizing bottled water containers, a range of 40°C to 60°C is specified.[4][5] It is essential to consult the product's technical data sheet for the recommended temperature for your specific use case.

Q3: Can this compound be used at room temperature?

Yes, this compound is effective at room temperature. For example, diluted solutions of PAA have been shown to be effective sanitizers at room temperature, although the contact time required may be longer compared to use at elevated temperatures.[3] For certain applications, such as the antimicrobial treatment of water filters, this compound LS is applied at 25°C (77°F).[5]

Q4: What happens if the temperature is too high when using this compound?

While increased temperature can enhance antimicrobial activity, excessively high temperatures can lead to the rapid decomposition of peracetic acid.[1][3] This decomposition can reduce the concentration of the active ingredient, thereby diminishing its sanitizing or disinfecting efficacy. Studies have shown that at 45°C, a more rapid decomposition of PAA can occur.[1][3] Therefore, it is critical to adhere to the temperature ranges specified in the product documentation to ensure optimal performance and avoid loss of efficacy. The recommended storage temperature for PAA solutions is below 30°C to prevent decomposition.[3]

Q5: I am not seeing the expected reduction in microbial counts. Could temperature be the issue?

If you are not achieving the desired antimicrobial effect, temperature is a critical factor to investigate. First, verify that the temperature of your working solution is within the recommended range for your specific application as per the product's technical data sheet. An unexpectedly low temperature could result in reduced efficacy and require a longer contact time. Conversely, if the temperature is too high, the PAA may have decomposed, leading to a loss of potency.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced antimicrobial efficacy Incorrect solution temperature: The temperature of the this compound solution may be too low, reducing its germicidal activity.1. Measure the temperature of the working solution to ensure it is within the recommended range for the target application and microorganism. 2. If the temperature is too low, adjust your process to heat the solution to the specified temperature. 3. Consider increasing the contact time if operating at a lower temperature is unavoidable, but validate the efficacy under these conditions.
Loss of potency in prepared solutions High temperature leading to PAA decomposition: Storing or using the diluted solution at elevated temperatures can cause the peracetic acid to break down.[1][3]1. Prepare fresh solutions daily, or more frequently if they are subjected to high temperatures.[5] 2. Avoid storing prepared solutions for extended periods, especially at temperatures above 30°C.[3] 3. For mechanical operations, prepared solutions may not be suitable for reuse for sanitizing.[5]
Inconsistent results between batches Fluctuations in process temperature: Variations in the temperature of the application can lead to inconsistent antimicrobial performance.1. Implement temperature monitoring and control for your disinfection/sanitization process. 2. Ensure consistent heating of the solution for every batch. 3. Validate the process to ensure that the target temperature is reached and maintained for the required contact time.

Data Presentation

Table 1: Effect of Temperature on this compound Efficacy for Sterilization [4]

ConcentrationTemperatureTime
5%68°F (20°C)6 hours
5%122°F (50°C)20 minutes
5%176°F (80°C)5 minutes

Table 2: Sanitization Parameters for Precleaned or New Returnable/Non-Returnable Containers [4][5]

ProductConcentrationTemperatureContact TimeTarget Organisms
This compound1.0% to 4.0%40 to 60°Cat least 7 secondsStaphylococcus aureus, Escherichia coli, Salmonella typhi, Pediococcus damnosus, Lactobacillus malefermentans, Saccharomyces cerevisiae
This compound LS1.0% to 4.0%40 to 60°C (104 to 140°F)at least 7 secondsStaphylococcus aureus, Escherichia coli, Salmonella typhimurium, Pediococcus damnosus, Lactobacillus malefermentans, Saccharomyces cerevisiae

Table 3: Sanitization of Hard, Non-Porous Food Contact Surfaces [5]

ProductConcentrationTemperatureContact TimeTarget Organisms
This compound LS0.20% - 0.28% v/v49°C (120°F)at least 1 minuteStaphylococcus aureus, Escherichia coli

Experimental Protocols

Protocol 1: General Surface Disinfection Efficacy Test

This protocol outlines a general method to evaluate the antimicrobial efficacy of this compound at different temperatures on a carrier surface.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare microbial culture e1 Inoculate carrier surfaces with microbial culture p1->e1 p2 Prepare this compound solutions at desired concentrations e3 Immerse carriers in this compound solutions at different temperatures p2->e3 p3 Prepare sterile carrier surfaces (e.g., stainless steel coupons) p3->e1 e2 Dry the inoculated carriers e1->e2 e2->e3 e4 Incubate for a defined contact time e3->e4 a1 Neutralize the disinfectant e4->a1 a2 Elute surviving microorganisms from carriers a1->a2 a3 Plate and incubate a2->a3 a4 Count colonies and calculate log reduction a3->a4 logical_relationship start Define Disinfection Goal (e.g., target organism, required log reduction) temp Select Operating Temperature start->temp conc Determine this compound Concentration temp->conc Higher temp may allow lower concentration time Set Contact Time conc->time Higher concentration may allow shorter time validate Validate Efficacy time->validate pass Protocol Successful validate->pass Achieved log reduction fail Protocol Failed (Re-evaluate parameters) validate->fail Insufficient log reduction fail->temp Adjust parameters

References

Peracetic acid stability and storage conditions in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peracetic Acid (PAA) stability and storage. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the proper handling, storage, and troubleshooting of PAA solutions in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is peracetic acid and what are its common decomposition products?

A1: Peracetic acid (CH₃COOOH) is a strong oxidizing agent formed from an equilibrium reaction of acetic acid and hydrogen peroxide in an aqueous solution.[1] It is valued for its broad-spectrum antimicrobial properties against bacteria, fungi, and viruses.[2][3] When PAA decomposes, it breaks down into acetic acid, hydrogen peroxide, water, and oxygen.[4][5] These byproducts are generally considered environmentally benign.[2]

Q2: What are the ideal storage conditions for concentrated PAA solutions in the lab?

A2: Concentrated PAA solutions should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[6][7] The recommended storage temperature is below 30°C (86°F).[6][8] Always store PAA in its original, vented container in an upright position to allow for the release of oxygen gas that forms during decomposition, preventing pressure buildup.[6][8] The storage area should have an acid-proof floor.[6]

Q3: How stable are diluted PAA solutions?

A3: Diluted PAA solutions are significantly less stable than concentrated, commercially prepared solutions.[4][9] The act of diluting PAA with water, especially tap water which may contain metal ions, can accelerate hydrolysis and decomposition.[4] It is therefore recommended to prepare diluted PAA solutions immediately before use.[4] For example, one study found that a 1% diluted solution of PAA lost half of its potency within six days at room temperature.[9]

Q4: What factors accelerate the decomposition of PAA?

A4: Several factors can accelerate the decomposition of PAA. These include:

  • High Temperatures: Increased temperatures significantly speed up the decomposition rate.[4][9]

  • Contamination: Contamination with impurities, particularly heavy metals like iron, copper, and manganese, can catalyze rapid decomposition.[4][9] Contact with rust, alkalis, and organic materials should also be avoided.[8][9]

  • pH: PAA is most stable in acidic conditions. Spontaneous decomposition increases in the pH range of 5.5 to 10.2.[10]

  • Concentration: While concentrated solutions are stabilized for storage, the inherent instability of PAA means that all concentrations will decompose over time.[11]

Q5: What materials are compatible and incompatible with PAA for laboratory use?

A5: It is crucial to use compatible materials to prevent contamination and accelerated decomposition of PAA.

  • Compatible Materials: Recommended materials include stainless steel, glass, polyethylene (PE), and Teflon® (PTFE).[8][9][12]

  • Incompatible Materials: Materials to avoid include iron, copper, brass, aluminum, natural rubber, and soft PVC.[8][9][13]

Troubleshooting Guide

Issue: My PAA solution is losing concentration faster than expected.

Possible Cause Troubleshooting Steps
High Storage Temperature Verify that the storage area temperature is consistently below 30°C (86°F).[6] Relocate the PAA solution to a cooler location if necessary.
Contamination of Stock Solution Ensure that only clean, compatible equipment (e.g., glass or polyethylene pipettes) is used to handle the PAA solution.[12] Never return unused PAA to the original container.[8][12]
Use of Incompatible Containers Confirm that all containers used for storing or preparing PAA solutions are made of compatible materials such as stainless steel, glass, or polyethylene.[8][9]
Improperly Prepared Dilutions Prepare diluted PAA solutions immediately before your experiment.[4] Use purified water (e.g., distilled or deionized) for dilutions to avoid introducing metal ion contaminants found in tap water.[4]
Incorrect pH of the Solution Measure the pH of your PAA solution. PAA is more stable at a lower pH.[10] In one study, a solution with a pH of 2-3 was stable for over 24 days, while a solution with a pH of 5 was only stable for 4 days.[10][14]

Data on Peracetic Acid Stability

The stability of peracetic acid is highly dependent on temperature and pH. The following tables summarize data from various studies.

Table 1: Effect of Temperature on PAA Decomposition

TemperatureTime to 50% Concentration Loss (Half-life)PAA Concentration LossReference
45°C72 hours50%[9]
25°C-33% over 240 hours[9]
Room Temperature6 days (for a 1% solution)50%[9]

Table 2: Stability of Different PAA Formulations

PAA FormulationpHStability DurationFinal PAA ConcentrationReference
2% Sekusept Aktiv (SA)54 daysUndetectable[10][14]
0.25% Proxitane Alpha (PA)2-3>24 days400-500 mg/L[10][14]

Experimental Protocols

Protocol 1: Preparation of a Diluted PAA Working Solution

  • Materials: Concentrated PAA stock solution, purified water (distilled or deionized), volumetric flasks, and pipettes made of compatible materials (glass or polyethylene).

  • Procedure: a. Calculate the required volume of concentrated PAA to achieve the desired final concentration and volume of the working solution. b. In a clean, compatible volumetric flask, add a portion of the purified water. c. Carefully measure the calculated volume of the concentrated PAA stock solution using a compatible pipette and add it to the volumetric flask. d. Add purified water to the flask up to the calibration mark. e. Cap the flask and invert it several times to ensure thorough mixing. f. Use the freshly prepared diluted solution immediately for your experiments.[4]

Protocol 2: Determination of PAA Concentration by Iodometric Titration

This method is a common procedure for determining the concentration of PAA.

  • Principle: Peracetic acid oxidizes iodide to iodine in the presence of a catalyst. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.

  • Reagents:

    • Potassium iodide (KI) solution

    • Standardized sodium thiosulfate (Na₂S₂O₃) solution

    • Starch indicator solution

    • Acid (e.g., sulfuric acid)

  • Procedure: a. Pipette a known volume of the PAA sample into an Erlenmeyer flask containing a potassium iodide solution and an acid. b. Allow the reaction to proceed for a few minutes in the dark. c. Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow color. d. Add a few drops of the starch indicator solution. The solution will turn a deep blue color. e. Continue the titration with sodium thiosulfate until the blue color disappears. f. Record the volume of sodium thiosulfate used and calculate the PAA concentration.

Note: This is a general outline. Specific concentrations of reagents and detailed calculations can be found in various analytical chemistry resources.

Visual Guides

PAA_Troubleshooting_Workflow start PAA Solution Unstable check_temp Is storage temperature > 30°C? start->check_temp check_contamination Potential for contamination? check_temp->check_contamination No solution_temp Action: Lower storage temperature. check_temp->solution_temp Yes check_container Is container material incompatible? check_contamination->check_container No solution_contamination Action: Use clean, dedicated equipment. Do not return unused PAA to stock. check_contamination->solution_contamination Yes check_dilution Was diluted solution stored before use? check_container->check_dilution No solution_container Action: Transfer to a compatible container (glass, PE, stainless steel). check_container->solution_container Yes check_ph Is the solution pH > 5.5? check_dilution->check_ph No solution_dilution Action: Prepare fresh dilutions immediately before use with purified water. check_dilution->solution_dilution Yes solution_ph Action: If possible, adjust pH to be more acidic. check_ph->solution_ph Yes stable PAA Stability Improved check_ph->stable No solution_temp->stable solution_contamination->stable solution_container->stable solution_dilution->stable solution_ph->stable

Caption: Troubleshooting workflow for unstable PAA solutions.

PAA_Stability_Factors cluster_factors Factors Affecting Stability cluster_outcomes Decomposition Products PAA_Stability Peracetic Acid Stability Temperature Temperature PAA_Stability->Temperature decreases with increase Contaminants Contaminants (e.g., metals, rust) PAA_Stability->Contaminants decreases with presence pH pH PAA_Stability->pH decreases with increase Concentration Concentration (Dilution) PAA_Stability->Concentration decreases upon dilution Light Light Exposure PAA_Stability->Light decreases with exposure Container_Material Container Material PAA_Stability->Container_Material decreases with incompatible materials Acetic_Acid Acetic Acid Temperature->Acetic_Acid Hydrogen_Peroxide Hydrogen Peroxide Contaminants->Hydrogen_Peroxide Oxygen Oxygen Gas pH->Oxygen Concentration->Acetic_Acid Light->Hydrogen_Peroxide Container_Material->Oxygen

Caption: Factors influencing peracetic acid stability and decomposition.

References

Technical Support Center: Oxonia Active Sterilization Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the effectiveness of Oxonia Active for sterilization procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a sterilant?

This compound is a liquid sterilant and sanitizer composed of a stabilized mixture of peracetic acid (PAA), hydrogen peroxide, and acetic acid.[1] Its mechanism of action involves the denaturation of proteins, disruption of cell wall permeability, and oxidation of essential cellular components in microorganisms.[2][3] This broad-spectrum activity is effective against bacteria, fungi, viruses, and even highly resistant bacterial spores.[2][4]

Q2: What are the critical parameters that influence the effectiveness of this compound sterilization?

The efficacy of this compound sterilization is dependent on several key factors:

  • Concentration: The concentration of the active ingredients, particularly peracetic acid, directly impacts its antimicrobial activity.

  • Contact Time: Sufficient contact time between the sterilant and the items being sterilized is crucial for achieving a complete kill of all microorganisms.

  • Temperature: The temperature of the sterilant solution can affect the rate of microbial inactivation.

  • pH: this compound is effective in a range of acidic to neutral pH.[1][5]

  • Presence of Organic Soil: Organic matter can reduce the efficacy of the sterilant. Therefore, thorough pre-cleaning of all surfaces is essential before sterilization.[2]

Q3: How can I verify that my sterilization cycle with this compound was successful?

Validation of a sterilization cycle is achieved through a combination of physical, chemical, and biological indicators.

  • Physical Monitoring: This involves monitoring and recording the critical physical parameters of the sterilization cycle, such as time, temperature, and concentration of the sterilant.

  • Chemical Indicators (CIs): These indicators use chemical reactions that result in a color change to provide a rapid visual confirmation that the items were exposed to the sterilant.[4][6]

  • Biological Indicators (BIs): BIs are considered the gold standard for sterilization validation.[7] They contain a known population of highly resistant bacterial spores, typically Geobacillus stearothermophilus for peracetic acid sterilization.[5][8] The inactivation of these spores provides direct evidence of the sterilizing efficacy of the process.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Biological Indicator (BI) shows a positive result (spore growth) after a sterilization cycle. 1. Inadequate pre-cleaning: Residual organic soil may have shielded microorganisms from the sterilant. 2. Incorrect sterilant concentration: The this compound solution may have been diluted improperly or has degraded. 3. Insufficient contact time: The exposure time to the sterilant was not long enough. 4. Incorrect temperature: The temperature of the sterilant was outside the recommended range. 5. Improper loading of the sterilizer: Overloading or incorrect placement of items may have prevented sterilant contact with all surfaces. 6. Expired or improperly stored BI. 1. Review and reinforce pre-cleaning protocols. Ensure all visible soil is removed. 2. Verify the dilution of this compound. Use test strips or a chemical monitoring system to confirm the peracetic acid concentration is within the effective range.[9][10] 3. Ensure the cycle time is set according to the manufacturer's instructions for the specific items being sterilized. 4. Check and calibrate the temperature monitoring system of the sterilizer. 5. Follow the manufacturer's guidelines for loading the sterilizer to ensure proper sterilant circulation. 6. Check the expiration date and storage conditions of the BIs. Use a new, properly stored BI for the next cycle.
Chemical Indicator (CI) does not show the expected color change. 1. Failure of the sterilizer to deliver the sterilant. 2. CI was not exposed to the sterilant. 3. Expired or improperly stored CI. 1. Check the sterilizer for any error messages or malfunctions. Ensure the sterilant container is not empty. 2. Ensure the CI is placed in the area of the load that is most difficult to sterilize. 3. Check the expiration date and storage conditions of the CIs.
Corrosion or damage to instruments or equipment after sterilization. 1. Material incompatibility: The material of the instrument is not compatible with peracetic acid. 2. Incorrect sterilant concentration: The concentration of this compound was too high. 3. Inadequate rinsing (if applicable). 1. Consult the instrument manufacturer's instructions for use to confirm compatibility with peracetic acid-based sterilants. This compound is generally compatible with stainless steel, aluminum, and various plastics and rubbers.[4][5] 2. Verify the dilution of this compound to ensure it is within the recommended range. 3. If a post-sterilization rinse is part of the protocol, ensure it is performed thoroughly with sterile water to remove any residual sterilant.
Inconsistent sterilization results. 1. Variability in pre-cleaning procedures. 2. Inconsistent sterilizer performance. 3. Water quality issues. 1. Standardize and validate the pre-cleaning protocol. Provide training to all personnel involved. 2. Implement a routine maintenance and calibration schedule for the sterilizer. 3. Use purified or distilled water for preparing the sterilant solution to avoid interference from impurities.

Experimental Protocols

Protocol 1: Validation of this compound Efficacy using a Biological Indicator

This protocol outlines the procedure for routine monitoring of an this compound sterilization cycle using a commercially available biological indicator.

Materials:

  • Biological Indicator (BI) containing Geobacillus stearothermophilus spores (e.g., spore strip or self-contained BI).

  • Sterilizer compatible with this compound.

  • Appropriate personal protective equipment (PPE).

  • Incubator set to the appropriate temperature for the BI (typically 55-60°C).

  • A positive control BI from the same lot that will not be sterilized.

Procedure:

  • Place the BI in the most challenging location within the sterilizer load (e.g., inside a densely packed instrument tray or within a long lumen).

  • Run the sterilization cycle according to the manufacturer's instructions for this compound.

  • After the cycle is complete, retrieve the sterilized BI.

  • Activate the BI according to the manufacturer's instructions (e.g., crushing the media ampoule in a self-contained BI).

  • Place the sterilized BI and the unsterilized positive control BI in the incubator.

  • Incubate for the time specified by the BI manufacturer (typically 24-48 hours).

  • Observe the BIs for any signs of growth (e.g., color change of the growth medium or turbidity).

Interpretation of Results:

ResultObservationConclusion
Successful Sterilization Sterilized BI shows no growth (no color change). Positive control BI shows growth (color change).The sterilization cycle was effective.
Sterilization Failure Sterilized BI shows growth (color change). Positive control BI shows growth (color change).The sterilization cycle was not effective. Investigate potential causes using the troubleshooting guide.
Invalid Test Positive control BI shows no growth.The BIs may be faulty or were not incubated correctly. Repeat the test with a new set of BIs.
Protocol 2: Quantitative Suspension Test for Sporicidal Efficacy

This protocol provides a method to determine the sporicidal efficacy of a specific concentration of this compound in a liquid suspension.

Materials:

  • This compound solution of the desired concentration.

  • Sterile water or a suitable buffer solution.

  • Spore suspension of a known concentration (e.g., Bacillus atrophaeus ATCC 9372).[11]

  • Sterile test tubes.

  • Sterile neutralizing broth to inactivate the peracetic acid.

  • Sterile agar plates (e.g., Tryptic Soy Agar).

  • Incubator.

  • Pipettes and other standard microbiology laboratory equipment.

Procedure:

  • Prepare serial dilutions of the this compound solution to be tested.

  • In a sterile test tube, add a known volume of the spore suspension to a specified volume of the this compound dilution.

  • Start a timer immediately upon adding the spores.

  • At predetermined contact times (e.g., 5, 10, 20, 40 minutes), transfer a small aliquot of the mixture to a tube containing neutralizing broth to stop the action of the sterilant.[11]

  • Perform serial dilutions of the neutralized suspension.

  • Plate the dilutions onto agar plates.

  • Incubate the plates at the appropriate temperature and for the required time to allow for colony formation.

  • Count the number of colony-forming units (CFUs) on each plate.

  • Calculate the log reduction in spore viability for each concentration and contact time compared to a control sample without this compound. A log reduction of ≥6 is typically required for a process to be considered sporicidal.[12][13]

Visualizations

sterilization_workflow cluster_pre Pre-Sterilization cluster_sterilization Sterilization Cycle cluster_post Post-Sterilization Manual_Cleaning Manual Cleaning Automated_Washing Automated Washing Manual_Cleaning->Automated_Washing Inspection Inspection & Assembly Automated_Washing->Inspection Loading Loading of Items & Indicators Inspection->Loading Run_Cycle Run this compound Cycle Loading->Run_Cycle Unloading Unloading Run_Cycle->Unloading Incubation Incubate Biological Indicator Unloading->Incubation Result_Analysis Result Analysis Incubation->Result_Analysis Release Sterile Release Result_Analysis->Release Successful Troubleshooting Troubleshooting Result_Analysis->Troubleshooting Failure

Caption: A typical workflow for sterilization validation using this compound.

troubleshooting_logic Start BI Failure Detected Quarantine Quarantine Load? Start->Quarantine Check_PreCleaning Review Pre-Cleaning Protocol Check_Concentration Verify Sterilant Concentration Check_PreCleaning->Check_Concentration Check_Parameters Check Cycle Parameters (Time/Temp) Check_Concentration->Check_Parameters Check_Loading Inspect Loading Configuration Check_Parameters->Check_Loading Rerun Re-process Load Check_Loading->Rerun Quarantine->Check_PreCleaning Yes Investigate Further Investigation Quarantine->Investigate No Release Release Load (If other checks pass) Rerun->Release

Caption: A decision-making diagram for troubleshooting a biological indicator failure.

References

Technical Support Center: Mitigating Corrosion on Stainless Steel from Peracetic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating corrosion of stainless steel equipment exposed to peracetic acid (PAA) solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the use of PAA solutions with stainless steel.

Question: Why am I seeing pitting or discoloration on my stainless steel equipment after using a PAA solution?

Answer: Pitting and discoloration are common signs of corrosion on stainless steel when exposed to PAA. Peracetic acid is a strong oxidizing agent, which can break down the passive layer of stainless steel, leading to corrosion.[1][2][3] Several factors can exacerbate this issue:

  • PAA Concentration: Higher concentrations of PAA can increase the rate of corrosion.[2][4][5]

  • Temperature: Elevated temperatures accelerate the corrosive action of PAA.[2][4][6]

  • Chloride Contamination: The presence of chlorides, even in small amounts, can significantly increase the risk of localized pitting corrosion.[2][7][8][9]

  • Stainless Steel Grade: Lower-grade stainless steels, such as AISI 430, are more susceptible to corrosion from PAA compared to higher-grade alloys like AISI 304 and 316.[10][11]

  • Surface Condition: Improperly cleaned or passivated surfaces are more prone to corrosion.[12][13]

Question: How can I prevent the corrosion of my stainless steel equipment by PAA solutions?

Answer: A multi-faceted approach is essential for preventing PAA-induced corrosion:

  • Material Selection: Whenever possible, use higher-grade stainless steels such as AISI 316 or 316L for applications involving PAA, especially at elevated temperatures or in the presence of chlorides.[11][14]

  • Passivation: Ensure that all new and existing stainless steel equipment is properly passivated. Passivation is a chemical treatment that removes free iron from the surface and creates a protective chromium oxide layer.[12][13][15][16]

  • Control Operating Parameters:

    • Use the lowest effective concentration of PAA for your application.

    • Maintain the lowest possible operating temperature.[6]

    • Minimize contact time of the PAA solution with the stainless steel surface.[17]

  • Water Quality: Use high-purity, low-chloride water for preparing PAA solutions.

  • Corrosion Inhibitors: In some cases, the addition of corrosion inhibitors to the PAA solution can be effective.[1][7][8][9] Common inhibitors include benzotriazole and EDTA.[1][7][8]

  • pH Adjustment: Adjusting the pH of the PAA solution towards neutral (pH 7) can significantly reduce its corrosivity.[3]

Question: My stainless steel surface is already showing signs of corrosion. What should I do?

Answer: If you observe corrosion, it is crucial to take immediate action to prevent further damage:

  • Discontinue Use: Immediately stop the process and drain the PAA solution from the equipment.

  • Thorough Cleaning: Clean the affected surface to remove any residual PAA and corrosion products. A typical procedure involves:

    • Rinsing with deionized water.

    • Cleaning with an alkaline detergent to remove organic residues.[18]

    • Rinsing again with deionized water.

  • Derouging and Repassivation: The corroded layer (often called "rouge") needs to be removed, and the surface must be repassivated.[18][19] This is a critical step to restore the corrosion resistance of the stainless steel. It is often performed using an acid treatment, followed by a thorough rinse and a passivation process.[18]

  • Inspect and Evaluate: After repassivation, carefully inspect the surface for any remaining damage. If pitting is severe, the integrity of the equipment may be compromised, and professional evaluation may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of peracetic acid corrosion on stainless steel?

A1: Peracetic acid is a powerful oxidizing agent. The corrosion mechanism involves the breakdown of the passive chromium oxide (Cr₂O₃) layer that protects the stainless steel surface. PAA can oxidize the chromium and iron in the stainless steel, leading to the formation of soluble metal ions and the degradation of the protective layer. This allows for further attack on the underlying steel, resulting in pitting and general corrosion.[1][2]

Q2: Which grades of stainless steel are most resistant to peracetic acid?

A2: Austenitic stainless steels like AISI 316 and 316L are generally more resistant to PAA corrosion than grades like AISI 304.[11][14] Ferritic stainless steels, such as AISI 430, are not recommended for use with acetic acid, a component of PAA solutions, and show significantly lower resistance to PAA corrosion.[10] For highly corrosive environments (high PAA concentration, temperature, or chloride content), higher alloys such as 6% Molybdenum (6MO) stainless steels may be necessary.[7]

Q3: How do temperature and PAA concentration affect corrosion rates?

A3: Both temperature and PAA concentration have a significant impact on corrosion rates. An increase in either of these parameters will generally lead to a higher corrosion rate.[2][4][5] For instance, one study showed that the maximum corrosion rate for cold-rolled steel in PAA occurred at 20°C.[2] It is crucial to operate at the lowest possible temperature and PAA concentration that still achieves the desired disinfection or sterilization outcome.

Q4: Can I use corrosion inhibitors with PAA solutions?

A4: Yes, certain corrosion inhibitors can be effective in mitigating PAA-induced corrosion. Studies have shown that inhibitors like benzotriazole (BTAH) and chelants such as EDTA can reduce the corrosivity of PAA solutions.[1][7][8][9] The effectiveness of an inhibitor can depend on the specific stainless steel grade, PAA concentration, and other process conditions.

Q5: What is passivation and why is it important?

A5: Passivation is a chemical process that removes free iron from the surface of stainless steel and promotes the formation of a thin, protective chromium oxide layer.[12][13][15][16] This passive layer is the primary barrier to corrosion. Proper passivation is critical for ensuring the long-term integrity of stainless steel equipment, especially when exposed to corrosive substances like PAA.[12]

Data Presentation

Table 1: Corrosion Rates of Various Metals in Peracetic Acid Solutions

Metal100 ppm PAA (mpy)200 ppm PAA (mpy)400 ppm PAA (mpy)
Stainless Steel 304000
Stainless Steel 316000
Aluminum 99.5%000
Tinned Iron000
Galvanized Iron5.419.449.5
Mild Steel34.153.878.1
Copper1.923.154.0

Source: Adapted from Enviro Tech Chemical Services, Inc.[17] Note: mpy = mils per year. Corrosion rates were determined after 30 days of exposure at 70°F (21°C).[17]

Table 2: Material Compatibility with Peroxyacetic Acid Solutions (up to 17%)

MaterialRating at 25°CComments
Stainless Steel (304L, 316, 316L, 316Ti)ARequires suitable fabrication, pickling, and passivation.
Aluminum 99.5%BSlight pitting may occur.
Mild SteelCGeneral corrosion.
Copper / BrassCIncompatible.

Source: Adapted from Chemron.[14] Ratings: A = Recommended, B = Limited Resistance, C = Unsuitable.[14]

Experimental Protocols

Protocol 1: Passivation of Stainless Steel using Citric Acid (Based on ASTM A967)

This protocol outlines a safer alternative to traditional nitric acid passivation.

  • Pre-cleaning: Thoroughly clean the stainless steel surface to remove any grease, oils, or other contaminants. Use an alkaline cleaner appropriate for stainless steel.

  • Rinsing: Rinse the surface completely with deionized water.

  • Passivation Bath: Immerse the cleaned part in a 4-10% (by weight) solution of citric acid. The bath temperature should be maintained between 21°C and 60°C (70°F and 140°F).

  • Immersion Time: The duration of immersion should be a minimum of 20 minutes.

  • Post-rinse: After the passivation treatment, thoroughly rinse the part with deionized water.

  • Drying: Dry the passivated part completely.

  • Verification (Optional but Recommended): The effectiveness of the passivation can be verified using tests outlined in ASTM A967, such as the water immersion test or copper sulfate test.[20][21]

Protocol 2: Laboratory Immersion Corrosion Testing (Based on ASTM G31)

This protocol provides a method for evaluating the corrosion resistance of stainless steel to PAA solutions.

  • Specimen Preparation: Prepare stainless steel coupons of a known surface area and weight. Clean the coupons thoroughly to remove any surface contaminants.

  • Test Solution: Prepare the PAA solution at the desired concentration and temperature.

  • Immersion: Suspend the coupons in the test solution using non-metallic holders. Ensure the coupons are fully immersed and not in contact with each other or the container walls.

  • Exposure: Maintain the test conditions (temperature, PAA concentration) for a predetermined duration (e.g., 30 days). The solution should be changed periodically to maintain a consistent corrosive environment.[17]

  • Post-cleaning: After exposure, remove the coupons and clean them according to ASTM G1 procedures to remove corrosion products without removing a significant amount of the base metal.[22]

  • Weight Loss Measurement: Accurately weigh the cleaned coupons and calculate the weight loss.

  • Corrosion Rate Calculation: Calculate the corrosion rate in mils per year (mpy) using the following formula: Corrosion Rate (mpy) = (K × W) / (A × T × D) Where:

    • K = a constant (3.45 × 10⁶ for mpy)

    • W = mass loss in grams

    • A = area in cm²

    • T = time of exposure in hours

    • D = density in g/cm³

Visualizations

CorrosionMechanism PAA Peracetic Acid (PAA) Solution SS_Surface Stainless Steel Surface (with passive layer) PAA->SS_Surface Exposure Passive_Layer Chromium Oxide (Cr₂O₃) Passive Layer PAA->Passive_Layer Oxidative Attack Base_Metal Stainless Steel Base Metal (Fe, Cr, Ni) PAA->Base_Metal Direct Attack SS_Surface->Passive_Layer Passive_Layer->Base_Metal Corrosion Corrosion (Pitting, Discoloration) Passive_Layer->Corrosion Breakdown Base_Metal->Corrosion Factors Accelerating Factors: - High Temperature - High PAA Concentration - Chlorides (Cl⁻) Factors->PAA Influences

Caption: Corrosion mechanism of peracetic acid on stainless steel.

TroubleshootingWorkflow Start Corrosion Observed (Pitting, Discoloration) Stop_Process Stop Process & Drain PAA Start->Stop_Process Clean Thoroughly Clean Surface Stop_Process->Clean Assess Assess Corrosion Severity Clean->Assess Minor Minor Surface Staining Assess->Minor Minor Severe Severe Pitting / Damage Assess->Severe Severe Repassivate Derouge & Repassivate Minor->Repassivate Consult Consult Corrosion Expert / Equipment Manufacturer Severe->Consult Inspect Inspect Surface Repassivate->Inspect Resume Resume Operations with Mitigation Strategies Inspect->Resume

Caption: Troubleshooting workflow for PAA-induced corrosion.

PassivationProtocol Pre_Clean 1. Pre-cleaning (Alkaline Detergent) Rinse1 2. Rinse (Deionized Water) Pre_Clean->Rinse1 Passivation_Bath 3. Immerse in Citric Acid Bath (4-10% solution, 21-60°C) Rinse1->Passivation_Bath Immersion 4. Immersion Time (min. 20 minutes) Passivation_Bath->Immersion Rinse2 5. Post-rinse (Deionized Water) Immersion->Rinse2 Dry 6. Dry Completely Rinse2->Dry Verify 7. Verification (Optional) (ASTM A967 Tests) Dry->Verify

Caption: Experimental workflow for citric acid passivation.

References

Technical Support Center: Monitoring Peracetic Acid (PAA) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the methods used to monitor peracetic acid (PAA) concentration in solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for measuring PAA concentration?

A1: The primary methods for determining PAA concentration include redox titration, colorimetric assays, electrochemical sensors, and chromatography. The choice of method depends on factors such as the required sensitivity, the presence of interfering substances like hydrogen peroxide (H2O2), the desired speed of analysis, and whether real-time monitoring is necessary.[1][2]

Q2: Commercial PAA solutions contain hydrogen peroxide. How does this affect my measurements?

A2: The presence of hydrogen peroxide (H2O2) is a significant challenge as it is also a strong oxidizing agent and can interfere with many PAA measurement techniques.[1][3][4] Methods to account for H2O2 include:

  • Selective Titration: A multi-step titration can be performed. First, H2O2 is selectively titrated with an agent like potassium permanganate or ceric sulfate, which does not react with PAA under the same conditions.[4][5][6] Then, the PAA concentration is determined in a subsequent iodometric titration.[5][6]

  • Enzymatic Removal of H2O2: Catalase can be added to the sample to decompose H2O2 into water and oxygen before measuring the PAA concentration.[1][4]

  • Method Selection: Some methods are less susceptible to H2O2 interference. For example, certain electrochemical sensors are designed to be selective for PAA.[7][8] The DPD colorimetric method, when read quickly, minimizes H2O2 interference as the reaction with PAA is much faster.[9]

Q3: How do I choose the right analytical method for my application?

A3: The selection of an appropriate analytical method depends on several factors:

  • Concentration Range: For high concentrations of PAA (e.g., 5-15 wt%), redox titration is a suitable and accurate method.[1][10] For lower, residual concentrations (in the mg/L or ppm range), colorimetric methods, chromatography, or electrochemical sensors are more appropriate.[1][4]

  • Accuracy and Precision: Titration and chromatography generally offer higher accuracy and precision compared to test strips.

  • Speed and Convenience: Test strips and some colorimetric kits provide rapid, semi-quantitative results, making them ideal for quick checks in the field.[11][12] Electrochemical sensors are well-suited for continuous, real-time monitoring.[13][14]

  • Cost: Test strips are the most cost-effective option for occasional use, while instrumental methods like chromatography and specialized electrochemical sensors represent a larger initial investment.

Q4: Can I use test strips for accurate quantitative analysis?

A4: Test strips are primarily designed for semi-quantitative analysis, providing a rapid estimation of the PAA concentration.[11][12] They are useful for process monitoring where an approximate concentration is sufficient.[15] For precise quantitative results, it is recommended to use methods like titration or spectrophotometry. The accuracy of test strips can be affected by other oxidizing agents present in the sample.[11]

Method Comparison

MethodPrincipleTypical Concentration RangeAdvantagesDisadvantages
Iodometric Titration Redox titration where PAA oxidizes iodide to iodine, which is then titrated with sodium thiosulfate.[3]> 1%[10]High accuracy for concentrated solutions.[1]Cumbersome, not suitable for low concentrations, reagents need fresh preparation.[1][4]
Colorimetric (DPD Method) PAA oxidizes N,N-diethyl-p-phenylenediamine (DPD) in the presence of iodide to form a colored product measured by a spectrophotometer.[4][16]0.1 - 10 mg/L[1]Fast, sensitive, and suitable for low concentrations.Potential interference from H2O2 and other oxidants, color can fade.[1][4]
Electrochemical Sensors Amperometric sensors measure the current generated by the electrochemical reaction of PAA at an electrode surface.[13]0 - 200 ppm[17]Real-time, continuous monitoring, high selectivity for PAA is possible.[7][14]Higher initial cost, may require regular maintenance and calibration.
Test Strips A pad on the strip is impregnated with a redox indicator that changes color in proportion to the PAA concentration.[11]0 - 1000 ppm[18][19]Rapid, easy to use, and inexpensive.[12]Semi-quantitative, can be affected by other oxidizing agents.[11]

Experimental Protocols

Iodometric Titration for PAA and H2O2

This two-step titration method allows for the determination of both hydrogen peroxide and peracetic acid in the same sample.

Principle: First, hydrogen peroxide is titrated with potassium permanganate in an acidic solution. Under these conditions, PAA does not react. Subsequently, potassium iodide is added to the same solution, which reacts with PAA to liberate iodine. This iodine is then titrated with a standard sodium thiosulfate solution.[5][6]

Reagents:

  • Sulfuric Acid (diluted)

  • Potassium Permanganate (0.02 mol/L standard solution)

  • Potassium Iodide (1 mol/L solution)

  • Sodium Thiosulfate (0.1 mol/L standard solution)

  • Starch Indicator Solution

Procedure:

  • Pipette a known volume of the sample into a beaker and dilute with deionized water.

  • Acidify the solution by adding diluted sulfuric acid.

  • Titrate the solution with the 0.02 mol/L potassium permanganate standard solution until a faint, persistent pink color is observed. This marks the endpoint for the H2O2 titration. Record the volume of titrant used.

  • To the same solution, add the 1 mol/L potassium iodide solution. The solution will turn a dark brown color due to the formation of iodine.

  • Titrate the liberated iodine with the 0.1 mol/L sodium thiosulfate standard solution until the color fades to a pale yellow.

  • Add a few drops of starch indicator solution. The solution will turn a deep blue-black.

  • Continue the titration with sodium thiosulfate until the blue-black color disappears. This is the endpoint for the PAA titration. Record the volume of titrant used.

Colorimetric DPD Method for Low PAA Concentrations

This method is suitable for determining residual PAA concentrations in water samples.

Principle: PAA oxidizes N,N-diethyl-p-phenylenediamine (DPD) in the presence of potassium iodide (KI) to produce a magenta-colored compound. The intensity of the color is proportional to the PAA concentration and is measured using a colorimeter or spectrophotometer at a wavelength of 515 nm or 530 nm.[16][20] The reaction with PAA is very rapid, while the reaction with H2O2 is much slower, allowing for the selective measurement of PAA if the reading is taken quickly.[9]

Reagents:

  • DPD Total Chlorine Reagent Powder Pillow

  • Sample of the PAA solution

Procedure:

  • Collect the water sample to be tested in a clean sample cell.

  • Use a second sample cell with the same water sample as a blank to zero the instrument.

  • Add the contents of one DPD Total Chlorine Reagent Powder Pillow to the sample cell.

  • Cap the cell and shake gently for about 20 seconds to dissolve the powder. A pink color will develop if PAA is present.[21]

  • Within 60 seconds of adding the reagent, place the sample cell into the colorimeter or spectrophotometer and read the absorbance or concentration.[21]

Troubleshooting Guides

Titration Methods

Q: My titration results are inconsistent. What could be the cause?

A: Inconsistent titration results can stem from several factors:

  • Reagent Instability: Ensure that your sodium thiosulfate solution is fresh and has been recently standardized, as it can degrade over time. All reagents should be prepared freshly and calibrated well.[1]

  • Endpoint Determination: The visual determination of the endpoint, especially the transition from blue-black to colorless with the starch indicator, can be subjective. Using a potentiometer for endpoint detection can improve precision.

  • Sample Handling: PAA can be volatile and unstable. Ensure samples are analyzed promptly after collection and are kept cool to minimize degradation.

Q: I suspect interference from hydrogen peroxide in my iodometric titration. How can I confirm and mitigate this?

A: Hydrogen peroxide will also oxidize iodide to iodine, leading to an overestimation of the PAA concentration.[3][4] To mitigate this:

  • Use a two-step titration: First, determine the H2O2 concentration using a method that is selective for it, such as titration with potassium permanganate or ceric sulfate.[5][10] Then, perform the iodometric titration to determine the total peroxide concentration. The PAA concentration can then be calculated by difference.

  • Catalase Addition: Before titration, add catalase enzyme to the sample to specifically decompose the hydrogen peroxide.[1][4]

Colorimetric (DPD) Method

Q: The color in my DPD test is fading quickly. Why is this happening and how can I get an accurate reading?

A: At higher concentrations of PAA, the colored DPD product can be further oxidized to a colorless form, causing the color to fade.[1][4] To obtain an accurate result:

  • Read the result quickly: The measurement should be taken within the time frame specified by the method, typically within one minute of adding the reagent.[21]

  • Dilute the sample: If the PAA concentration is high, dilute the sample with PAA-free water to bring it within the optimal range of the test kit.

Q: My DPD test results seem higher than expected. What could be causing this interference?

A: Other oxidizing agents in your sample can interfere with the DPD method, leading to falsely high readings. Common interferences include:

  • Chlorine and bromine[20]

  • Ozone[20]

  • Oxidized forms of manganese and chromium[20] If these are present, a pre-treatment step may be necessary to remove them before analysis.

Electrochemical Sensors

Q: My PAA sensor is giving unstable or drifting readings. What should I do?

A: Unstable readings from an electrochemical sensor can be due to several reasons:

  • Fouling of the sensor membrane: The sensor's membrane can become coated with substances from the sample, impeding its function. Gently clean the membrane according to the manufacturer's instructions.

  • Air bubbles on the sensor surface: Ensure that the sensor is installed in a way that prevents air bubbles from accumulating on the membrane surface.

  • Need for calibration: Sensors require periodic calibration to maintain accuracy. If the readings are consistently drifting, it may be time to recalibrate the sensor against a standard of known PAA concentration.

Q: The sensor reading does not match the result from my titration. Why is there a discrepancy?

A: Discrepancies between different measurement methods can occur due to:

  • Interferences: The two methods may be affected differently by other substances in the sample. For example, the titration may be influenced by H2O2, while the sensor may be more selective for PAA.[7]

  • Calibration differences: Ensure that both the sensor and the titration reagents are properly calibrated.

  • Response time: The sensor provides a real-time reading, while the titration gives a result for a discrete sample taken at a specific time. If the PAA concentration is fluctuating, the readings may not be directly comparable.

Visual Guides

PAA_Method_Selection start Start: Need to Measure PAA concentration What is the expected PAA concentration? start->concentration high_conc High (>1%) concentration->high_conc High low_conc Low (<1%) concentration->low_conc Low titration Use Iodometric Titration high_conc->titration real_time Is real-time monitoring required? low_conc->real_time yes_rt Yes real_time->yes_rt Yes no_rt No real_time->no_rt No electro_sensor Use Electrochemical Sensor yes_rt->electro_sensor accuracy_need What level of accuracy is needed? no_rt->accuracy_need high_acc High (Quantitative) accuracy_need->high_acc High low_acc Low (Semi-Quantitative) accuracy_need->low_acc Low colorimetric Use Colorimetric Method (e.g., DPD) high_acc->colorimetric test_strips Use Test Strips low_acc->test_strips DPD_Troubleshooting start Problem with DPD Method issue What is the issue? start->issue fading_color Color is fading quickly issue->fading_color Fading Color high_reading Reading is unexpectedly high issue->high_reading High Reading check_conc Is PAA concentration > 10 mg/L? fading_color->check_conc check_interferents Are other oxidants present (e.g., chlorine, ozone)? high_reading->check_interferents dilute_sample Dilute sample and re-test check_conc->dilute_sample Yes read_quickly Ensure reading is taken within 1 minute check_conc->read_quickly No retest Re-test sample dilute_sample->retest read_quickly->retest pretreat Pre-treat sample to remove interferents check_interferents->pretreat Yes check_interferents->retest No pretreat->retest

References

Impact of organic load on Oxonia Active's disinfecting power

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oxonia Active

Topic: Impact of Organic Load on this compound's Disinfecting Power

This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of this compound in environments with varying organic loads.

Frequently Asked Questions (FAQs)

Q1: What are the active ingredients in this compound and how do they work? this compound is a broad-spectrum antimicrobial agent whose disinfecting power comes from a synergistic blend of peracetic acid (PAA) and hydrogen peroxide (H₂O₂).[1][2][3][4][5] These ingredients are powerful oxidizing agents. Their mechanism of action involves denaturing proteins, disrupting the cell wall permeability of microorganisms, and oxidizing essential sulfhydryl and sulfur bonds in proteins and enzymes, which leads to rapid cell death.[6]

Q2: How does the presence of organic load affect the efficacy of this compound? Organic matter—such as blood, serum, proteins, or other biological debris—can significantly reduce the disinfecting power of this compound.[7] This interference occurs in two primary ways:

  • Chemical Neutralization: The organic material chemically reacts with the active ingredients (PAA and H₂O₂), consuming them and making them unavailable to inactivate microorganisms.[8][9]

  • Physical Barrier: The organic soil can act as a physical shield, preventing the disinfectant from reaching and acting upon the microbes.[7][9]

Q3: Is this compound still effective in the presence of organic matter? Peracetic acid is known to maintain its efficacy in the presence of organic soil better than many other disinfectants, such as chlorine-based agents.[6][10] However, its effectiveness is still diminished. Higher concentrations of the disinfectant or longer contact times are required to achieve the desired level of microbial inactivation in "dirty" conditions compared to clean surfaces.[6] For example, while less than 100 ppm of PAA may be effective in clean conditions, 200-500 ppm might be necessary in the presence of organic matter.[6]

Q4: What is the most critical step to ensure effective disinfection with this compound in a laboratory setting? The most critical step is meticulous pre-cleaning.[9][11] Physically removing as much organic and inorganic soil as possible from surfaces before applying the disinfectant is paramount. This ensures that the active ingredients are available to target microorganisms rather than being consumed by reacting with the soil load.[9][12]

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Inconsistent or poor disinfection results despite using the correct dilution. High Organic Load: The presence of residual organic matter (e.g., protein residue, cell culture media) is neutralizing the disinfectant.[8][13]Enhance Pre-Cleaning Protocol: Implement and validate a rigorous cleaning step to physically remove all visible soil before the disinfection stage. Ensure all personnel are trained on the protocol.[9][11]
Rapid bubbling or foaming of the solution upon application with reduced efficacy. Reaction with Organic Matter: A high concentration of organic material can cause a rapid breakdown of the hydrogen peroxide and peracetic acid, leading to off-gassing.[14]Gross Soil Removal: Scrape or wipe away any gross contamination before the main cleaning and disinfection steps. For heavily soiled areas, consider a multi-stage cleaning process.
Failure to achieve expected sporicidal activity. Insufficient Contact Time or Concentration: Bacterial spores are highly resistant. The presence of organic matter further increases the required concentration and contact time for inactivation.[6]Review and Optimize Parameters: Adhering to manufacturer guidelines, verify that the concentration and contact time are sufficient for sporicidal claims under your specific "dirty" conditions. Consider performing an in-house efficacy test to validate your protocol.[15][16]
Discrepancies between lab results and real-world application. Inadequate Simulation: Laboratory tests may not accurately reflect the type and amount of organic soil present in the actual use environment.Use a Relevant Organic Challenge: When validating disinfectant efficacy, use an organic load that simulates real-world conditions (e.g., bovine serum albumin, yeast extract) as specified in standard testing methods.[8][17][18]

Data on Disinfectant Efficacy with Organic Load

The presence of an organic load generally necessitates a higher concentration of disinfectant to achieve the same level of microbial reduction.

Active IngredientConditionRequired Concentration for EfficacyLog ReductionReference Organism(s)
Peracetic Acid Clean (Low Organic Load)<100 ppm>5 log in <5 minBacteria, Fungi, Yeasts
Peracetic Acid Dirty (High Organic Load)200-500 ppm>5 log in <5 minBacteria, Fungi, Yeasts
Hydrogen Peroxide (3%) UnsoiledNot specified5.6 ± 0.8 to 6.1 ± 0.3S. marcescens
Hydrogen Peroxide (3%) Soiled (ISO 14729 model)Not specifiedSignificantly poorer efficacy after 48hS. marcescens

Table data synthesized from multiple sources for illustrative purposes.[6][13]

Experimental Protocols

Protocol: Quantitative Suspension Test for Evaluating Disinfectant Efficacy in the Presence of Organic Load (Based on EN 13727 / ASTM E1052 Principles)

This protocol determines the bactericidal activity of a disinfectant under conditions designed to simulate the presence of organic matter ("dirty conditions").

1. Materials:

  • This compound working solution (prepared at desired concentration).

  • Standardized microbial suspension (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442) at ~1.5–5.0 x 10⁸ CFU/mL.

  • Interfering Substance (Organic Load): Solution of 3.0 g/L bovine serum albumin (BSA) and 3.0 mL/L washed sheep erythrocytes.[8]

  • Validated neutralizer solution (e.g., Letheen broth with sodium thiosulfate) to stop the disinfectant's action.

  • Hard Water (for dilutions).

  • Tryptic Soy Agar (TSA) or other suitable growth medium.

2. Procedure:

  • Preparation: Prepare dilutions of this compound in hard water. Warm all solutions (microbial suspension, organic load, disinfectant, neutralizer) to the test temperature (e.g., 20°C).

  • Test Mixture: In a sterile tube, pipette 1 mL of the interfering substance (organic load) and 1 mL of the microbial suspension. Mix and equilibrate for 2 minutes.

  • Disinfection: Add 8 mL of the prepared this compound working solution to the test mixture. Immediately start a timer for the specified contact time (e.g., 5 minutes).

  • Neutralization: At precisely the end of the contact time, transfer 1 mL of the test mixture into a tube containing 8 mL of neutralizer and 1 mL of water. Mix thoroughly.

  • Enumeration of Survivors: Within 30 minutes of neutralization, perform serial 10-fold dilutions of the neutralized sample. Plate 1 mL of appropriate dilutions onto TSA plates in duplicate.

  • Controls: Run parallel controls to validate the test, including a neutralizer efficacy control and a viable count control (without disinfectant).

  • Incubation: Incubate plates at 37°C for 24-48 hours.

  • Calculation: Count the colonies on the plates and calculate the number of surviving CFU/mL. Determine the log reduction by comparing this to the initial viable count control. A log reduction ≥ 5 is typically required for a bactericidal claim.[18]

Mandatory Visualizations

G cluster_workflow Disinfectant Efficacy Testing Workflow A Prepare Reagents (Microbes, Disinfectant, Organic Load) B Combine Microbes + Organic Load A->B C Add Disinfectant (Start Contact Time) B->C D Stop Reaction with Neutralizer C->D E Plate Serial Dilutions & Incubate D->E F Count Survivors & Calculate Log Reduction E->F

Caption: Workflow for testing disinfectant efficacy under organic load.

G cluster_logic Logical Pathway of Organic Load Interference cluster_outcomes Outcomes OA This compound (PAA + H₂O₂) OL Organic Load (e.g., Proteins) OA->OL Reacts with & is Consumed by MO Microorganism OA->MO Oxidizes & Inactivates OL->MO Shields NO Neutralized Disinfectant OL->NO Leads to MI Microbial Inactivation (Successful Disinfection) MO->MI SF Survival / Failure (Reduced Efficacy) NO->SF

References

Validation & Comparative

A Head-to-Head Battle of Biocides: Oxonia Active vs. Glutaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the critical landscape of disinfection and sterilization, researchers and drug development professionals are constantly seeking the most effective agents to ensure microbial control. This guide provides a detailed comparison of two widely used high-level disinfectants: Oxonia Active, a peroxyacetic acid-based formulation, and glutaraldehyde, a saturated dialdehyde. We will delve into their mechanisms of action, antimicrobial efficacy supported by experimental data, and the methodologies behind these findings.

At a Glance: Key Differences

FeatureThis compound (Peracetic Acid-based)Glutaraldehyde
Primary Active(s) Peracetic Acid (PAA) & Hydrogen PeroxideGlutaraldehyde
Mechanism of Action Oxidation of cellular components, disruption of cell membranes.Alkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups, leading to the alteration of RNA, DNA, and protein synthesis.[1]
Antimicrobial Spectrum Broad: Bacteria, viruses, fungi, and spores.[2][3][4] Effective against biofilms.[4][5]Broad: Bacteria (including mycobacteria), viruses, fungi, and spores.[6][7][8][9]
Activation Requirement No activation required.Requires alkalinization (pH 7.5-8.5) to become sporicidal.[1]
Material Compatibility Non-corrosive to stainless steel and aluminum at recommended concentrations. Compatible with many plastics and rubbers.[3][4][10]Non-corrosive to many materials, including endoscopic equipment, rubber, and plastic.[1] Can fix organic matter to surfaces.[7][8]
Environmental Profile Decomposes into water, oxygen, and acetic acid.[10][11]Requires specific disposal protocols due to potential toxicity.[7]

Efficacy Deep Dive: Quantitative Data

The following table summarizes the comparative efficacy of peracetic acid (the active component of this compound) and glutaraldehyde from various studies.

OrganismDisinfectantConcentrationContact TimeLog Reduction / ResultStudy Reference
Bacillus subtilis sporesPeracetic AcidNot specified30 min>99.9% inactivation[6]
Bacillus subtilis sporesGlutaraldehydeNot specified30 min~90% inactivation[6]
Bacillus atrophaeus spores0.2% Peracetic AcidMIC: 0.003-0.006%--[2][3]
Bacillus atrophaeus spores2.0% GlutaraldehydeMIC: 0.6-1.1%--[2][3]
Enterococcus faecalis50% Peracetic Acid8 minComplete eradication[1][12]
Enterococcus faecalis2.45% Glutaraldehyde4 hoursComplete eradication[1][12]
Salmonella TyphimuriumPeracetic Acid0.002%Not specified≥5 log10 reduction[13]
Salmonella TyphimuriumGlutaraldehyde0.03%Not specified≥5 log10 reduction[13]
Vegetative Bacteria0.2% Peracetic Acid10-20 minEffective germicide[7][8]
Vegetative Bacteria2% Glutaraldehyde10-20 minEffective germicide[7][8]

Visualizing the Mechanisms of Action

To understand how these disinfectants achieve microbial inactivation, we can visualize their primary mechanisms.

G cluster_oxonia This compound (Peracetic Acid) Mechanism PAA Peracetic Acid (PAA) & Hydrogen Peroxide Oxidation Generates Reactive Oxygen Species PAA->Oxidation Membrane Cell Membrane Oxidation->Membrane attacks Proteins Cellular Proteins Oxidation->Proteins attacks DNA DNA Oxidation->DNA attacks Disruption Disruption of Cell Wall & Membrane Permeability Membrane->Disruption Denaturation Denaturation Proteins->Denaturation Damage Oxidative Damage DNA->Damage Lysis Cell Lysis Disruption->Lysis Denaturation->Lysis Damage->Lysis

Caption: Mechanism of this compound.

G cluster_glutaraldehyde Glutaraldehyde Mechanism Glut Glutaraldehyde Activation Alkaline Activation (pH 7.5-8.5) Glut->Activation Alkylation Alkylation Activation->Alkylation SH Sulfhydryl (-SH) Alkylation->SH OH Hydroxyl (-OH) Alkylation->OH COOH Carboxyl (-COOH) Alkylation->COOH NH2 Amino (-NH2) Alkylation->NH2 Targets Cellular Components (Proteins, DNA, RNA) SH->Targets OH->Targets COOH->Targets NH2->Targets Crosslinking Cross-linking of Proteins Targets->Crosslinking Inactivation Enzyme Inactivation & Altered Synthesis Targets->Inactivation Death Cell Death Crosslinking->Death Inactivation->Death G cluster_workflow General Experimental Workflow for Disinfectant Efficacy Testing A Prepare Standardized Microbial/Spore Suspension B Inoculate Carrier (Carrier Test) or Add to Solution (Suspension Test) A->B C Expose to Disinfectant (Varying Concentration & Contact Time) B->C D Neutralize Disinfectant Action C->D E Recover & Culture Surviving Microbes D->E F Enumerate Survivors (e.g., Colony Forming Units) E->F G Calculate Log Reduction vs. Control F->G

References

A Comparative Guide to Surface Sanitation: Peracetic Acid vs. Sodium Hypochlorite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the critical landscape of pharmaceutical manufacturing and research, maintaining a sterile environment is paramount. The choice of a surface sanitizer plays a pivotal role in preventing cross-contamination and ensuring product integrity. This guide provides an objective, data-driven comparison of two widely used disinfectants: peracetic acid (PAA) and sodium hypochlorite (NaOCl). By examining their antimicrobial efficacy, mechanisms of action, material compatibility, and safety profiles, this document aims to equip researchers and professionals with the necessary information to make informed decisions for their specific sanitation needs.

Executive Summary

Peracetic acid and sodium hypochlorite are both potent broad-spectrum disinfectants. PAA is a strong oxidizer that decomposes into harmless byproducts, namely acetic acid, oxygen, and water.[1][2] It is less affected by organic matter and has a lower potential to form harmful disinfection byproducts (DBPs) compared to sodium hypochlorite.[2][3] Sodium hypochlorite, the active ingredient in bleach, is a widely available and cost-effective disinfectant.[2] However, its efficacy can be significantly reduced by organic load, and it is known to produce chlorinated DBPs.[2][4]

Antimicrobial Efficacy: A Quantitative Comparison

The following tables summarize experimental data on the virucidal, bactericidal, and sporicidal efficacy of peracetic acid and sodium hypochlorite on various surfaces. It is important to note that efficacy is dependent on concentration, contact time, temperature, pH, and the presence of organic matter.

Table 1: Virucidal Efficacy against SARS-CoV-2 on Hard, Non-Porous Surfaces[1][5][6]
DisinfectantConcentration (ppm)Contact Time (min)SurfaceSoil LoadLog Reduction
Peracetic Acid20010Stainless SteelYes> 3
20010HDPEYes> 3
10005Stainless SteelYes> 5
100010Stainless SteelYes> 5
Sodium Hypochlorite100010Stainless SteelYes> 3
100010HDPEYes> 3
2001Stainless SteelNo< 2
2001HDPENo< 2.3

HDPE: High-Density Polyethylene

Table 2: Bactericidal Efficacy against Common Foodborne Pathogens
DisinfectantConcentrationContact TimeOrganismSurfaceLog Reduction/Inhibition ZoneReference
Peracetic Acid1000 mg/L10 minE. coli, P. fluorescens, S. aureusStainless SteelIncomplete removal[5]
Sodium Hypochlorite100 mg/L10 minE. coli, P. fluorescens, S. aureusStainless SteelComplete removal[5]
Peracetic Acid2.0%-E. faecalisAgarSimilar to 5.0% NaOCl[6]
Sodium Hypochlorite5.0%-E. faecalisAgarStatistically significant inhibition[6]
Table 3: Sporicidal Efficacy against Resistant Bacterial Spores
DisinfectantConcentrationContact TimeOrganismInactivation (%)Reference
Peracetic Acid2.0 - 4.5 mg/L20 - 30 minClostridium perfringens spores71%[7]
Sodium Hypochlorite2.0 - 4.5 mg/L20 - 30 minClostridium perfringens spores95%[7]
Peracetic Acid-30 minBacillus subtilis spores>99.9%[8]
Sodium Hypochlorite-30 minBacillus subtilis spores>99.9%[8]

Mechanisms of Action

The antimicrobial activity of both disinfectants stems from their strong oxidizing properties, but they target cellular components through different pathways.

Peracetic Acid

Peracetic acid disrupts the cell membrane by oxidizing sulfhydryl and sulfur bonds in proteins and enzymes, leading to increased cell wall permeability and eventual lysis. It also denatures proteins and alters cellular metabolism.

Peracetic_Acid_Mechanism cluster_cell Cellular Targets PAA Peracetic Acid (PAA) Membrane Cell Membrane (Lipids & Proteins) PAA->Membrane Oxidation of lipids Disruption of permeability Proteins Proteins & Enzymes (-SH groups) PAA->Proteins Denaturation Oxidation of sulfhydryl bonds DNA DNA PAA->DNA Oxidative damage Cell Bacterial Cell Lysis Cell Lysis Membrane->Lysis Increased Permeability Inactivation Enzyme Inactivation Proteins->Inactivation Loss of function Damage DNA Damage DNA->Damage Mutation/Strand breaks

Caption: Mechanism of action of Peracetic Acid on a bacterial cell.

Sodium Hypochlorite

Sodium hypochlorite's antimicrobial action is primarily due to hypochlorous acid (HOCl), which forms when it dissolves in water. HOCl is a potent oxidizing agent that leads to the inhibition of essential bacterial enzymes, degradation of nucleic acids, and disruption of cell membrane integrity.

Sodium_Hypochlorite_Mechanism cluster_cell Cellular Targets NaOCl Sodium Hypochlorite (NaOCl) HOCl Hypochlorous Acid (HOCl) NaOCl->HOCl Dissociation in water Water H₂O Water->HOCl Enzymes Bacterial Enzymes (Sulfhydryl groups) HOCl->Enzymes Irreversible oxidation DNA_RNA DNA & RNA HOCl->DNA_RNA Chloramination & Nitrogenous base destruction Membrane Cell Membrane HOCl->Membrane Disruption of integrity Inactivation Metabolic Inhibition Enzymes->Inactivation Inhibition of metabolism Damage Genetic Damage DNA_RNA->Damage Loss of genetic material Lysis Cell Lysis Membrane->Lysis Cell Lysis

Caption: Mechanism of action of Sodium Hypochlorite on a bacterial cell.

Experimental Protocols

To ensure the reproducibility and validity of disinfectant efficacy studies, standardized methodologies are crucial. The following outlines a general experimental workflow for comparing the efficacy of surface sanitizers, based on principles from established protocols such as the ASTM E2197 Standard Quantitative Disk Carrier Test Method.[9][10]

General Experimental Workflow

Experimental_Workflow cluster_A Materials cluster_B Microorganism cluster_C Inoculation cluster_D Treatment cluster_E Exposure cluster_F Stopping the Reaction cluster_G Quantification cluster_H Results A 1. Preparation of Materials B 2. Inoculum Preparation A->B C 3. Carrier Inoculation B->C D 4. Disinfectant Application C->D E 5. Contact Time D->E F 6. Neutralization E->F G 7. Enumeration of Survivors F->G H 8. Data Analysis G->H A1 Sterilize carriers (e.g., stainless steel disks) A2 Prepare disinfectant solutions (PAA and NaOCl) B1 Culture target microorganism (e.g., bacteria, virus, spore) B2 Harvest and standardize inoculum C1 Apply standardized inoculum to carriers C2 Dry inoculum on carriers D1 Apply disinfectant to inoculated carriers E1 Maintain specified contact time and temperature F1 Add neutralizing broth to stop disinfectant activity G1 Elute and plate survivors G2 Incubate and count colonies/plaques H1 Calculate Log Reduction

Caption: Generalized workflow for evaluating disinfectant efficacy.

1. Preparation of Materials and Reagents:

  • Test Carriers: Stainless steel disks (1 cm diameter) are typically used to represent hard, non-porous surfaces. They must be thoroughly cleaned and sterilized prior to use.

  • Disinfectant Solutions: Prepare fresh solutions of peracetic acid and sodium hypochlorite at the desired concentrations. The concentration of active ingredients should be verified using appropriate analytical methods (e.g., titration).

  • Culture Media and Reagents: Prepare sterile culture media, diluents, and neutralizing broths specific to the test microorganism.

2. Preparation of Test Microorganism:

  • A standardized culture of the target microorganism (e.g., bacteria, virus, or fungal spores) is prepared according to standard microbiological techniques.

  • The microbial suspension is centrifuged and resuspended in a suitable diluent to achieve a target concentration.

3. Inoculation of Carriers:

  • A small, precise volume (e.g., 10 µL) of the standardized microbial suspension is applied to the center of each sterile carrier.

  • The inoculated carriers are then dried under controlled conditions (e.g., in a biosafety cabinet or desiccator) to allow the microorganisms to attach to the surface.

4. Application of Disinfectant:

  • A specified volume of the disinfectant solution is applied to each inoculated carrier, ensuring complete coverage of the inoculum.

  • Control carriers are treated with a sterile saline or water blank.

5. Contact Time:

  • The treated carriers are held for a predetermined contact time at a specified temperature.

6. Neutralization:

  • After the contact time, the antimicrobial action of the disinfectant is immediately stopped by transferring the carrier to a tube containing a validated neutralizing broth.

7. Enumeration of Survivors:

  • The carriers in the neutralizing broth are vortexed or sonicated to elute the surviving microorganisms.

  • The eluate is serially diluted and plated onto appropriate agar plates.

  • The plates are incubated under optimal conditions for the growth of the test microorganism.

  • The number of colony-forming units (CFUs) or viral plaques is counted.

8. Data Analysis:

  • The log reduction in viable microorganisms is calculated by comparing the number of survivors on the disinfectant-treated carriers to the number on the control carriers.

Material Compatibility

The corrosive nature of disinfectants is a critical consideration, as it can damage equipment and surfaces over time.

Table 4: General Material Compatibility
MaterialPeracetic AcidSodium Hypochlorite
Metals
Stainless Steel (304, 316)Good (potential for corrosion at high concentrations/temperatures)Good (can cause pitting and corrosion over time)
AluminumPoor (corrosive)Poor (corrosive)
Copper, Brass, BronzePoor (corrosive)Poor (corrosive)
Plastics
Polypropylene (PP)ExcellentExcellent
Polyethylene (PE)ExcellentExcellent
Polyvinyl Chloride (PVC)GoodGood
Elastomers
Viton®ExcellentGood
EPDMGoodFair
Buna-N (Nitrile)FairPoor

Compatibility can vary based on the specific formulation of the disinfectant, concentration, temperature, and contact time. It is always recommended to consult the manufacturer's guidelines and conduct in-house compatibility testing.

Safety and Environmental Considerations

Peracetic Acid:

  • Advantages: Decomposes into environmentally benign byproducts (acetic acid, oxygen, water).[1] It does not produce chlorinated disinfection byproducts.[2]

  • Disadvantages: Concentrated solutions are corrosive and can be an irritant to the skin, eyes, and respiratory system. It is also a strong oxidizer and requires careful handling.

Sodium Hypochlorite:

  • Advantages: Widely available and inexpensive.

  • Disadvantages: Can produce harmful trihalomethanes (THMs) and other chlorinated byproducts upon reaction with organic matter.[2] It is corrosive to many metals and can cause discoloration of certain materials. Concentrated solutions are hazardous and can release chlorine gas if mixed with acids.

Conclusion

The selection of a surface sanitizer should be based on a comprehensive evaluation of its antimicrobial efficacy against relevant microorganisms, its compatibility with the materials to be disinfected, and its safety and environmental profile.

  • Peracetic acid is a highly effective, environmentally friendly option that is less susceptible to interference from organic matter. It is particularly well-suited for applications where the formation of chlorinated byproducts is a concern.

  • Sodium hypochlorite remains a viable and cost-effective disinfectant, especially for general-purpose sanitation. However, its efficacy is more dependent on clean conditions, and its potential to form harmful byproducts and corrode materials requires careful management.

Ultimately, the optimal choice will depend on the specific requirements of the application, including the types of surfaces and equipment, the expected microbial load, and regulatory considerations. Validation of the chosen disinfectant under in-use conditions is essential to ensure its effectiveness in maintaining a controlled and sterile environment.

References

Validation of Oxonia Active for eliminating specific pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the validation of a disinfectant's efficacy is paramount. This guide provides a comprehensive comparison of Oxonia Active, a peroxyacetic acid-based sanitizer, with other common disinfectant alternatives. The following analysis is based on available experimental data to offer an objective overview of its performance against specific pathogens.

Quantitative Efficacy Comparison

The effectiveness of a disinfectant is typically measured by its ability to reduce a microbial population, often expressed as a log reduction. A higher log reduction indicates a more effective disinfectant. The table below summarizes the quantitative efficacy of this compound and its alternatives against various pathogens.

DisinfectantPathogenConcentrationContact TimeLog ReductionTest Method
This compound Escherichia coli1.0%> 10 minComplete elimination (>5 log)Suspension Test[1]
Staphylococcus aureus1.0%> 10 minComplete elimination (>5 log)Suspension Test[1]
Bacillus subtilis1.0%> 10 minComplete elimination (>5 log)Suspension Test[1]
Pathogen Cocktail1.0%Not Specified> 3 logSurface and Biofilm Test[1]
Spore-forming organisms2%Not SpecifiedVaries by speciesAqueous Suspension[2]
Sodium Hypochlorite Escherichia coli100 or 200 mg/l10 minReduction from 13.7 x 10³ to 1.2 x 10² cells/mm²Adhesion Assay[3]
Pseudomonas fluorescens100 or 200 mg/l10 minReduction from 6.0 x 10³ to < 1.2 x 10² cells/mm²Adhesion Assay[3]
Staphylococcus aureus100 or 200 mg/l10 minReduction from 3.2 x 10³ to < 1.2 x 10² cells/mm²Adhesion Assay[3]
Chlorine Dioxide Shiga toxin-producing E. coli10 mg/LNot Specified6-7 logNot Specified[4]
Listeria monocytogenes10 mg/LNot Specified~5-6 logNot Specified[4]
Listeria monocytogenes3 mg/L90 seconds4 logNot Specified[5]
Hydrogen Peroxide (Improved) Various healthcare pathogensNot Specified30-60 seconds> 6 logNot Specified[6]

Experimental Protocols

The data presented above is derived from various standardized and peer-reviewed experimental methodologies. Understanding these protocols is crucial for interpreting the results accurately.

Suspension Test

The suspension test is a quantitative method used to evaluate the efficacy of a liquid disinfectant against a specific microorganism in suspension.

  • Preparation of Microbial Suspension: A standardized culture of the test microorganism is prepared and diluted to a specific concentration.

  • Exposure: A specified volume of the disinfectant is added to the microbial suspension.

  • Contact Time: The mixture is incubated for a predetermined contact time at a specific temperature.

  • Neutralization: The action of the disinfectant is stopped by adding a suitable neutralizer.

  • Enumeration: The number of surviving microorganisms is determined by plating the neutralized solution and counting the resulting colonies. The log reduction is then calculated by comparing the final count to the initial count.

AOAC Use-Dilution Test

The AOAC Use-Dilution Test is a carrier-based method designed to determine the effectiveness of disinfectants on hard, non-porous surfaces.[7][8][9]

  • Carrier Preparation: Stainless steel cylinders (carriers) are inoculated with a standardized culture of the test organism and then dried.[7][9]

  • Disinfectant Exposure: The inoculated carriers are immersed in the disinfectant solution for a specified contact time and temperature.[7]

  • Neutralization and Culture: After exposure, the carriers are transferred to a growth medium containing a neutralizer to inactivate the disinfectant.[7][8]

  • Incubation and Observation: The culture tubes are incubated, and the presence or absence of growth (turbidity) is observed.[8] A passing result is typically defined by the absence of growth in a specified number of replicate tests.

Biofilm Efficacy Testing

Testing disinfectant efficacy against biofilms is critical as these microbial communities exhibit increased resistance.

  • Biofilm Growth: Biofilms of the target microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) are grown on suitable surfaces (e.g., coupons in a CDC Biofilm Reactor) under controlled conditions.[10][11][12]

  • Disinfectant Treatment: The biofilm-coated surfaces are exposed to the disinfectant for a specific contact time.[10]

  • Neutralization and Harvesting: The disinfectant is neutralized, and the remaining viable cells in the biofilm are harvested through scraping, vortexing, or sonication.[10]

  • Enumeration: The number of viable cells is quantified, and the log reduction is calculated by comparing the results to untreated control biofilms.[10]

Visualizing Experimental Workflow

To further clarify the process of disinfectant validation, the following diagram illustrates a typical experimental workflow for a suspension test.

Disinfectant_Efficacy_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare Microbial Suspension C Mix Suspension and Disinfectant A->C B Prepare Disinfectant Solution B->C D Incubate for Contact Time C->D Start Timing E Neutralize Disinfectant D->E End Timing F Plate Serial Dilutions E->F G Incubate Plates F->G H Count Colonies and Calculate Log Reduction G->H

References

A Comparative Analysis of Sporicidal Efficacy: Oxonia Active Versus Other Chemical Sterilants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sporicidal Performance with Supporting Experimental Data

In the critical landscape of pharmaceutical and biomedical research, the complete inactivation of bacterial spores is paramount to ensuring sterile environments and the safety of therapeutic products. This guide provides a comparative study of the sporicidal activity of Oxonia Active, a peracetic acid and hydrogen peroxide-based sterilant, against other widely used sterilizing agents: glutaraldehyde, hydrogen peroxide, and formaldehyde. This analysis is based on a comprehensive review of published experimental data to assist researchers in making informed decisions for their specific sterilization needs.

Executive Summary

This compound, a blend of peracetic acid (PAA) and hydrogen peroxide (H₂O₂), demonstrates potent and rapid sporicidal activity. Its efficacy is attributed to a synergistic mechanism where hydrogen peroxide facilitates the penetration of peracetic acid through the resilient spore coat. Comparative data reveals that while all examined sterilants are effective, their performance varies significantly based on concentration, contact time, temperature, and the presence of organic matter.

  • This compound (Peracetic Acid/Hydrogen Peroxide) : Exhibits rapid sporicidal action, often achieving a high log reduction of spores in shorter contact times compared to other agents. Its breakdown products (acetic acid, water, and oxygen) are environmentally benign.

  • Glutaraldehyde : A widely used sterilant, effective against a broad spectrum of microorganisms, including spores. However, it typically requires longer contact times for sporicidal action and is known for its toxic and irritant properties.

  • Hydrogen Peroxide : Effective as a vapor-phase or liquid sterilant, particularly at higher concentrations and temperatures. Its sporicidal activity is generally slower than that of peracetic acid.

  • Formaldehyde : A historically significant sterilant, particularly in its gaseous form. Its use is increasingly limited due to its classification as a carcinogen and its potent irritant effects.

This guide will delve into the quantitative data supporting these observations, detail the experimental protocols used for their evaluation, and visualize the mechanisms of action of these sterilants.

Data Presentation: Quantitative Comparison of Sporicidal Activity

The following tables summarize the sporicidal efficacy of the selected sterilants against Bacillus subtilis spores, a common biological indicator for sterilization processes. The data has been compiled from various studies and standardized where possible for comparative purposes.

Table 1: Sporicidal Activity of Liquid Sterilants Against Bacillus subtilis Spores

SterilantConcentrationContact TimeLog ReductionTemperature (°C)Test Method
This compound (PAA/H₂O₂) 2%Not SpecifiedHigh Sensitivity40Aqueous Suspension
Peracetic Acid168-336 ppm1-2 hours>5Not SpecifiedMicromethod
Peracetic Acid0.05%30 min≥ 3Not SpecifiedEN 13704
Glutaraldehyde2%8-10 hoursComplete InactivationNot SpecifiedAOAC Sporicidal Test
Glutaraldehyde2%30 min~1 (90% inactivation)20Suspension
Hydrogen Peroxide6%6 hoursComplete InactivationNot SpecifiedAOAC Sporicidal Test
Hydrogen Peroxide5625-11250 ppm5-7 hours>5Not SpecifiedMicromethod
Formaldehyde1875-3750 ppm5-30 min>5Not SpecifiedMicromethod
Formaldehyde8%30 min<1 (<90% inactivation)20Suspension

Table 2: D-values for Bacillus subtilis Spores with Various Chemical Sterilants

SterilantConcentrationD-value (minutes)Temperature (°C)
Glutaraldehyde2.0%25Not Specified
Formaldehyde0.5%11.8Not Specified
Hydrogen Peroxide26.5%4.7Not Specified

Note: D-value represents the time required to achieve a 1-log (90%) reduction in the microbial population.

Experimental Protocols

The data presented in this guide is primarily based on standardized methods for evaluating the efficacy of sporicidal agents. The two most prominent methods are the AOAC Sporicidal Activity Test and the European Standard EN 13704.

AOAC Official Method 966.04: Sporicidal Activity of Disinfectants

This method is a carrier-based test used to determine the sporicidal efficacy of liquid sterilants.

Key Methodological Steps:

  • Test Organisms: Spores of Bacillus subtilis (ATCC 19659) and Clostridium sporogenes (ATCC 3584) are used.

  • Carriers: Porcelain penicylinders and silk suture loops are inoculated with a standardized concentration of spores (typically 1x10⁵ to 1x10⁶ spores per carrier).

  • Exposure: The inoculated and dried carriers are immersed in the test sterilant at the manufacturer's recommended use-dilution and contact time.

  • Neutralization: After the exposure time, the carriers are transferred to a neutralizing broth to inactivate the sterilant.

  • Incubation: The carriers are then placed in a suitable growth medium and incubated for 21 days.

  • Observation: The tubes are observed for signs of growth (turbidity). The absence of growth indicates sporicidal activity.

EN 13704: Quantitative Suspension Test for the Evaluation of Sporicidal Activity

This European standard specifies a quantitative suspension test to evaluate the sporicidal activity of chemical disinfectants.

Key Methodological Steps:

  • Test Organism: A suspension of Bacillus subtilis spores is prepared.

  • Test Conditions: The test is performed under simulated "clean" (0.3 g/L bovine albumin) or "dirty" (3.0 g/L bovine albumin) conditions to mimic the presence of organic soil.

  • Exposure: A sample of the disinfectant is added to the spore suspension and maintained at a specified temperature and contact time.

  • Neutralization: After the contact time, an aliquot is taken and the disinfectant is neutralized.

  • Enumeration: The number of surviving spores is determined by plating.

  • Calculation: The log reduction in spore count is calculated. A disinfectant must achieve a minimum of a 3-log reduction to be considered sporicidal under the test conditions.

Mandatory Visualization: Mechanisms of Sporicidal Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms by which each sterilant inactivates bacterial spores.

This compound (Peracetic Acid & Hydrogen Peroxide) Sporicidal Mechanism

G cluster_spore Bacterial Spore cluster_sterilant This compound Spore Intact Spore SporeCoat Spore Coat (Proteinaceous Layers) InnerMembrane Inner Membrane & Core (DNA, Enzymes) InactivatedSpore Inactivated Spore InnerMembrane->InactivatedSpore Spore Inactivation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->SporeCoat Compromises Spore Coat Integrity PAA Peracetic Acid (PAA) PAA->SporeCoat Penetrates Weakened Coat PAA->InnerMembrane Damages Membrane, Inactivates Enzymes, Degrades DNA

Caption: Synergistic action of this compound on a bacterial spore.

Glutaraldehyde Sporicidal Mechanism

G cluster_spore Bacterial Spore Spore Intact Spore SporeCoat Spore Coat Proteins (Amino & Sulfhydryl Groups) InnerComponents Core Proteins & Enzymes InactivatedSpore Inactivated Spore InnerComponents->InactivatedSpore Inhibition of Germination & Outgrowth Glutaraldehyde Glutaraldehyde Glutaraldehyde->SporeCoat Penetrates Outer Layers Glutaraldehyde->InnerComponents Cross-links Proteins & Enzymes (Alkylation)

Caption: Glutaraldehyde's protein cross-linking mechanism.

Hydrogen Peroxide Sporicidal Mechanism

G cluster_spore Bacterial Spore Spore Intact Spore SporeCoat Spore Coat InnerMembrane Inner Membrane DNA Spore DNA InactivatedSpore Inactivated Spore DNA->InactivatedSpore Spore Inactivation H2O2 Hydrogen Peroxide (H₂O₂) HydroxylRadical Hydroxyl Radicals (•OH) H2O2->HydroxylRadical Generates HydroxylRadical->SporeCoat Damages HydroxylRadical->InnerMembrane Damages HydroxylRadical->DNA Causes Strand Breaks

Caption: Oxidative damage mechanism of hydrogen peroxide.

Formaldehyde Sporicidal Mechanism

G cluster_spore Bacterial Spore Spore Intact Spore SporeCoat Spore Coat DNA Spore DNA InactivatedSpore Inactivated Spore DNA->InactivatedSpore Lethal DNA Damage Proteins Spore Proteins Formaldehyde Formaldehyde Formaldehyde->SporeCoat Penetrates Formaldehyde->DNA Alkylation & Cross-linking of DNA Formaldehyde->Proteins Protein Cross-linking

Caption: Formaldehyde's mechanism of DNA and protein alkylation.

Conclusion

The selection of a sporicidal agent is a critical decision in research and manufacturing environments. This compound, with its synergistic blend of peracetic acid and hydrogen peroxide, offers a rapid and effective solution for spore inactivation. Its performance, particularly in terms of contact time, is highly competitive when compared to traditional sterilants like glutaraldehyde and formaldehyde. While glutaraldehyde remains a potent sporicide, its longer required contact times and significant health and safety concerns are notable drawbacks. Hydrogen peroxide is a viable alternative, especially in vaporized form, though it may require longer exposure times or higher concentrations to achieve the same level of efficacy as peracetic acid-based formulations. Formaldehyde, despite its historical use, is increasingly being replaced due to its toxicity.

Researchers, scientists, and drug development professionals should carefully consider the specific requirements of their application, including material compatibility, required turnaround time, and safety protocols, when selecting a sporicidal agent. The data and experimental context provided in this guide aim to facilitate a more informed and objective decision-making process.

Navigating Surface Cleanliness: A Comparative Guide to Residual Testing for Oxonia Active and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete removal of disinfectant residues from treated surfaces is a critical step in maintaining experimental integrity and product safety. Oxonia Active, a peracetic acid (PAA) and hydrogen peroxide (H₂O₂) based disinfectant, is favored for its broad-spectrum efficacy and environmentally friendly decomposition products. However, verifying its removal, alongside comparing its residual testing methods with other common disinfectants, requires a clear understanding of the available analytical techniques. This guide provides a detailed comparison of residual testing methodologies for this compound and its alternatives, supported by experimental principles.

Comparison of Residual Testing Methods

The selection of a residual testing method depends on factors such as the active ingredient of the disinfectant, required sensitivity, and the nature of the surface. Below is a comparative summary of common methods for this compound and its alternatives.

Disinfectant ClassActive Ingredient(s)Primary Testing MethodsPrinciple of DetectionKey Considerations
Peroxygens Peracetic Acid (PAA) & Hydrogen Peroxide (H₂O₂)Titration, Colorimetric Assays (DPD, ABTS), Enzymatic Methods, HPLCOxidation-reduction reactions leading to a measurable color change or electrochemical signal.PAA and H₂O₂ often coexist and require methods that can differentiate between them or measure them sequentially. Commercial test strips offer a semi-quantitative rapid screening option.[1]
Quaternary Ammonium Compounds (QACs) Benzalkonium chloride, etc.High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Mass Spectrometry (LC/MS), SpectrophotometryChromatographic separation followed by UV or mass detection; formation of a colored complex for spectrophotometry.The EPA has recently finalized test methods for measuring QAC residues on hard surfaces, which are expected to leave the most residue after rinsing compared to other classes.[2][3][4][5]
Phenolic Compounds Phenol, o-phenylphenol, etc.High-Performance Liquid Chromatography (HPLC)Chromatographic separation with UV detection.The EPA has also released finalized test methods for phenolic compounds, which are expected to leave the least residue after a water rinse.[2][3][4][5]
Halogens Sodium hypochlorite (Chlorine)Colorimetric Methods (DPD), Test Strips, TitrationReaction with an indicator (e.g., DPD) to produce a color proportional to the chlorine concentration.Test strips are widely used for rapid, on-site assessment of chlorine residuals.[6]
Biguanides ChlorhexidineHigh-Performance Liquid Chromatography (HPLC)Chromatographic separation with UV detection.Incompatible with anionic compounds, which can affect sampling and analysis.[7]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducible and accurate residual testing. Below are outlines of key experimental protocols for this compound and a common alternative, Quaternary Ammonium Compounds.

This compound (Peracetic Acid & Hydrogen Peroxide) Residual Testing

1. Titration Method (for higher concentrations)

  • Principle: A two-step titration is used to determine the concentrations of H₂O₂ and then PAA. First, H₂O₂ is titrated with a standard solution of ceric sulfate. Subsequently, potassium iodide is added, which reacts with PAA to liberate iodine. The liberated iodine is then titrated with sodium thiosulfate.[1][8]

  • Experimental Workflow:

    • Sample Collection: A defined surface area is swabbed with a sterile swab moistened with a suitable solvent (e.g., deionized water). Alternatively, a rinse sample of a known volume is collected from the surface.

    • H₂O₂ Titration: The sample is acidified, and potassium iodide is added. The liberated iodine is titrated with a standardized sodium thiosulfate solution using a starch indicator.

    • PAA Titration: To the same sample, a catalyst (e.g., ammonium molybdate) is added to facilitate the reaction between H₂O₂ and potassium iodide. The newly liberated iodine is then titrated with sodium thiosulfate. The PAA concentration is calculated from the second titration value.

2. Colorimetric Method (DPD Assay for lower concentrations)

  • Principle: In the presence of iodide, PAA oxidizes N,N-diethyl-p-phenylenediamine (DPD) to form a colored product, which can be measured spectrophotometrically. To measure H₂O₂ with the same chemistry, a catalyst like ammonium molybdate is added.[9][10]

  • Experimental Workflow:

    • Sample Collection: As described for the titration method.

    • PAA Measurement: The sample is added to a solution containing DPD and potassium iodide in a buffer. After a specific reaction time, the absorbance is measured at a specific wavelength (e.g., 515 nm).

    • Total Peroxide (PAA + H₂O₂) Measurement: To a separate aliquot of the sample, ammonium molybdate is added along with the DPD and iodide reagents. The absorbance is measured, representing the total peroxide concentration.

    • H₂O₂ Calculation: The concentration of H₂O₂ is determined by subtracting the PAA concentration from the total peroxide concentration.

    • Quantification: The concentrations are calculated based on a standard curve prepared with known concentrations of PAA and H₂O₂.

A general workflow for surface residual testing is illustrated in the diagram below.

Residual_Testing_Workflow cluster_sampling Surface Sampling cluster_extraction Sample Preparation cluster_analysis Analytical Measurement cluster_quantification Data Analysis Swabbing Swabbing Elution Elution/Extraction Swabbing->Elution Rinsing Rinsing Rinsing->Elution Titration Titration Elution->Titration Colorimetry Colorimetry/Spectrophotometry Elution->Colorimetry Chromatography Chromatography (HPLC/LC-MS) Elution->Chromatography Quantification Quantification Titration->Quantification Colorimetry->Quantification Chromatography->Quantification

General Workflow for Surface Residual Testing
Quaternary Ammonium Compounds (QACs) Residual Testing

1. High-Performance Liquid Chromatography (HPLC) Method

  • Principle: This method utilizes HPLC to separate QACs from other components in the sample extract. The separated compounds are then detected and quantified by a UV detector or a mass spectrometer (LC/MS).

  • Experimental Workflow:

    • Sample Collection: A specified area of the surface is wiped with a material like a cotton cloth soaked in a suitable solvent (e.g., methanol).[4]

    • Extraction: The QACs are extracted from the wiping material into the solvent, often with the aid of sonication.

    • Analysis: An aliquot of the extract is injected into the HPLC system.

    • Quantification: The concentration of QACs is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

The EPA has established standardized protocols for the application, removal, and analysis of residues from disinfectants containing phenolic compounds and QACs on nonporous hard surfaces to ensure safety, particularly in food preparation areas.[4][5]

Conclusion

The selection of an appropriate residual testing method is paramount for ensuring surface cleanliness and safety in research and manufacturing environments. For this compound, both titration and colorimetric methods offer reliable means of quantification, with the latter being more suitable for trace-level analysis. Alternatives like QACs and phenolic compounds often necessitate more sophisticated chromatographic techniques, for which standardized EPA methods are now available. Understanding the principles and experimental workflows of these methods allows for the implementation of a robust and validated cleaning and disinfection program.

References

Peracetic Acid vs. Chlorine-Based Disinfectants: A Comparative Guide for Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

In the meticulous environment of research and drug development, the choice of disinfectant is paramount to maintaining aseptic conditions and ensuring the integrity of experimental outcomes. While chlorine-based disinfectants have long been a staple, peracetic acid (PAA) is emerging as a formidable alternative, offering a distinct set of advantages in efficacy, safety, and material compatibility. This guide provides a comprehensive comparison to inform the selection of the most appropriate disinfectant for your laboratory's specific needs.

At a Glance: PAA vs. Chlorine-Based Disinfectants

FeaturePeracetic Acid (PAA)Chlorine-Based Disinfectants (e.g., Sodium Hypochlorite)
Disinfection Efficacy Broad-spectrum; effective against bacteria, fungi, viruses, and spores.[1][2]Broad-spectrum; effective against many microorganisms, but may require higher concentrations or longer contact times for spores.
Contact Time Rapid action, often effective with shorter contact times.[2]Can require longer contact times for full efficacy, especially against resistant organisms.
Disinfection Byproducts (DBPs) Decomposes into harmless byproducts: acetic acid, water, and oxygen.[3][4]Can form harmful DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs), upon reaction with organic matter.[3]
Material Compatibility Generally more compatible with a wider range of materials, including some plastics and metals, though can be corrosive at high concentrations.Can be highly corrosive to metals and may degrade certain plastics and rubbers over time.
Organic Load Tolerance Maintains higher efficacy in the presence of organic soil.Efficacy is significantly reduced by the presence of organic matter.
Safety Profile Pungent odor and can be irritating to skin and eyes in concentrated form. Requires proper handling and personal protective equipment (PPE).Strong odor, irritant to skin, eyes, and respiratory tract. Can release toxic chlorine gas if mixed with acids.
Environmental Impact Considered more environmentally friendly due to its decomposition into non-toxic substances.[1]The formation of persistent and potentially toxic DBPs raises environmental concerns.

In-Depth Efficacy Comparison

Peracetic acid generally demonstrates superior or comparable biocidal activity across a wide range of microorganisms, often at lower concentrations and with shorter contact times than chlorine-based disinfectants.

Table 1: Quantitative Comparison of Antimicrobial Efficacy
MicroorganismDisinfectantConcentrationContact TimeLog ReductionReference
E. coliPeracetic Acid3 ppm10 min~0.89[5]
Sodium Hypochlorite3 ppm10 min~0.83[5]
Peracetic Acid10 ppm10 min~2.50[5]
Sodium Hypochlorite10 ppm10 min~3.48[5]
SalmonellaPeracetic Acid10 ppm10 min~2.5[5]
Sodium Hypochlorite10 ppm10 minEffective[5]
C. parvumPeracetic Acid50 ppm-1.23[5]
Sodium Hypochlorite50 ppm-0.94[5]
Peracetic Acid200 ppm-3.8[5]
Sodium Hypochlorite200 ppm-3.61[5]

Note: Log reduction signifies a 10-fold (1-log), 100-fold (2-log), 1,000-fold (3-log), etc., reduction in the number of viable microorganisms.

Mechanisms of Action: A Visual Representation

The fundamental difference in how these disinfectants eliminate microorganisms lies in their chemical interactions with cellular components.

G cluster_paa Peracetic Acid (PAA) Mechanism cluster_chlorine Chlorine-Based Disinfectant Mechanism PAA Peracetic Acid Radicals Generates Reactive Oxygen Species (e.g., hydroxyl radicals) PAA->Radicals Membrane Oxidizes Cell Membrane Lipids Radicals->Membrane Proteins Denatures Proteins and Enzymes Radicals->Proteins DNA Disrupts DNA and RNA Radicals->DNA Lysis Cell Lysis and Death Membrane->Lysis Proteins->Lysis DNA->Lysis Chlorine Hypochlorous Acid (HOCl) Chloramine Forms Chloramines with organic matter Chlorine->Chloramine Enzyme_inhibition Inhibits Key Enzymatic Reactions Chlorine->Enzyme_inhibition Oxidation Oxidizes Cellular Components Chlorine->Oxidation Metabolism Disrupts Cellular Metabolism Enzyme_inhibition->Metabolism Cell_death Cell Death Metabolism->Cell_death Oxidation->Cell_death

Caption: Mechanisms of action for PAA and chlorine-based disinfectants.

Disinfection Byproduct Formation: A Key Differentiator

A significant advantage of peracetic acid is its favorable degradation profile. In contrast, chlorine-based disinfectants can react with organic material present in the laboratory environment to form potentially hazardous disinfection byproducts (DBPs).

G cluster_paa PAA Degradation Pathway cluster_chlorine Chlorine DBP Formation Pathway PAA Peracetic Acid (CH3COOOH) Degradation Spontaneous Decomposition PAA->Degradation Products Acetic Acid (Vinegar) Water (H2O) Oxygen (O2) Degradation->Products Chlorine Chlorine (e.g., NaOCl) Reaction Reaction Chlorine->Reaction Organic Organic Matter (e.g., cell debris, media) Organic->Reaction DBPs Disinfection Byproducts (e.g., Trihalomethanes, Haloacetic Acids) Reaction->DBPs

Caption: Degradation and byproduct formation of PA and chlorine.

Experimental Protocols for Efficacy Testing

To ensure a disinfectant meets the specific requirements of a laboratory, its efficacy should be validated under conditions that mimic its intended use. The following are summaries of widely accepted testing methodologies.

AOAC Use-Dilution Test (Adapted for Laboratory Surfaces)

This test evaluates the efficacy of a disinfectant against dried microorganisms on a hard, non-porous surface.

Methodology:

  • Preparation of Test Organisms: Cultures of relevant laboratory isolates or standard organisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are grown in a suitable broth medium.

  • Carrier Inoculation: Sterile carriers (e.g., small stainless steel cylinders or glass slides) are immersed in the microbial culture and then dried under controlled conditions.

  • Disinfectant Exposure: The inoculated carriers are immersed in the prepared disinfectant solution for a specified contact time.

  • Neutralization and Culturing: After exposure, the carriers are transferred to a neutralizing broth to stop the action of the disinfectant. The broth is then incubated to determine if any microorganisms have survived.

  • Interpretation: The absence of growth in the subculture indicates effective disinfection. A predetermined number of carriers must show no growth for the disinfectant to pass the test.[6]

Surface Challenge Test (as per USP <1072>)

This method is designed to more closely simulate the practical application of a disinfectant on laboratory surfaces.

Methodology:

  • Surface Coupon Preparation: Representative surfaces from the laboratory (e.g., stainless steel, epoxy-coated flooring, laminated countertops) are cut into small coupons and sterilized.

  • Inoculation: A known quantity of a test microorganism is spread over a defined area on the surface of the coupon and allowed to dry.

  • Disinfectant Application: The disinfectant is applied to the inoculated surface using a method that simulates laboratory practice (e.g., spraying, wiping).

  • Contact Time: The disinfectant is allowed to remain in contact with the surface for a specified period.

  • Recovery and Enumeration: The surface is sampled using a sterile swab or by placing the coupon in a neutralizing solution. The number of surviving microorganisms is then determined through plating and colony counting.

  • Log Reduction Calculation: The effectiveness of the disinfectant is expressed as a log reduction in the microbial population. A 3-log reduction (99.9% kill rate) for vegetative bacteria and a 2-log reduction (99% kill rate) for spores are common acceptance criteria.[7][8][9]

G start Start: Select Test Microorganism and Surface prep_culture Prepare Standardized Microbial Culture start->prep_culture prep_surface Prepare and Sterilize Surface Coupons start->prep_surface inoculate Inoculate Coupons with Known Microbial Load prep_culture->inoculate prep_surface->inoculate dry Dry Inoculum under Controlled Conditions inoculate->dry apply_disinfectant Apply Disinfectant (Spray or Wipe) dry->apply_disinfectant contact_time Specified Contact Time apply_disinfectant->contact_time neutralize Neutralize Disinfectant Action contact_time->neutralize recover Recover Surviving Microorganisms neutralize->recover enumerate Enumerate Survivors (Plate Count) recover->enumerate calculate Calculate Log Reduction enumerate->calculate end End: Compare to Acceptance Criteria calculate->end

Caption: A typical workflow for a disinfectant surface challenge test.

Conclusion

For research laboratories, peracetic acid presents several compelling advantages over traditional chlorine-based disinfectants. Its broad-spectrum efficacy, rapid action, favorable safety and environmental profile, and superior performance in the presence of organic loads make it a highly effective solution for maintaining the stringent aseptic conditions required for sensitive research and drug development. While chlorine-based disinfectants remain effective in certain applications, the potential for harmful byproduct formation and material corrosion necessitates careful consideration of their use. Ultimately, the selection of a disinfectant should be based on a thorough risk assessment, considering the specific applications, materials, and safety protocols within the laboratory.

References

Quantitative analysis of microbial reduction after Oxonia Active treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Quantitative Comparison of Oxonia Active™ with Alternative Disinfectants

This guide provides a detailed comparison of the microbial reduction efficacy of this compound™, a peracetic acid-based disinfectant, with two common alternatives: chlorine dioxide and quaternary ammonium compounds (QACs). The information presented is based on available experimental data to assist researchers and professionals in making informed decisions for their specific applications.

Quantitative Microbial Reduction Data

The following tables summarize the log reduction of various microorganisms achieved with this compound™ (and its primary active ingredient, peracetic acid) and its alternatives. It is important to note that the efficacy of a disinfectant can be influenced by factors such as concentration, contact time, temperature, and the presence of organic matter. The data presented here is compiled from various studies and manufacturer's information.

Table 1: Log Reduction of Staphylococcus aureus

DisinfectantConcentrationContact TimeLog ReductionSource(s)
This compound™ (Peracetic Acid-based)0.05%5 min>5[1]
Peracetic Acid0.5%15 secAlmost 100% inactivation[2]
Chlorine Dioxide5.0 mg/LNot Specified>5[3]
Quaternary Ammonium Compounds (QACs)1:500 dilution30 sec≥3[4]

Table 2: Log Reduction of Escherichia coli

| Disinfectant | Concentration | Contact Time | Log Reduction | Source(s) | | :--- | :--- | :--- | :--- | | this compound™ (Peracetic Acid-based) | 0.05% | 5 min | >5 |[1] | | Peracetic Acid | 75 mg/L | Not Specified | ~5 |[5] | | Peracetic Acid | 1.5 mg/L | 20 min | 2.43 | | | Chlorine Dioxide | 10 mg/L | 15 min | 5.5 |[6] | | Quaternary Ammonium Compounds (QACs) | 1:500 dilution | 30 sec | ≥3 |[4] |

Table 3: Log Reduction of Listeria monocytogenes

| Disinfectant | Concentration | Contact Time | Log Reduction | Source(s) | | :--- | :--- | :--- | :--- | | this compound™ | 0.20-0.28% v/v | 1 min | Effective against |[7] | | Peracetic Acid | 200 ppm | 5 min | 4.0–4.5 |[8] | | Chlorine Dioxide | 5.0 ppm | 5 min | 2.4–2.7 |[8] | | Quaternary Ammonium Compounds (QACs) | 400 ppm | 5 min | 3.0–3.7 |[8] |

Experimental Protocols

The quantitative data presented in this guide is typically generated using standardized testing methods. Below are summaries of key experimental protocols used to evaluate the efficacy of disinfectants.

AOAC Official Method 960.09: Germicidal and Detergent Sanitizing Action of Disinfectants

This method is used to evaluate the efficacy of sanitizers for use on pre-cleaned, non-porous, food contact surfaces.

  • Test Organisms: Staphylococcus aureus (ATCC 6538) and Escherichia coli (ATCC 11229) are typically used.

  • Inoculum Preparation: A suspension of the test organism is prepared and standardized.

  • Test Procedure: 99 mL of the disinfectant solution at the desired concentration is placed in a sterile flask. 1 mL of the organism suspension is added to the disinfectant.

  • Contact Time: The mixture is swirled for a specified contact time, typically 30 seconds.

  • Neutralization: After the contact time, a neutralizing solution is added to stop the antimicrobial action of the disinfectant.

  • Enumeration: The number of surviving microorganisms is determined by plating the neutralized solution onto an appropriate growth medium.

  • Calculation: The log reduction is calculated by comparing the number of surviving organisms to the initial number of organisms in the inoculum. A 99.999% reduction (5-log reduction) is typically required to pass the test.[1][9][10]

ASTM E1153: Standard Test Method for Efficacy of Sanitizers Recommended for Inanimate Non-Food Contact Surfaces

This method evaluates the efficacy of sanitizers on hard, non-porous surfaces.

  • Test Surface: Sterile carriers, such as glass or stainless steel slides, are used.

  • Inoculation: A standardized culture of the test organism (e.g., Staphylococcus aureus, Klebsiella pneumoniae) is applied to the surface of the carrier and allowed to dry.

  • Test Procedure: The inoculated carrier is immersed in or sprayed with the disinfectant solution for a specified contact time.

  • Neutralization: The carrier is then transferred to a neutralizing broth to inactivate the disinfectant.

  • Enumeration: The number of surviving bacteria is determined by plating the neutralized solution.

  • Calculation: The log reduction is calculated by comparing the number of surviving bacteria on the treated carrier to the number on an untreated control carrier.[7]

EN 1276: Chemical disinfectants and antiseptics — Quantitative suspension test

This European standard is used to evaluate the bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic, and institutional areas.

  • Test Organisms: A panel of bacteria including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Enterococcus hirae is used.

  • Test Conditions: The test is performed under simulated "clean" or "dirty" conditions (using bovine albumin solution to simulate organic soil).

  • Procedure: A sample of the disinfectant is added to a test suspension of the bacteria in the presence of the interfering substance.

  • Contact Time and Temperature: The mixture is maintained at a specified temperature for a defined contact time (e.g., 5 minutes).

  • Neutralization and Plating: After the contact time, the bactericidal action is neutralized, and the surviving bacteria are enumerated by plating.

  • Performance Criteria: To pass the test, the product must demonstrate a 5-log reduction in viable counts.

Mechanisms of Action & Experimental Workflow

The following diagrams illustrate the general mechanisms of action for each disinfectant type and a typical experimental workflow for evaluating disinfectant efficacy.

G Experimental Workflow for Disinfectant Efficacy Testing cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_culture Prepare Bacterial Culture inoculate Inoculate Surfaces with Bacteria prep_culture->inoculate prep_disinfectant Prepare Disinfectant Solution expose Expose to Disinfectant for Contact Time prep_disinfectant->expose prep_surfaces Prepare Test Surfaces (Carriers) prep_surfaces->inoculate dry Dry Inoculum inoculate->dry dry->expose neutralize Neutralize Disinfectant expose->neutralize plate Plate and Incubate neutralize->plate count Count Colonies (CFU) plate->count calculate Calculate Log Reduction count->calculate

General experimental workflow for surface disinfection efficacy testing.

G Mechanism of Action: Peracetic Acid (this compound) PAA Peracetic Acid (PAA) CellWall Bacterial Cell Wall/Membrane PAA->CellWall Disrupts cell membrane via oxidation Proteins Proteins & Enzymes PAA->Proteins Denatures proteins and inactivates enzymes DNA DNA PAA->DNA Disrupts DNA

Simplified mechanism of action for peracetic acid.

G Mechanism of Action: Chlorine Dioxide ClO2 Chlorine Dioxide (ClO2) CellWall Bacterial Cell Wall ClO2->CellWall Penetrates cell wall AminoAcids Amino Acids (e.g., Cysteine, Tryptophan) ClO2->AminoAcids Reacts with and oxidizes amino acids ProteinSynth Protein Synthesis AminoAcids->ProteinSynth Inhibits protein synthesis

Simplified mechanism of action for chlorine dioxide.

G Mechanism of Action: Quaternary Ammonium Compounds (QACs) QAC Quaternary Ammonium Compound (QAC) CellMembrane Negatively Charged Cell Membrane QAC->CellMembrane Adsorption to cell surface MembraneDisrupt Membrane Disruption & Leakage CellMembrane->MembraneDisrupt Disruption of membrane integrity CellLysis Cell Lysis MembraneDisrupt->CellLysis Leads to cell death

Simplified mechanism of action for quaternary ammonium compounds.

References

Assessing the Material Compatibility of Oxonia Active with Common Laboratory Plastics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of research and development, maintaining a sterile and controlled laboratory setting is paramount. The choice of disinfectant plays a crucial role in this, not only for its biocidal efficacy but also for its compatibility with the various materials that constitute a modern laboratory. Oxonia Active, a peracetic acid-based disinfectant, is widely used for its broad-spectrum antimicrobial activity. However, a critical consideration for its implementation is its potential impact on the integrity of common laboratory plastics. This guide provides a comparative assessment of the material compatibility of this compound with frequently used lab plastics, alongside common alternative disinfectants.

This document summarizes available chemical compatibility data and, more importantly, provides a detailed experimental protocol to empower researchers to generate their own quantitative data under specific laboratory conditions. This approach is crucial as the compatibility of a plastic with a chemical agent can be influenced by various factors, including concentration, temperature, and exposure duration.

Comparative Analysis of Material Compatibility

The following tables provide a summary of the reported chemical compatibility of this compound (represented by its active ingredient, peracetic acid) and common laboratory disinfectants with a selection of frequently used lab plastics. The data is compiled from various chemical resistance charts and manufacturer guidelines. It is important to note that these are general guidelines, and for critical applications, specific testing is highly recommended.

Table 1: Material Compatibility of this compound (Peracetic Acid) with Common Lab Plastics

Plastic TypeChemical NameCompatibility RatingPotential Effects
Polypropylene (PP)Peracetic AcidB - Good to LimitedMay cause cracking on bending with prolonged exposure[1].
Polyethylene (PE)Peracetic AcidB - Good to LimitedService life may be dependent on temperature and grade of the plastic[1].
Polystyrene (PS)Peracetic AcidC - Not RecommendedLikely to cause damage.
Polycarbonate (PC)Peracetic AcidC - Not RecommendedMay cause stress cracking and degradation[2].
Polyethylene Terephthalate (PETG)Peracetic AcidB - Good to LimitedGenerally considered to have fair resistance, but testing is advised[3].

Rating Key:

  • A - Excellent: No significant effect.

  • B - Good: Minor effect, slight corrosion or discoloration.

  • C - Fair/Limited: Moderate effect, not recommended for continuous use. Softening, loss of strength, or swelling may occur.

  • D - Severe Effect/Not Recommended: Significant degradation of the plastic is likely.

Table 2: Comparative Material Compatibility of Alternative Laboratory Disinfectants

Plastic TypeSodium Hypochlorite (Bleach)Ethanol (70%)Isopropanol (70%)Quaternary Ammonium Compounds
Polypropylene (PP) A - Excellent[4][5][6]A - ExcellentA - ExcellentA - Excellent
Polyethylene (PE) A - Excellent[7][8]A - ExcellentA - ExcellentA - Excellent
Polystyrene (PS) A - Excellent[9]C - Fair/LimitedC - Fair/LimitedA - Excellent
Polycarbonate (PC) C - Not Recommended[2]B - Good[10][11][12]B - GoodB - Good
Polyethylene Terephthalate (PETG) B - GoodA - Excellent[13]A - Excellent[14][15]A - Excellent

Experimental Protocol for Material Compatibility Assessment

To obtain quantitative data directly relevant to your laboratory's specific conditions and applications, a systematic experimental approach is essential. The following protocol is based on the principles outlined in the ASTM D543 "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents"[16][17][18][19][20].

Objective:

To quantitatively assess the effect of this compound and other disinfectants on the physical properties of common laboratory plastics.

Materials:
  • Test specimens of the plastics of interest (e.g., Polypropylene, Polyethylene, Polystyrene, Polycarbonate, PETG) with known dimensions and weight. A minimum of three replicates for each plastic/disinfectant combination is recommended.

  • This compound at the intended use-dilution.

  • Alternative disinfectants at their use-concentrations.

  • Control solution (e.g., deionized water).

  • Chemical-resistant containers with lids.

  • Analytical balance (accurate to 0.1 mg).

  • Calipers or a micrometer.

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat.

Procedure:
  • Initial Measurements:

    • Label each test specimen with a unique identifier.

    • Measure and record the initial weight of each specimen using an analytical balance.

    • Measure and record the initial dimensions (length, width, thickness) of each specimen using calipers or a micrometer.

    • Visually inspect each specimen and record its initial appearance (color, clarity, surface texture).

  • Immersion:

    • Place each set of triplicate specimens in a separate, labeled, chemical-resistant container.

    • Completely immerse the specimens in the corresponding disinfectant solution or control solution. Ensure the volume of the liquid is at least 10 times the volume of the specimens.

    • Securely close the containers to prevent evaporation.

  • Incubation:

    • Store the containers at a controlled temperature that reflects the typical laboratory environment (e.g., room temperature, or a specified elevated temperature if relevant to the application).

    • The duration of the immersion should be representative of the maximum expected contact time in the laboratory. A period of 7 days is a common starting point for such tests.

  • Post-Immersion Analysis:

    • After the designated immersion period, carefully remove the specimens from the solutions using appropriate chemical-resistant forceps.

    • Gently rinse the specimens with deionized water and pat them dry with a lint-free cloth.

    • Allow the specimens to air-dry in a controlled environment for a specified period (e.g., 24 hours) to ensure the removal of any absorbed surface moisture.

  • Final Measurements:

    • Measure and record the final weight of each specimen.

    • Measure and record the final dimensions of each specimen.

    • Visually inspect each specimen and record any changes in appearance (e.g., swelling, shrinking, discoloration, crazing, cracking, or dissolving).

Data Analysis and Interpretation:
  • Percentage Weight Change:

    • Calculate the percentage weight change for each specimen using the formula: % Weight Change = [(Final Weight - Initial Weight) / Initial Weight] * 100

  • Percentage Dimensional Change:

    • Calculate the percentage change for each dimension (length, width, thickness) using a similar formula: % Dimensional Change = [(Final Dimension - Initial Dimension) / Initial Dimension] * 100

  • Visual Assessment:

    • Summarize the observed changes in appearance in a descriptive table.

Visualizing the Workflow and Compatibility

To further clarify the experimental process and the comparative compatibility, the following diagrams are provided.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_specimens Prepare & Label Plastic Specimens initial_measure Initial Measurements (Weight, Dimensions, Appearance) prep_specimens->initial_measure immersion Immerse Specimens in Disinfectant & Control Solutions initial_measure->immersion incubation Incubate at Controlled Temperature & Duration immersion->incubation post_immersion Remove, Rinse, & Dry Specimens incubation->post_immersion final_measure Final Measurements (Weight, Dimensions, Appearance) post_immersion->final_measure calc_weight Calculate % Weight Change final_measure->calc_weight calc_dim Calculate % Dimensional Change final_measure->calc_dim assess_visual Assess Visual Changes final_measure->assess_visual CompatibilityComparison cluster_disinfectants Disinfectants cluster_plastics Lab Plastics oxonia This compound (Peracetic Acid) pp_pe Polypropylene (PP) Polyethylene (PE) oxonia->pp_pe Good to Limited ps Polystyrene (PS) oxonia->ps Not Recommended pc Polycarbonate (PC) oxonia->pc Not Recommended petg PETG oxonia->petg Good to Limited bleach Sodium Hypochlorite (Bleach) bleach->pp_pe Excellent bleach->ps Excellent bleach->pc Not Recommended bleach->petg Good alcohols Alcohols (Ethanol, Isopropanol) alcohols->pp_pe Excellent alcohols->ps Fair to Limited alcohols->pc Good alcohols->petg Excellent quats Quaternary Ammonium Compounds quats->pp_pe Excellent quats->ps Excellent quats->pc Good quats->petg Excellent

References

Cost-benefit analysis of using Oxonia Active in a research facility

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the fast-paced and meticulously controlled environment of a research facility, the choice of a disinfectant is a critical decision that impacts not only the integrity of experimental outcomes but also operational efficiency and laboratory safety. This guide provides a comprehensive cost-benefit analysis of Oxonia Active, a peroxyacetic acid (PAA)-based disinfectant, comparing it with a common alternative, sodium hypochlorite (bleach). The following sections present quantitative data, detailed experimental protocols, and visual aids to facilitate an informed decision-making process.

Executive Summary

This compound, a stabilized blend of peroxyacetic acid and hydrogen peroxide, offers broad-spectrum antimicrobial efficacy, including sporicidal activity, which is crucial for maintaining aseptic conditions.[1] Its primary advantages lie in its rapid action, good material compatibility with many common laboratory surfaces, and environmentally friendly decomposition into harmless byproducts. While the initial procurement cost of this compound may be higher than traditional disinfectants like sodium hypochlorite, a comprehensive analysis reveals a favorable cost-benefit ratio when considering factors such as reduced contact time, lower risk of corrosion to sensitive equipment, and decreased labor costs.

Performance Comparison: this compound vs. Sodium Hypochlorite

The following tables summarize the key performance indicators for this compound and Sodium Hypochlorite, providing a basis for a direct comparison of their utility within a research setting.

Table 1: Efficacy and Contact Time

FeatureThis compound (Peroxyacetic Acid-based)Sodium Hypochlorite (Bleach)
Spectrum of Activity Bactericidal, Virucidal, Fungicidal, Sporicidal[1]Bactericidal, Virucidal, Fungicidal, Mycobactericidal (not effective against bacterial spores)[2]
Log Reduction (Efficacy) > 5-log reduction for various foodborne pathogens at 1.0% concentration for >10 min[3]>6-log reduction on glass and aluminum after 15 minutes for Vibrio cholerae[4]
Contact Time Effective in as little as 1 minute for some applications; typically 5-15 minutes[3][5]10-60 minutes for surface disinfection[6]
Influence of Organic Matter Less affected by organic soil compared to chlorine-based disinfectants.Easily inactivated by organic material, requiring thorough pre-cleaning.[6]

Table 2: Material Compatibility

MaterialThis compound (Peroxyacetic Acid-based)Sodium Hypochlorite (Bleach)
304 & 316 Stainless Steel Non-corrosive at recommended concentrations[7][8]Can cause pitting and corrosion, especially with prolonged contact; rinsing is crucial[9]
Aluminum Non-corrosive at recommended concentrations[7][8]Not recommended.
Plastics (e.g., PVC, Polyethylene) Compatible with most plastics and rubber materials[7][8]Can cause discoloration, swelling, and cracking of some plastics and rubber over time[6]
Elastomers (e.g., Silicone, EPDM) Generally good compatibility, though some swelling may occur with prolonged exposure.Can cause degradation and embrittlement.

Table 3: Cost-Benefit Analysis

FactorThis compoundSodium Hypochlorite
Procurement Cost Higher initial cost. (e.g., ~$76.58/gallon for a 50-gallon drum)Lower initial cost. (e.g., ~$4.00 - $7.99/gallon)
Use Dilution Highly concentrated, allowing for high dilution rates.Requires dilution, but often at lower ratios than PAA-based products.
Labor Costs Shorter contact times and a no-rinse application on some surfaces can reduce labor.[1]Longer contact times and the need for rinsing to prevent corrosion can increase labor.
Equipment Longevity Good material compatibility minimizes the risk of costly equipment damage.[7][8]Corrosive nature can lead to premature degradation of stainless steel and other sensitive materials.[9]
Environmental Impact Decomposes into water, oxygen, and acetic acid.[1]Can form harmful disinfection byproducts (DBPs) and is toxic to aquatic life.
Safety Irritant; requires appropriate PPE.Corrosive and an irritant; can release toxic chlorine gas if mixed with acids or ammonia.[10]

Experimental Protocols

To ensure the validity of efficacy claims, standardized testing methodologies are employed. The following are detailed protocols for key experiments cited in the evaluation of disinfectants.

AOAC Use-Dilution Test (AOAC Official Methods 955.14, 955.15, and 964.02)

This method is the industry standard for evaluating the efficacy of liquid disinfectants on hard surfaces.

  • Test Organisms: Salmonella enterica (ATCC 10708), Staphylococcus aureus (ATCC 6538), and Pseudomonas aeruginosa (ATCC 15442) are typically used.

  • Carrier Preparation: Stainless steel cylinders (penicylinders) are contaminated with a standardized culture of the test organism and then dried.

  • Disinfectant Exposure: The contaminated carriers are immersed in the disinfectant solution at the specified concentration for a predetermined contact time (e.g., 10 minutes).

  • Neutralization and Incubation: After exposure, the carriers are transferred to a neutralizing broth to stop the action of the disinfectant. The broth is then incubated to allow for the growth of any surviving microorganisms.

  • Evaluation: The number of tubes showing growth is recorded. For a "pass," a certain number of carriers must show no growth (e.g., for Salmonella enterica, at least 59 out of 60 carriers must be sterile).

ASTM E1153: Standard Test Method for Efficacy of Sanitizers Recommended for Inanimate Surfaces

This method is used to evaluate the antimicrobial efficacy of sanitizers on pre-cleaned, hard, non-porous surfaces.

  • Test Organisms: Typically Staphylococcus aureus (ATCC 6538) and Klebsiella pneumoniae (ATCC 4352) or Enterobacter aerogenes (ATCC 13048).

  • Inoculation of Carriers: Sterile glass slide carriers are inoculated with a known concentration of the test organism and allowed to dry.

  • Sanitizer Application: The sanitizer is applied to the inoculated carriers according to the product's label directions for a specified contact time.

  • Neutralization and Enumeration: The carriers are then transferred to a neutralizing solution. The solution is serially diluted and plated to enumerate the surviving bacteria.

  • Calculation of Log Reduction: The number of surviving bacteria on the treated carriers is compared to the number on untreated control carriers to calculate the percentage and log reduction. A passing result typically requires a 99.9% (3-log) reduction in the number of microorganisms.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of this compound and the logical workflow for selecting an appropriate disinfectant for a research facility.

G cluster_cell Bacterial Cell cell_wall Cell Wall/ Membrane cytoplasm Cytoplasm cell_wall->cytoplasm lysis Cell Lysis & Death cell_wall->lysis proteins Proteins & Enzymes cytoplasm->proteins dna DNA cytoplasm->dna cytoplasm->lysis proteins->lysis dna->lysis paa Peracetic Acid (this compound) paa->cell_wall Disrupts cell wall permeability paa->cytoplasm Oxidizes intracellular components paa->proteins Denatures proteins by oxidizing sulfhydryl and sulfur bonds paa->dna Disrupts genetic material

Caption: Mechanism of action of peracetic acid on a bacterial cell.

G start Start: Select a Disinfectant define_needs Define Needs: - Target Organisms - Surface Types - Application Method start->define_needs efficacy Evaluate Efficacy: - Spectrum of Activity - Contact Time - Log Reduction Data define_needs->efficacy efficacy->define_needs Efficacy Not Met compatibility Assess Material Compatibility efficacy->compatibility Efficacy Met compatibility->define_needs Not Compatible safety Review Safety Profile: - PPE Requirements - Toxicity - Handling & Storage compatibility->safety Compatible safety->define_needs Unsafe cost Conduct Cost-Benefit Analysis: - Procurement Cost - Labor & Time Savings - Equipment Longevity safety->cost Safe to Use cost->define_needs Not Cost-Effective select Select Optimal Disinfectant cost->select Cost-Effective validate Validate in-house (if necessary) select->validate implement Implement & Train Staff validate->implement

Caption: Logical workflow for selecting a laboratory disinfectant.

Conclusion

The selection of a disinfectant in a research facility is a multifaceted decision that extends beyond a simple comparison of purchase prices. This compound, with its rapid and broad-spectrum efficacy, favorable material compatibility, and environmentally benign profile, presents a compelling option for facilities prioritizing experimental integrity and long-term operational efficiency. While sodium hypochlorite remains a cost-effective choice for general disinfection, its corrosive nature and susceptibility to inactivation by organic matter can pose risks to sensitive equipment and may necessitate more rigorous cleaning protocols. By carefully weighing the quantitative data and considering the total cost of ownership, research facilities can make an informed choice that aligns with their specific needs and quality standards.

References

Safety Operating Guide

Proper Disposal of Oxonia Active: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Oxonia Active, a peracetic acid-based sanitizer and disinfectant, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of both concentrated and diluted this compound solutions, in line with safety data sheet (SDS) recommendations. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This is a critical step in mitigating exposure risks.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Chemical-resistant apron or lab coat.
Respiratory Protection Not typically required under normal, well-ventilated conditions. Use a respirator with an appropriate cartridge if ventilation is inadequate or if mists are generated.

Crucial Safety Note: Never mix this compound with bleach or other chlorinated products, as this will result in the release of hazardous chlorine gas.[1][2]

II. Disposal of Concentrated this compound ("As Sold")

Concentrated this compound is a hazardous substance and must be disposed of as chemical waste through an approved waste disposal facility.[1][3][4] Under no circumstances should the concentrated product be poured down the drain.

In the event of a spill, the following procedures should be followed:

A. Small Spills:

  • Containment: Immediately contain the spill using an inert absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1][3][5]

  • Dilution: Carefully dilute the contained product with at least 10 times the volume of water.[1][3]

  • Transfer: Transfer the diluted mixture to an open-topped container.[1][3]

  • Neutralization: Move the container to a safe, well-ventilated area for neutralization. Slowly add a suitable alkali, such as sodium bicarbonate, until the pH is neutral.[3][4][6]

  • Disposal: Dispose of the neutralized mixture in accordance with local regulations.

B. Large Spills:

  • Evacuation: Immediately evacuate the area.[1][3]

  • Containment: If it is safe to do so, stop the leak and contain the spill to prevent it from entering waterways.[1]

  • Reaction Subdual: Allow any chemical reactions to subside before proceeding with cleanup.[1][3]

  • Collection: Collect the spilled material for disposal.[1][3]

  • Professional Disposal: Contact a licensed hazardous waste disposal company to handle the final disposal.

  • Sewer Discharge: Obtain consent from the local water authority before considering discharge to the sewer system.[1][3][6]

III. Disposal of Diluted this compound ("At Use Dilution")

Used, diluted solutions of this compound generally do not require special environmental precautions for disposal.[1] However, it is crucial to adhere to local regulations regarding wastewater discharge.

Table 2: Typical Use Dilution of this compound

ApplicationDilution Range
Sanitizing Non-Food Contact Surfaces 0.5% - 4.0%
Antimicrobial Treatment of Water Filters 0.5% - 2.0%
Continuous Treatment of Conveyors 0.20% - 0.28%
Antimicrobial Treatment of RO Membranes 0.1% - 0.2%

For spills involving the at-use dilution, the procedure is as follows:

  • Containment: Stop the leak if it is safe to do so.[1]

  • Absorption: Contain the spillage and collect it with a non-combustible absorbent material.[1]

  • Disposal: Place the absorbed material into a suitable container for disposal according to local regulations.[1]

  • Rinsing: Traces of the spill can be flushed away with water.[1]

IV. Container Disposal

Proper disposal of the original container is also a critical step:

  • Emptying: Ensure the container is completely empty.

  • Recycling/Disposal: Take the empty container to an approved waste handling site for recycling or disposal.[6]

  • Prohibition of Reuse: Do not reuse empty containers for any purpose.[6]

V. Experimental Protocols

The neutralization of small spills of concentrated this compound is a key experimental protocol for ensuring safety.

Protocol for Neutralization of Small Spills:

  • Objective: To safely neutralize a small spill of concentrated this compound for disposal.

  • Materials:

    • Inert absorbent material (e.g., vermiculite, sand).

    • Sodium bicarbonate.

    • pH indicator strips.

    • Open-topped container.

    • Appropriate PPE.

  • Procedure:

    • Don all required PPE.

    • Contain the spill with the inert absorbent material.

    • Carefully transfer the absorbed material to an open-topped container.

    • In a well-ventilated area, slowly add water to achieve a dilution of at least 1:10 (this compound to water).

    • Gradually add sodium bicarbonate to the diluted solution while gently stirring.

    • Periodically check the pH of the solution using pH indicator strips.

    • Continue adding sodium bicarbonate until the pH is between 6.0 and 8.0.

    • Dispose of the neutralized solution in accordance with local regulations.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Oxonia_Active_Disposal_Workflow start Start: this compound for Disposal is_concentrated Is the solution concentrated ('As Sold')? start->is_concentrated spill Is it a spill? is_concentrated->spill Yes spill_diluted Is it a spill of diluted solution? is_concentrated->spill_diluted No ('At Use Dilution') concentrated_disposal Dispose as hazardous waste via an approved disposal plant. spill->concentrated_disposal No (Routine Disposal) small_spill Small Spill spill->small_spill Yes (Small) large_spill Large Spill spill->large_spill Yes (Large) contain_small 1. Contain with inert material. small_spill->contain_small evacuate 1. Evacuate the area. large_spill->evacuate dilute 2. Dilute at least 1:10 with water. contain_small->dilute transfer 3. Transfer to open-top container. dilute->transfer neutralize 4. Neutralize with sodium bicarbonate. transfer->neutralize dispose_neutralized 5. Dispose according to local regulations. neutralize->dispose_neutralized contain_large 2. Contain the spill. evacuate->contain_large subside 3. Let reaction subside. contain_large->subside collect 4. Collect for disposal. subside->collect professional_disposal 5. Contact professional disposal service. collect->professional_disposal diluted_disposal Dispose down the drain with copious amounts of water (check local regulations). spill_diluted->diluted_disposal No (Routine Disposal) contain_diluted_spill 1. Contain the spill. spill_diluted->contain_diluted_spill Yes absorb_diluted_spill 2. Absorb with inert material. contain_diluted_spill->absorb_diluted_spill dispose_absorbed_diluted 3. Dispose of absorbed material according to local regulations. absorb_diluted_spill->dispose_absorbed_diluted

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.